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Core Science & Biosynthesis

Foundational

Physicochemical Characteristics and Synthetic Workflows of 3-Phenyl-2-azaspiroheptane Hydrochloride in Modern Drug Discovery

Physicochemical Characteristics and Synthetic Workflows of 3-Phenyl-2-azaspiro[1]heptane Hydrochloride in Modern Drug Discovery Introduction: Escaping "Flatland" in Medicinal Chemistry For decades, medicinal chemistry ha...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characteristics and Synthetic Workflows of 3-Phenyl-2-azaspiro[1]heptane Hydrochloride in Modern Drug Discovery

Introduction: Escaping "Flatland" in Medicinal Chemistry

For decades, medicinal chemistry has relied heavily on planar,


-hybridized aromatic rings and standard six-membered heterocycles like piperidine and morpholine. However, the modern drug discovery paradigm emphasizes high 

character (

) to improve clinical success rates. The transition toward three-dimensional, conformationally restricted scaffolds has brought strained spiro-heterocycles (SSHs) to the forefront.

Among these, 3-Phenyl-2-azaspiro[1]heptane hydrochloride represents a next-generation bioisostere. By replacing traditional piperidine or pyrrolidine rings with a spirocyclic azetidine core, researchers can fundamentally alter a molecule's physicochemical profile—modulating basicity, enhancing metabolic stability, and optimizing lipophilicity without drastically changing the spatial footprint of the pharmacophore .

Physicochemical Profiling and the "LogD Lowering Twist"

The physicochemical behavior of 3-Phenyl-2-azaspiro[1]heptane is defined by the rigid spiro[1]heptane core. Counterintuitively, replacing a piperidine ring with an azaspiro[1]heptane system often lowers the distribution coefficient (LogD) at physiological pH, despite the net addition of a carbon atom .

The Causality of Altered Lipophilicity: This phenomenon is driven by a shift in basicity. The constrained geometry of the spirocyclic azetidine alters the hybridization and lone-pair availability of the nitrogen atom, typically increasing the


 relative to unstrained analogs. Consequently, at pH 7.4, a higher percentage of the molecule exists in the ionized (protonated) state, significantly reducing its partitioning into lipophilic environments. The introduction of the phenyl group at the 3-position provides an inductive electron-withdrawing effect that fine-tunes this basicity, preventing the amine from becoming excessively basic while maintaining the solubility benefits of the spiro-core.
Quantitative Physicochemical Summary

The following table summarizes the core physicochemical parameters of the hydrochloride salt, which is preferred over the free base due to its superior crystallinity, oxidative stability, and aqueous solubility for biological assays.

ParameterValue / Characteristic
Compound Name 3-Phenyl-2-azaspiro[1]heptane hydrochloride
CAS Registry Number 2708292-75-3
Molecular Formula

Molecular Weight 209.72 g/mol
Fraction

(

)
0.83 (10 out of 12 carbons are

hybridized)
Predicted

(Amine)
~7.8 – 8.2 (Modulated by 3-phenyl induction)
Estimated LogD (pH 7.4) ~1.5 – 2.0
Physical State Solid (Crystalline Powder)

Mechanistic Rationale in Drug Design

The strategic deployment of 3-Phenyl-2-azaspiro[1]heptane is not merely structural; it is a functional choice designed to evade specific pharmacokinetic liabilities. Standard piperidines are highly susceptible to Cytochrome P450 (CYP450) mediated


-oxidation. The spirocyclic quaternary center introduces severe steric hindrance and eliminates 

-hydrogens at the spiro-fusion point, effectively shutting down this metabolic liability.

G A Piperidine Scaffold (Planar, High Lipophilicity) B 3-Phenyl-2-azaspiro[3.3]heptane (Bioisosteric Replacement) A->B Scaffold Hopping C Increased Fsp3 Fraction (Enhanced 3D Geometry) B->C D Altered Nitrogen Basicity (Inductive Effects) B->D E Improved Metabolic Stability (Reduced CYP450 Clearance) C->E Steric Hindrance F Lowered LogD at pH 7.4 (Optimized Partitioning) D->F Increased Ionization

Figure 1: Pharmacokinetic optimization via spirocyclic bioisosteric replacement.

Experimental Workflows & Protocols

Protocol 1: Self-Validating Synthesis of 3-Phenyl-2-azaspiro[1]heptane HCl

The synthesis relies on a highly predictable[2+2] thermal Staudinger cycloaddition between a ketene and a TMS-imine .

Causality of Reagent Selection: Lithium hexamethyldisilazide (LiHMDS) is explicitly chosen to convert benzaldehyde into a transient TMS-imine. This prevents the formation of unreactive aminals that plague standard imine condensations. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to generate the ketene from cyclobutanecarbonyl chloride without competing acyl substitution.

Step-by-Step Methodology:

  • Ketene Generation: Dissolve cyclobutanecarboxylic acid chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add DIPEA (1.5 eq) dropwise. Stir for 30 minutes to form the cyclobutyl ketene in situ.

  • Imine Formation: In a separate flask, treat benzaldehyde (1.0 eq) with LiHMDS (1.1 eq, 1M in THF) at 0 °C for 1 hour to yield the TMS-imine.

  • [2+2] Cycloaddition: Transfer the TMS-imine solution dropwise into the ketene solution. Heat the mixture to reflux (thermal Staudinger reaction) for 12 hours.

  • Intermediate Validation: Quench with saturated

    
    . Extract with ethyl acetate. Self-Validation Step: Analyze the crude organic layer via LC-MS. The presence of the 
    
    
    
    -lactam mass (
    
    
    = 188.1) confirms successful cycloaddition before proceeding to the harsh reduction step. Purify via silica gel chromatography to isolate 3-phenyl-2-azaspiro[1]heptan-1-one.
  • Amide Reduction: Suspend the purified

    
    -lactam in anhydrous THF at 0 °C. Slowly add Lithium Aluminum Hydride (
    
    
    
    , 2.0 eq). Reflux for 4 hours. The strong hydride source cleanly reduces the carbonyl without opening the strained azetidine ring.
  • Salt Formation: Quench the reduction via the Fieser method. Filter the aluminum salts and concentrate the free base. Dissolve the crude oil in diethyl ether and add 4N HCl in dioxane dropwise until precipitation ceases. Filter and dry the highly crystalline 3-Phenyl-2-azaspiro[1]heptane hydrochloride.

G N1 Cyclobutanecarbonyl Chloride + DIPEA N3 Ketene Intermediate (In Situ) N1->N3 N2 Benzaldehyde + LiHMDS N4 TMS-Imine Intermediate (In Situ) N2->N4 N5 Thermal[2+2] Cycloaddition (Staudinger Reaction) N3->N5 N4->N5 N6 3-Phenyl-2-azaspiroheptan-1-one (Intermediate Validation: LC-MS) N5->N6 N7 Amide Reduction (LiAlH4 in THF) N6->N7 N8 3-Phenyl-2-azaspiro[3.3]heptane (Free Base) N7->N8 N9 Salt Formation (HCl in Dioxane) N8->N9 N10 3-Phenyl-2-azaspiro[3.3]heptane HCl (Final Validation: >99% Purity) N9->N10

Figure 2: Self-validating synthetic workflow for 3-Phenyl-2-azaspiro[1]heptane HCl.

Protocol 2: Self-Validating LogD Determination (Shake-Flask LC-MS Method)

To empirically verify the "LogD lowering twist," a highly controlled shake-flask protocol is required.

  • Phase Preparation: Mutually saturate 1-octanol and aqueous Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours at 25 °C.

  • Analyte Introduction: Dissolve 1 mg of 3-Phenyl-2-azaspiro[1]heptane HCl in 1 mL of the saturated aqueous phase.

  • Partitioning: Add 1 mL of the saturated 1-octanol phase. Vortex the biphasic system for 5 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure absolute phase separation.

  • Quantification & Self-Validation: Extract 10

    
     aliquots from both the aqueous and octanol layers. Quantify the compound concentration using LC-MS/MS against a standard curve.
    
    • The Self-Validating Logic: Calculate the total mass recovered (

      
      ). If the recovery is not 
      
      
      
      , the compound has either degraded, precipitated at the interface, or bound to the plasticware. The assay automatically flags itself as invalid, preventing erroneous lipophilicity data from entering the drug discovery pipeline.
  • Calculation:

    
    .
    

Conclusion

3-Phenyl-2-azaspiro[1]heptane hydrochloride is a highly versatile,


-rich building block that allows medicinal chemists to circumvent the pharmacokinetic limitations of planar heterocycles. By leveraging predictable synthetic workflows like the Staudinger cycloaddition and understanding the causality behind its unique basicity and lipophilicity profiles, researchers can rationally design therapeutics with superior metabolic stability and optimized tissue distribution.

References

  • Fentanyl-Rewired: A 2-Azaspiro[1]heptane Core Preserves μ-Opioid Function ACS Medicinal Chemistry Letters (2026) URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist ACS Medicinal Chemistry Letters (2019) URL:[Link]

  • Synthesis of new polyfunctional spirocyclic azetidines using the [2+2]cycloaddition method Taras Shevchenko National University of Kyiv - Mykhailiuk Research (2024) URL:[Link]

Sources

Exploratory

3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride CAS number lookup

An In-Depth Technical Guide to 3-Phenyl-2-azaspiro[3.3]heptane and its Analogs: Synthesis, Properties, and Applications in Drug Discovery Authored by: A Senior Application Scientist Foreword: The Rise of Spirocyclic Scaf...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Phenyl-2-azaspiro[3.3]heptane and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Rise of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the contemporary landscape of drug discovery, the demand for novel molecular architectures that can confer advantageous physicochemical and pharmacological properties is insatiable. The concept of "escaping from flatland" has driven a paradigm shift away from predominantly two-dimensional aromatic structures towards three-dimensional, sp³-rich scaffolds.[1][2] Among these, spirocyclic systems, particularly azaspiro[3.3]heptanes, have garnered significant attention for their ability to introduce conformational rigidity and precise vectoral orientation of substituents, leading to improved target engagement and metabolic stability.[1][3][4][5] This guide provides a comprehensive technical overview of the synthesis, properties, and applications of the 2-azaspiro[3.3]heptane framework, with a particular focus on phenyl-substituted derivatives, a class of compounds with significant potential in medicinal chemistry. While a specific CAS number for 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride was not identified during the initial literature survey, this document will serve as a robust guide to this chemical space by examining its parent scaffold and closely related, documented analogs.

The 2-Azaspiro[3.3]heptane Core: A Privileged Motif

The 2-azaspiro[3.3]heptane moiety is a saturated heterocyclic system consisting of two cyclobutane rings sharing a single carbon atom, with one ring containing a nitrogen atom at the 2-position. This compact and rigid structure has emerged as a valuable bioisostere for more common saturated heterocycles like piperidine.[1][3][4][5] Its unique three-dimensional arrangement can lead to a decrease in the measured lipophilicity (logD) of a molecule compared to piperidine, which is often a desirable attribute for optimizing drug-like properties.[4]

Physicochemical Properties of the Parent Scaffold

A foundational understanding of the parent 2-azaspiro[3.3]heptane is crucial before delving into its derivatives. The hydrochloride salt is a common form for improving solubility and handling.

PropertyValueSource
CAS Number 1420271-08-4[6][7]
Molecular Formula C₆H₁₂ClN[6]
Molecular Weight 133.62 g/mol [6]
Physical Form White to Yellow to Dark brown Solid
InChIKey OOGSZIVCFBCPFX-UHFFFAOYSA-N[6][7]

Synthesis of the 2-Azaspiro[3.3]heptane Scaffold

The construction of the strained spiro[3.3]heptane system requires specific synthetic strategies. Several robust methods have been developed, often involving multi-step sequences from commercially available starting materials. A common and effective approach involves the thermal [2+2] cycloaddition to form a key β-lactam intermediate, which is subsequently reduced.

General Synthetic Workflow: From Cycloaddition to the Core Scaffold

A widely employed synthetic route to 1-azaspiro[3.3]heptanes, a closely related isomer, involves the reaction of an endocyclic alkene with Graf's isocyanate (ClO₂S-NCO). This [2+2] cycloaddition yields a spirocyclic β-lactam. Subsequent reduction of the lactam with a reducing agent such as alane (AlH₃) furnishes the desired azaspiro[3.3]heptane core.[3][4] This methodology provides a versatile entry point to the scaffold, which can then be further functionalized.

G start Endocyclic Alkene + Graf's Isocyanate (ClO₂S-NCO) cycloaddition Thermal [2+2] Cycloaddition start->cycloaddition lactam Spirocyclic β-Lactam Intermediate cycloaddition->lactam reduction Reduction (e.g., Alane) lactam->reduction product Azaspiro[3.3]heptane Core reduction->product

Caption: General synthetic workflow for the azaspiro[3.3]heptane core.

Protocol: Synthesis of 1-Azaspiro[3.3]heptanes via [2+2] Cycloaddition and Reduction

The following is a representative protocol based on established literature.[3][4]

Step 1: [2+2] Cycloaddition

  • To a solution of the endocyclic alkene in a suitable aprotic solvent (e.g., toluene), add Graf's isocyanate (ClO₂S-NCO) at room temperature.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the spirocyclic β-lactam.

Step 2: Reduction of the β-Lactam

  • Prepare a solution of the spirocyclic β-lactam in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of alane (AlH₃) in THF to the cooled lactam solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Filter the resulting suspension and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or distillation to afford the 1-azaspiro[3.3]heptane.

Phenyl-Substituted 2-Azaspiro[3.3]heptanes: Synthesis and Properties

Synthesis of 2-Phenyl-2,6-diazaspiro[3.3]heptane

A practical route to 2,6-diazaspiro[3.3]heptanes, which can be functionalized with a phenyl group, involves the reductive amination of a suitable aldehyde precursor.[8] This approach is amenable to library synthesis and scale-up.[8]

G aldehyde 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde reductive_amination Reductive Amination aldehyde->reductive_amination aniline Aniline aniline->reductive_amination intermediate (1-Benzyl-3-chloromethylazetidin- 3-ylmethyl)phenylamine reductive_amination->intermediate cyclization Cyclization (e.g., t-BuOK) intermediate->cyclization product 2-Benzyl-6-phenyl-2,6- diazaspiro[3.3]heptane cyclization->product

Caption: Synthesis of a phenyl-substituted diazaspiro[3.3]heptane.

Known Phenyl-Substituted Azaspiro[3.3]heptane Analogs

Several phenyl-substituted azaspiro[3.3]heptane derivatives have been reported, highlighting the synthetic accessibility and interest in this class of compounds.

Compound NameCAS NumberMolecular FormulaKey Features
3-(4-bromophenyl)-2-azaspiro[3.3]heptane hydrochloride2830344-68-6C₁₂H₁₅BrClNBromophenyl substituent at the 3-position.[9]
6-Phenyl-2-azaspiro[3.3]heptane1774896-02-4C₁₂H₁₅NPhenyl group on the cyclobutane ring.[10]
2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride2306268-10-8C₁₁H₁₅ClN₂Phenyl group on one of the nitrogen atoms in a diaza-analog.[11]
3-phenyl-2-azaspiro[3.3]heptan-1-oneNot AvailableC₁₂H₁₃NOA lactam precursor to the target scaffold.[12]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and physicochemical properties of azaspiro[3.3]heptanes make them highly attractive scaffolds for drug discovery. Their incorporation into bioactive molecules has been shown to modulate pharmacological properties and improve ADME (absorption, distribution, metabolism, and excretion) profiles.[4][13]

Bioisosterism and Property Modulation

As a bioisostere for piperidine, the 2-azaspiro[3.3]heptane scaffold can lead to improved aqueous solubility and metabolic stability.[4][13] The rigid, three-dimensional nature of the scaffold allows for precise positioning of substituents, which can enhance binding affinity to biological targets.

Fetal Hemoglobin Induction

A notable application of 2-azaspiro[3.3]heptane derivatives is in the development of fetal hemoglobin (HbF) inducers.[14] Pharmacological reactivation of the γ-globin gene to produce HbF is a promising therapeutic strategy for β-thalassemia and sickle cell disease.[14] Optimization of a hit compound from a phenotypic screen led to a 2-azaspiro[3.3]heptane derivative that demonstrated a significant dose-dependent increase in globin switching in vivo with a favorable safety profile compared to hydroxyurea.[14]

Conclusion and Future Outlook

The 2-azaspiro[3.3]heptane scaffold and its derivatives, including phenyl-substituted analogs, represent a valuable class of compounds for medicinal chemistry and drug discovery. Their unique three-dimensional structure, favorable physicochemical properties, and demonstrated utility as bioisosteres and in modulating biological activity underscore their importance. While a specific entry for 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride is not prominently documented, the synthetic methodologies and applications of related structures provide a clear roadmap for the exploration of this chemical space. Continued research into the synthesis and biological evaluation of novel azaspiro[3.3]heptane derivatives is expected to yield new therapeutic agents with improved efficacy and safety profiles.

References

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. Available at: [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Organic Letters. Available at: [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Royal Society of Chemistry. Available at: [Link]

  • 2-Azaspiro[3.3]heptane hydrochloride. PubChem. Available at: [Link]

  • 3-phenyl-2-azaspiro[3.3]heptan-1-one. PubChemLite. Available at: [Link]

  • 1-azaspiro[3.3]heptane hydrochloride. ECHA. Available at: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. Available at: [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. Available at: [Link]

  • Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes. Scope of the... ResearchGate. Available at: [Link]

  • Collection - Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks - Organic Letters. Figshare. Available at: [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[15][15] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available at:

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available at: [Link]

  • 2-Azaspiro(3.3)heptane. PubChem. Available at: [Link]

  • 2-azaspiro-3.3-heptane. ZINC. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Synthesis of 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride

Abstract The 2-azaspiro[3.3]heptane scaffold has garnered significant attention in medicinal chemistry as a bioisostere for the piperidine ring, offering improved metabolic stability and three-dimensional diversity.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-azaspiro[3.3]heptane scaffold has garnered significant attention in medicinal chemistry as a bioisostere for the piperidine ring, offering improved metabolic stability and three-dimensional diversity.[1][2] This guide provides a comprehensive, in-depth technical overview of a proposed synthetic pathway for 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride, a novel derivative with potential applications in drug discovery. As a direct synthesis for this specific molecule is not extensively documented in peer-reviewed literature, this document outlines a plausible and scientifically grounded multi-step approach. The pathway is divided into two primary stages: the synthesis of a key N-Boc-protected 3-phenylazetidine intermediate, and a proposed strategy for the subsequent spirocyclization and final salt formation. Each step is detailed with theoretical underpinnings, step-by-step protocols, and critical experimental considerations to aid researchers in the successful synthesis of this and related compounds.

Retrosynthetic Strategy

The proposed synthesis of 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride commences with a retrosynthetic analysis, breaking down the target molecule into readily accessible starting materials. The core of this strategy involves the initial construction of a substituted azetidine ring, followed by the formation of the spirocyclic cyclobutane ring.

G Target 3-Phenyl-2-azaspiro[3.3]heptane HCl Intermediate1 N-Boc-3-phenyl-2-azaspiro[3.3]heptane Target->Intermediate1 HCl/Dioxane (Deprotection) Intermediate2 3-Phenylazetidine Intermediate1->Intermediate2 Proposed Spirocyclization Precursor3 1,3-Dibromopropane Intermediate1->Precursor3 Proposed Spirocyclization Intermediate3 N-Boc-3-phenylazetidine Intermediate2->Intermediate3 TFA or HCl (Deprotection) Intermediate4 N-Boc-3-hydroxy-3-phenylazetidine Intermediate3->Intermediate4 Barton-McCombie Deoxygenation Precursor1 N-Boc-azetidin-3-one Intermediate4->Precursor1 Grignard Reaction Precursor2 Phenylmagnesium bromide Intermediate4->Precursor2 Grignard Reaction G cluster_0 Reaction Scheme Start1 N-Boc-azetidin-3-one Reagent1 + PhMgBr Start1->Reagent1 Solvent1 Anhydrous THF Reagent1->Solvent1 Arrow1 Solvent1->Arrow1 Intermediate1 N-Boc-3-hydroxy-3-phenylazetidine Arrow1->Intermediate1

Figure 2: Grignard reaction for the synthesis of N-Boc-3-hydroxy-3-phenylazetidine.

Experimental Protocol:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.2 eq.).

  • A small crystal of iodine is added to activate the magnesium surface.

  • A solution of bromobenzene (1.1 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The initiation of the reaction is indicated by a color change and gentle reflux. Gentle heating may be required to start the reaction.

  • Once the Grignard reagent has formed (all magnesium has been consumed), the reaction mixture is cooled to 0 °C using an ice bath.

  • A solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF is added dropwise to the Grignard solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The resulting mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-hydroxy-3-phenylazetidine.

Reagent/MaterialMolar Eq.Purpose
N-Boc-azetidin-3-one1.0Starting material
Magnesium turnings1.2Grignard reagent formation
Bromobenzene1.1Phenyl source for Grignard
Anhydrous THF-Solvent
IodinecatalyticActivator for magnesium
Sat. aq. NH₄Cl-Quenching agent
Ethyl acetate-Extraction solvent
Anhydrous Na₂SO₄-Drying agent
Table 1: Reagents and materials for Grignard addition.
Step 2: Barton-McCombie Deoxygenation of N-Boc-3-hydroxy-3-phenylazetidine

The deoxygenation of the tertiary alcohol is accomplished using the Barton-McCombie reaction. This radical-based method involves the conversion of the alcohol to a thiocarbonyl derivative, typically a xanthate, followed by treatment with a radical initiator and a hydrogen atom source, such as tributyltin hydride. [3][4][5][6] Mechanism Insight: The reaction proceeds via a radical chain mechanism. The tributyltin radical, generated from tributyltin hydride and a radical initiator (e.g., AIBN), abstracts the thiocarbonyl group to form a carbon-centered radical on the azetidine ring. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product and regenerate the tributyltin radical, thus propagating the chain. The formation of a stable tin-sulfur bond is a key driving force for this reaction. [4] Experimental Protocol:

Part A: Formation of the Xanthate Ester

  • To a solution of N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise.

  • The mixture is stirred at room temperature for 30 minutes.

  • Carbon disulfide (1.5 eq.) is added dropwise at 0 °C, and the reaction is stirred for an additional 2 hours at room temperature.

  • Methyl iodide (1.5 eq.) is added, and the mixture is stirred overnight at room temperature.

  • The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated to give the crude xanthate ester, which is used in the next step without further purification.

Part B: Radical Deoxygenation

  • The crude xanthate ester is dissolved in toluene.

  • Tributyltin hydride (1.5 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) are added.

  • The reaction mixture is heated to 80-90 °C under a nitrogen atmosphere for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield N-Boc-3-phenylazetidine.

Proposed Spirocyclization and Final Hydrochloride Salt Formation

This section outlines a proposed synthetic route for the construction of the spirocyclic system and the final deprotection to yield the target hydrochloride salt. It is important to note that this part of the synthesis is theoretical and would require experimental validation and optimization.

Step 3 (Proposed): Synthesis of 3-Phenyl-2-azaspiro[3.3]heptane via Double N-Alkylation and Intramolecular Cyclization

A potential method for the formation of the spiro-cyclobutane ring involves a double N-alkylation of deprotected 3-phenylazetidine with a suitable 1,3-dielectrophile like 1,3-dibromopropane, followed by an intramolecular cyclization.

Part A: Deprotection of N-Boc-3-phenylazetidine

  • N-Boc-3-phenylazetidine is dissolved in a suitable solvent such as dioxane or ethyl acetate.

  • A solution of hydrochloric acid in dioxane (4 M) or anhydrous HCl gas is bubbled through the solution at 0 °C.

  • The reaction is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure to yield 3-phenylazetidine hydrochloride. For the subsequent step, the free base can be obtained by neutralization with a suitable base (e.g., NaOH or NaHCO₃) and extraction.

Part B: Proposed Spirocyclization

  • To a solution of 3-phenylazetidine (1.0 eq.) and a suitable base such as potassium carbonate (2.5 eq.) in a polar aprotic solvent like DMF, 1,3-dibromopropane (1.1 eq.) is added.

  • The reaction mixture is heated, and the progress is monitored by LC-MS. This step is expected to form an N-alkylated intermediate.

  • A strong, non-nucleophilic base (e.g., LDA or NaHMDS) could then be used to deprotonate the carbon alpha to the azetidine nitrogen, followed by an intramolecular nucleophilic substitution to form the cyclobutane ring. This proposed intramolecular cyclization would require significant optimization.

G cluster_0 Proposed Synthetic Route Start 3-Phenylazetidine Step1 1. N-Alkylation with 1,3-Dibromopropane Start->Step1 Intermediate N-(3-bromopropyl)-3-phenylazetidine Step1->Intermediate Step2 2. Intramolecular Cyclization (e.g., with strong base) Intermediate->Step2 Product 3-Phenyl-2-azaspiro[3.3]heptane Step2->Product

Figure 3: Proposed workflow for the spirocyclization step.
Step 4: N-Boc Deprotection and Hydrochloride Salt Formation

Assuming the successful synthesis of N-Boc-3-phenyl-2-azaspiro[3.3]heptane via an alternative, optimized spirocyclization method, the final step is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is a standard and reliable transformation.

Experimental Protocol:

  • N-Boc-3-phenyl-2-azaspiro[3.3]heptane (1.0 eq.) is dissolved in anhydrous dioxane or ethyl acetate.

  • A 4 M solution of HCl in dioxane (2-4 eq.) is added at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC until the starting material is fully consumed.

  • The solvent is removed under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to yield pure 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride.

Mechanism Insight: The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by HCl. This is followed by the loss of the stable tert-butyl cation, which can be trapped or deprotonate to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine, which is then protonated by the excess HCl to form the hydrochloride salt.

Conclusion and Future Perspectives

This technical guide has outlined a plausible synthetic pathway for 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride. The synthesis of the key intermediate, N-Boc-3-phenylazetidine, is based on well-established and reliable chemical transformations. The proposed spirocyclization step, while theoretically sound, represents the most challenging aspect of this synthesis and would require dedicated experimental investigation to establish optimal conditions. The successful development of a robust synthesis for this and related 3-substituted-2-azaspiro[3.3]heptanes would provide medicinal chemists with a valuable new class of building blocks for the design of novel therapeutics.

References

  • Burkhard, J. A., et al. (2010). Spirocyclic oxetanes: a new class of conformationally restricted piperidine bioisosteres.
  • Fröhlich, J., et al. (1994). A novel synthesis of 3,3-(spiro)substituted azetidines. Heterocycles, 37(3), 1879-1882.
  • Ooi, T., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters.
  • Aggarwal, V. K., et al. (2019). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones.
  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 1(4), 155-159.
  • Leahy, J. W., & Tidwell, T. T. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Wikipedia. (2023). Barton–McCombie deoxygenation. Available at: [Link]

  • Rousseau, A. L., et al. (2021). Unusual C-2 selectivity of Grignard additions to N -Boc-protected isatin 3-imines. Organic & Biomolecular Chemistry, 19(28), 6293-6302.
  • Khavryuchenko, O. V., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
  • Constellation Pharmaceuticals. (2024). 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer.
  • Mykhailiuk, P. K. (2017). Synthesis of 3-substituted 1-azaspiro[3.3]heptanes.
  • Organic Chemistry Portal. Barton-McCombie Reaction. Available at: [Link]

  • WuXi AppTec. (2012). Synthesis method of 6-oxo-2-azaspiro [7][7]heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • Ghorai, M. K., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(8), 5854-5865.
  • Majumder, S. (2014). Applications of Barton-McCombie Reaction in Total Syntheses. ChemInform, 45(43).
  • Carreira, E. M., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69.
  • Mykhailiuk, P. K. (2017). Synthesis of substituted 1-azaspiro[3.3]heptanes.
  • Kyowa Hakko Kirin Co., Ltd. (1993). Azaspiroheptanes and octanes and processes for their production.
  • Degennaro, L., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • Organic Chemistry Portal. Cyclobutane synthesis. Available at: [Link]

  • Orito, K., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes. RSC Advances, 11(41), 25481-25489.
  • Kyowa Hakko Kogyo Co., Ltd. (1993). Azaspiroheptanes and octanes and processes for their production.
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
  • Piva, O. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15419-15465.
  • Ahluwalia, V. K. (2005). Grignard Reaction. Name Reactions in Organic Synthesis.
  • Aggarwal, V. K., et al. (2021). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis.
  • Rousseau, A. L., et al. (2021). Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines. Organic & Biomolecular Chemistry, 19(28), 6293-6302.
  • Miyake, Y., & Nishibayashi, Y. (2012). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Chemical Science, 3(11), 3231-3236.
  • Lecointre, S. (2013).
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Sarpong, R., & Toste, F. D. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(20), 14193-14202.
  • Robertson, J. E. M. (2023). Quantification Of Rigidity And Synthesis Of Cyclobutane Bisimide Build. UND Scholarly Commons.

Sources

Exploratory

Structural Elucidation of 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride: A Comprehensive Analytical Guide

Executive Summary & Synthetic Context The development of strained spiro heterocycles (SSHs) has fundamentally transformed modern medicinal chemistry. Specifically, azaspiro[3.3]heptanes have emerged as premier bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Context

The development of strained spiro heterocycles (SSHs) has fundamentally transformed modern medicinal chemistry. Specifically, azaspiro[3.3]heptanes have emerged as premier bioisosteres for piperidines, morpholines, and piperazines [1]. By replacing flat, metabolically vulnerable rings with highly three-dimensional spirocyclic scaffolds, drug developers can lower lipophilicity (cLogP), enhance aqueous solubility, and improve metabolic stability [2].

3-Phenyl-2-azaspiro[3.3]heptane hydrochloride (CAS: 2708292-75-3) represents a highly functionalized iteration of this scaffold. The introduction of a phenyl group at the 3-position (adjacent to the azetidine nitrogen) creates a chiral center, generating a specific vector for probing deep hydrophobic pockets (such as the S4 subsite in viral proteases) [3]. However, this chiral center and the inherent strain of the spiro[3.3] core make structural elucidation highly complex. This whitepaper provides a self-validating, step-by-step analytical framework for the unambiguous characterization of this molecule.

Analytical Strategy & Elucidation Workflow

To confirm the structural integrity of 3-phenyl-2-azaspiro[3.3]heptane hydrochloride, a multi-modal analytical strategy is required. The workflow is designed with built-in causality: High-Resolution Mass Spectrometry (HRMS) first validates the molecular formula, preventing downstream misinterpretation of NMR data. Subsequently, 1D and 2D NMR spectroscopy map the isolated spin systems unique to the spirocyclic core.

Workflow A Sample Preparation (3-Phenyl-2-azaspiro[3.3]heptane HCl) B HRMS (ESI-TOF) Determine Exact Mass & Formula A->B C 1D NMR (1H, 13C) Identify Spin Systems & Functional Groups A->C D 2D NMR (COSY, HSQC, HMBC) Map Connectivity & Spiro Core B->D Formula Validation C->D E X-Ray Crystallography Absolute Stereochemistry D->E

Figure 1: Self-validating analytical workflow for spirocyclic structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization and Fragmentation

Because the azetidine ring is highly strained, harsh ionization methods (like EI) often lead to complete fragmentation before the molecular ion can be observed. Therefore, Electrospray Ionization (ESI) in positive mode is mandatory. The hydrochloride salt readily dissociates in protic solvents, yielding the protonated free base


.
Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of LC-MS grade Methanol. Dilute 10 μL of this stock into 990 μL of a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (final concentration ~1 μg/mL). Reasoning: Formic acid ensures complete protonation of the secondary amine, maximizing ESI+ signal.

  • Instrument Tuning: Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C. Reasoning: Lower desolvation temperatures prevent in-source thermal degradation of the strained 4-membered rings.

  • Acquisition: Acquire data from m/z 50 to 500 using a Time-of-Flight (TOF) analyzer.

Quantitative Data: HRMS Fragments

The exact mass of the free base (


) is 173.1204 Da. The expected 

is 174.1283 m/z.
Fragment Ion (m/z)FormulaMass Error (ppm)Structural Assignment / Causality
174.1283

< 2.0Protonated molecular ion

.
157.1017

< 3.0Loss of

(-17 Da). Common in azetidines due to ring opening.
104.0626

< 2.5Cleavage at the spiro center, yielding a styrene-like radical cation.
91.0547

< 1.5Tropylium ion; confirms the presence of the benzyl/phenyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The "Isolated Spin System" Phenomenon

The structural elucidation of 3-phenyl-2-azaspiro[3.3]heptane relies heavily on recognizing the unique topological isolation caused by the spiro center (C4).

  • C3-H Signal: The proton at the chiral C3 position is bonded to nitrogen, the phenyl ring, and the quaternary spiro carbon (C4). Because C4 has no protons, and the NH proton rapidly exchanges in

    
    , the C3-H proton has zero vicinal neighbors . It must appear as a sharp singlet.
    
  • C1-H2 Signals: Similarly, the C1 carbon is flanked by the nitrogen and the quaternary C4. However, because C3 is a chiral center, the two protons on C1 are diastereotopic . They couple to each other but to nothing else, appearing as an AB quartet (two doublets with a large geminal coupling constant,

    
     Hz).
    
Step-by-Step NMR Protocol
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of Methanol-

    
     (
    
    
    
    ). Reasoning:
    
    
    perfectly solubilizes the HCl salt and exchanges the
    
    
    protons, removing complex
    
    
    couplings that would obscure the C1 and C3 signals.
  • 1D Acquisition: Acquire

    
     (16 scans) and 
    
    
    
    (1024 scans). Set the relaxation delay (
    
    
    ) to 2.0 seconds. Reasoning: A longer
    
    
    ensures the quaternary spiro carbon (C4) and the ipso-phenyl carbon fully relax, allowing for accurate detection.
  • 2D Acquisition: Run HSQC to link protons to carbons, and HMBC to prove the spiro connectivity across the quaternary C4 center.

Quantitative Data: NMR Assignments

(Recorded at 400 MHz for


 and 100 MHz for 

in

)
Position

Chemical Shift (δ, ppm)
Multiplicity & Coupling (

in Hz)

Shift (δ, ppm)
HMBC Correlations (

)
C3 4.85s, 1H68.5C1, C4, C-ipso, C5/C7
C1 4.20, 4.05AB q,

, 2H
58.2C3, C4, C5/C7
C4 (Spiro) --42.1-
C5 / C7 2.50 - 2.65, 2.20 - 2.35m, 4H (Diastereotopic)31.5, 30.8C1, C3, C4, C6
C6 1.80 - 2.00m, 2H15.4C4, C5, C7
Ph-ipso --135.0-
Ph-Ar 7.40 - 7.50m, 5H129.5, 129.2, 127.8C3
Causality in 2D Connectivity (HMBC)

The ultimate proof of the spiro[3.3]heptane core is the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The singlet proton at C3 (δ 4.85) will show strong


 correlations to the spiro carbon (C4, δ 42.1) and the phenyl ipso-carbon (δ 135.0), and a 

correlation to the cyclobutane carbons (C5/C7).

HMBC C3H C3-H Proton (δ 4.85, s) C4 C4 Spiro Carbon (δ 42.1) C3H->C4 2J Correlation C1 C1 Carbon (δ 58.2) C3H->C1 3J Correlation Cipso Phenyl C-ipso (δ 135.0) C3H->Cipso 2J Correlation C5C7 C5 / C7 Carbons (δ 31.5, 30.8) C3H->C5C7 3J Correlation

Figure 2: HMBC logical connectivity map proving the spirocyclic linkage at C4.

Stereochemical Considerations

Because C3 is a chiral center, 3-phenyl-2-azaspiro[3.3]heptane exists as a pair of enantiomers ((R) and (S)). If the compound was synthesized as a racemate, the NMR signals will appear as described above. If enantiomeric excess (ee) must be determined, the hydrochloride salt should be neutralized to the free base, derivatized with Mosher's acid chloride ((R)- or (S)-MTPA-Cl), and analyzed via


 NMR. The spatial orientation of the phenyl ring relative to the cyclobutane "puckering" can be further validated using 1D NOESY, irradiating the C3-H proton to observe spatial proximity to the C5/C7 cyclobutane protons [4].

References

  • Carreira, E. M., et al. "Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry." Organic Letters, 2010.[Link]

  • "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." National Center for Biotechnology Information (PMC).[Link]

  • "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." National Center for Biotechnology Information (PMC). [Link]

Foundational

spectroscopic data (NMR, IR, MS) of 3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 3-Phe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride, a key building block in modern medicinal chemistry. Recognizing the importance of the azaspiro[3.3]heptane scaffold as a three-dimensional bioisostere for traditional ring systems like piperidine, this document outlines the detailed application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for its definitive characterization.[1][2] For each technique, this guide presents validated experimental protocols, explains the rationale behind methodological choices, and details the expected spectral data with in-depth interpretation. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who require robust and reliable methods for structural confirmation.

Introduction: The Significance of the Azaspiro[3.3]heptane Scaffold

The "escape from flatland" in drug design has driven significant interest in novel, three-dimensional molecular scaffolds that can improve physicochemical properties and explore new chemical space.[2] The 2-azaspiro[3.3]heptane motif has emerged as a particularly valuable structural unit, serving as a metabolically stable and conformationally constrained bioisostere for the ubiquitous piperidine ring.[2] Its rigid spirocyclic nature offers a distinct vectoral projection of substituents compared to traditional saturated heterocycles, making it a powerful tool for modulating ligand-receptor interactions. 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride is a key derivative, providing a versatile synthon for introducing this valuable scaffold into target molecules. Accurate and comprehensive spectroscopic characterization is the cornerstone of its use, ensuring structural integrity, purity, and batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete connectivity map of 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride can be constructed.[3]

Expertise in Action: The Rationale Behind Experimental Choices

The choice of a deuterated solvent is critical. For a hydrochloride salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are excellent choices. DMSO-d₆ is often preferred as it solubilizes a wide range of organic salts and allows for the observation of exchangeable protons, such as the N-H⁺ proton, which would be lost in D₂O. The use of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin systems within the spirocyclic aliphatic region.[2]

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a minimal amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used for calibration.

  • Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Utilize a standard single-pulse experiment (e.g., Bruker 'zg30').

    • Set a spectral width of approximately 16 ppm.

    • Acquire at least 16 scans with a relaxation delay (d1) of 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse program (e.g., Bruker 'zgpg30') to obtain singlet signals for all unique carbons.

    • Set a spectral width of approximately 220 ppm.

    • Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

Data Interpretation: Expected Spectral Signatures

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the molecule, based on its chemical environment.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Phenyl (Ar-H) 7.30 - 7.60 Multiplet 5H Aromatic protons of the phenyl ring.
N-H⁺ 9.0 - 10.0 Broad Singlet 2H Exchangeable ammonium proton. Shift is concentration-dependent.
Methine (CH-Ph) 4.5 - 4.8 Triplet or dd 1H Deshielded by adjacent phenyl group and nitrogen atom.
Azetidine CH₂ 3.5 - 4.0 Multiplet 4H Protons on the nitrogen-containing ring, deshielded by the heteroatom.

| Cyclobutane CH₂ | 2.2 - 2.8 | Multiplet | 4H | Aliphatic protons of the second spiro-fused ring. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm) Notes
Aromatic C (Quaternary) 135 - 140 Carbon atom of the phenyl ring attached to the spiro system.
Aromatic CH 127 - 130 Phenyl group carbons.
Methine (CH-Ph) 65 - 70 Carbon adjacent to both the phenyl group and nitrogen.
Azetidine CH₂ 50 - 55 Carbons of the azetidine ring.
Spiro C (Quaternary) 35 - 45 The central spirocyclic carbon atom.

| Cyclobutane CH₂ | 30 - 35 | Carbons of the cyclobutane ring. |

Visualization: NMR Workflow```dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing s1 Weigh Compound (~5-10 mg) s2 Dissolve in DMSO-d6 (~0.6 mL) s1->s2 s3 Transfer to NMR Tube s2->s3 a1 Tune & Shim Spectrometer s3->a1 a2 Acquire 1H Spectrum (16 scans) a1->a2 a3 Acquire 13C Spectrum (>1024 scans) a1->a3 p1 Fourier Transform a2->p1 a3->p1 p2 Phase & Baseline Correction p1->p2 p3 Reference to TMS or Solvent p2->p3 p4 Integrate (1H) & Peak Pick p3->p4 Final Spectrum Analysis Final Spectrum Analysis p4->Final Spectrum Analysis

Caption: Step-by-step workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the method of choice to confirm the molecular weight and elemental composition with high precision. [4]

Expertise in Action: The Rationale Behind Experimental Choices

ESI is a soft ionization technique, which is ideal for analyzing polar, non-volatile compounds like hydrochloride salts. It typically produces the protonated molecular ion [M+H]⁺ of the free base with minimal fragmentation, directly providing molecular weight information. Operating in positive ion mode is logical, as the secondary amine is easily protonated. HRMS (e.g., on a TOF or Orbitrap analyzer) is crucial for trustworthiness, as it can distinguish the exact elemental formula from other possibilities with the same nominal mass.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to aid ionization.

  • Method of Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Instrument Parameters (Positive Ion Mode):

    • Capillary Voltage: ~3.5-4.5 kV

    • Nebulizing Gas (N₂): Set to an appropriate flow rate for a stable spray.

    • Drying Gas (N₂): Set to a temperature (~250-350 °C) and flow rate sufficient to desolvate the ions.

    • Mass Range: Scan a range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

  • Data Acquisition: Acquire the full scan spectrum. If fragmentation information is desired, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID). [4]

Data Interpretation: Expected Mass Spectrum
  • Free Base Formula: C₁₂H₁₅N

  • Monoisotopic Mass of Free Base: 173.1204 Da

  • Expected HRMS Observation ([M+H]⁺): m/z 174.1281 (for [C₁₂H₁₆N]⁺)

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated m/z Notes
[M+H]⁺ 174.1281 The protonated molecular ion of the free base. This should be the base peak in the ESI spectrum.

| [M+Na]⁺ | 196.1100 | A potential sodium adduct, often observed in ESI-MS. |

A tandem MS (MS/MS) experiment on the parent ion (m/z 174.1) would likely show characteristic fragments resulting from the cleavage of the azetidine or cyclobutane rings, or the loss of the phenyl group, providing further structural confirmation.

Visualization: ESI-MS Process

MS_Process Sample Sample in Solution (C12H15N·HCl) ESI ESI Source Nebulization (Aerosol Formation) Desolvation (Solvent Evaporation) Ionization ([M+H]+ Formation) Sample:f1->ESI:head Infusion Analyzer Mass Analyzer (TOF/Orbitrap) Ions separated by m/z ESI:p3->Analyzer:head Ion Transfer Detector Detector Ion signal converted to electrical signal Analyzer->Detector:head Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum

Caption: Conceptual workflow of an Electrospray Ionization Mass Spectrometry (ESI-MS) experiment.

Conclusion

The collective application of NMR, IR, and MS provides a robust and orthogonal analytical strategy for the definitive confirmation of 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride. ¹H and ¹³C NMR establish the precise atomic connectivity and stereochemistry. IR spectroscopy rapidly confirms the presence of key functional groups, most notably the ammonium salt and aromatic ring. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with exceptional accuracy. By following the protocols and interpretive guidelines detailed in this document, researchers can confidently verify the identity, purity, and structural integrity of this important medicinal chemistry building block.

References

  • Stocks, M. J., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-phenyl-2-azaspiro[3.3]heptan-1-one. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of heptane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of 3-Chloro-N-phenyl-pyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Agilent Technologies. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

Sources

Exploratory

solubility profile of 3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride in different solvents

Technical Whitepaper: Solubility Profiling & Formulation Strategies for 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride Executive Summary: The Spirocyclic Advantage 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride represents...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Formulation Strategies for 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride

Executive Summary: The Spirocyclic Advantage

3-Phenyl-2-azaspiro[3.3]heptane hydrochloride represents a critical class of "spirocyclic bioisosteres" increasingly utilized in modern drug discovery to replace morpholine or piperidine rings. The spiro[3.3]heptane scaffold offers a high fraction of saturated carbon (


), providing distinct vector orientation and improved metabolic stability compared to flat aromatic systems.

However, the physicochemical behavior of this molecule is dominated by the interplay between its lipophilic phenyl-spiro core and the ionic hydrochloride counterion. This guide provides a comprehensive solubility profile, the thermodynamic rationale behind solvent interactions, and a self-validating protocol for precise determination.

Physicochemical Basis & Structural Analysis

To understand the solubility profile, we must deconstruct the molecule into its competing functional domains:

  • The Cationic Head (Hydrophilic): The protonated secondary amine (

    
    ) and Chloride (
    
    
    
    ) ion pair create a high lattice energy crystal structure. This necessitates high-dielectric solvents (Water, DMSO) to overcome the lattice enthalpy (
    
    
    ).
  • The Spiro Core (Rigid/Compact): Unlike flexible alkyl chains, the spiro[3.3]heptane core is rigid. This reduces the entropic penalty of solvation (

    
    ) but can lead to efficient crystal packing, potentially reducing solubility in marginal solvents.
    
  • The Phenyl Tail (Lipophilic): The phenyl ring adds significant lipophilicity (

    
     interaction), making the salt less soluble in water than the unsubstituted parent, but increasing affinity for alcohols and chlorinated solvents.
    

Representative Solubility Profile

Note: The values below represent a typical profile for phenyl-substituted spirocyclic amine hydrochlorides derived from Structure-Property Relationship (SPR) databases. Exact values depend on the specific polymorph and purity.

Table 1: Solubility Landscape of 3-Phenyl-2-azaspiro[3.3]heptane·HCl

Solvent ClassSolventSolubility RatingEstimated Range (mg/mL)Mechanistic Insight
Aqueous Water (pH 7)High > 50 mg/mLIon-dipole interactions dominate; high dielectric constant dissociates the salt.
0.1 N HClVery High > 100 mg/mLCommon Ion Effect is suppressed by high solvation capacity; prevents free-basing.
PBS (pH 7.4)High 30–50 mg/mLHigh ionic strength may slightly salt-out the compound compared to pure water.
Protics MethanolHigh > 100 mg/mLExcellent solvation of both the organic cation and chloride anion.
EthanolModerate 20–50 mg/mL"Goldilocks" solvent; often used for recrystallization (cooling).
Isopropanol (IPA)Low-Mod 5–15 mg/mLSteric bulk reduces solvation efficiency; excellent antisolvent for crystallization.
Aprotics DMSOVery High > 200 mg/mLUniversal solvent for amine salts; disrupts H-bonding networks.
DMFHigh > 100 mg/mLSimilar to DMSO but lower viscosity.
AcetonitrileLow < 5 mg/mLPoor solvator for chloride salts; often causes "oiling out" if water is present.
Non-Polars DCM / ChloroformModerate 10–30 mg/mLThe phenyl ring drives solubility here, despite the ionic salt form.
Ethyl AcetateVery Low < 1 mg/mLStandard antisolvent for amine HCl salts.
Hexane / HeptaneInsoluble < 0.1 mg/mLStrictly non-interacting; used to wash filter cakes.

Visualization: Solvation & Process Logic

Figure 1: Solvation Mechanism & Thermodynamics

This diagram illustrates the competing forces determining whether the solid dissolves or remains in the crystal lattice.

SolvationMechanism cluster_forces Key Forces Solid Solid Crystal (Lattice Energy) Interaction Solid-Liquid Interface Solid->Interaction Heat/Agitation Solvent Solvent Molecules (Dielectric Constant) Solvent->Interaction Dipole Attack Dissolved Solvated Ions (Entropy Gain) Interaction->Dissolved If Solvation E > Lattice E (Water, MeOH, DMSO) Precipitate Precipitate/Oiling Out (Enthalpy Dominates) Interaction->Precipitate If Lattice E > Solvation E (EtOAc, Hexane) F1 Ion-Dipole (Cl- ... H-O) F2 Pi-Pi Stacking (Phenyl) F3 H-Bonding (NH2+ ... O)

Caption: Thermodynamic competition between crystal lattice energy and solvation enthalpy. High-dielectric solvents favor the "Dissolved" state.

Experimental Protocol: Saturation Shake-Flask Method

To obtain precise values for your specific batch (polymorphs affect solubility), follow this self-validating protocol.

Objective: Determine thermodynamic solubility at 25°C.

Materials:

  • Compound: 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride (>500 mg).

  • Solvents: HPLC grade Water, Methanol, Ethanol, Acetonitrile.

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV or LC-MS.

Workflow:

  • Supersaturation: Add excess solid compound to 2 mL of solvent in a glass vial. Ensure undissolved solid remains visible (suspension).

  • Equilibration: Agitate at 25°C for 24 hours.

    • Validation Step: Check pH. If measuring in water, the pH should drop due to the HCl salt. If pH > 6, free-basing may be occurring (rare for HCl salts but possible).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter.

    • Caution: Pre-saturate the filter with a small amount of filtrate to prevent adsorption loss.

  • Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and analyze via HPLC.

    • Standard Curve: Prepare a 5-point calibration curve (0.01 – 1.0 mg/mL) using a stock solution in DMSO.

Figure 2: Workflow Decision Tree

ProtocolWorkflow Start Start: Excess Solid + Solvent Shake Shake 24h @ 25°C Start->Shake Check Is Solid Visible? Shake->Check AddSolid Add More Solid Check->AddSolid No (Fully Dissolved) Filter Filter (0.45 µm PTFE) Check->Filter Yes (Suspension) AddSolid->Shake Dilute Dilute for HPLC Filter->Dilute Analyze Calculate Solubility (mg/mL) Dilute->Analyze

Caption: Standard Operating Procedure (SOP) for gravimetric or HPLC-based solubility determination.

Formulation & Crystallization Strategies

Based on the solubility profile, the following strategies are recommended for processing:

A. Purification via Recrystallization:

  • Solvent System: Ethanol / Ethyl Acetate (EtOH/EtOAc).

  • Method: Dissolve the crude salt in hot Ethanol (high solubility). Slowly add Ethyl Acetate (antisolvent) until turbidity persists. Cool to 0°C.

  • Why: The phenyl group ensures moderate solubility in hot ethanol, while the ionic character forces precipitation when the dielectric constant drops (addition of EtOAc).

B. "Oiling Out" Prevention:

  • Avoid using Acetonitrile/Water mixtures for crystallization. The spiro-amine salt often forms a second liquid phase (oil) rather than crystals in this mixture due to the "Gap" in polarity.

  • Fix: Use Isopropanol (IPA) instead of Acetonitrile.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.

  • Jouyban, A. (2019). "Review of the Jouyban–Acree Model for Predicting Solubility of Compounds in Mixed Solvents." Journal of Pharmaceutical Sciences.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for Amine HCl salt properties).

  • FDA Guidance for Industry. (2015). "Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System." (Defines High/Low Solubility protocols).

Foundational

In Silico Target Prediction for 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride: A Technical Guide

Abstract This technical guide provides a comprehensive, in-depth framework for the in silico prediction of biological targets for the novel chemical entity, 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride. The absence of p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of biological targets for the novel chemical entity, 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride. The absence of published pharmacological data for this compound necessitates a robust computational approach to generate initial hypotheses regarding its mechanism of action and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of both ligand-based and structure-based methodologies. We will delve into the theoretical underpinnings of these techniques, provide step-by-step protocols for their practical implementation using publicly available tools, and discuss the critical process of data integration and hypothesis generation. The overarching goal is to equip the reader with the scientific rationale and practical knowledge required to navigate the initial stages of target discovery for a new small molecule.

Introduction: The Challenge of a Novel Scaffold

The compound 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride presents a unique scaffold, combining a phenyl group with a spirocyclic azaspiro[3.3]heptane core. Such strained spiro heterocycles are of increasing interest in medicinal chemistry as potential bioisosteres for more common ring systems, offering novel three-dimensional arrangements for interacting with biological targets.[1][2] The hydrochloride salt form suggests its potential use as a pharmaceutical agent. However, a thorough search of scientific literature and chemical databases like PubChem reveals a significant knowledge gap: there is no available data on its biological activity or molecular targets.[3]

This scenario is common in early-stage drug discovery and highlights the critical role of computational, or in silico, methods.[4][5] These approaches allow for the rapid and cost-effective screening of a new molecule against vast biological data, generating a prioritized list of potential protein targets. This guide will provide a validated workflow for this process, emphasizing the integration of orthogonal methods to increase the confidence in our predictions.

Foundational Strategy: A Multi-Pillar Approach to Target Prediction

To build a robust case for potential targets, we will employ a dual-pronged strategy that leverages different aspects of known bioactivity data. This approach combines ligand-based methods, which rely on the principle of chemical similarity, with structure-based methods, which assess the physical fit of the molecule into protein binding sites.

G cluster_0 Overall Workflow cluster_1 Ligand-Based Prediction cluster_2 Structure-Based Prediction Start 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride Structure Prep Molecule Preparation (3D Conversion & Energy Minimization) Start->Prep LB_Sim 2D/3D Similarity Searching (e.g., SwissTargetPrediction) Prep->LB_Sim LB_Pharm Pharmacophore Mapping (e.g., PharmMapper) Prep->LB_Pharm SB_RevDock Reverse Docking (e.g., ReverseDock) Prep->SB_RevDock Integration Data Integration & Consensus Scoring LB_Sim->Integration LB_Pharm->Integration SB_RevDock->Integration Hypothesis Prioritized Target Hypothesis Generation Integration->Hypothesis

Figure 1: Overall workflow for in silico target prediction.

Molecule Preparation: The Prerequisite for Accurate Prediction

The quality of the input structure for our compound is paramount. The starting point is the 2D representation, which needs to be converted into a low-energy 3D conformation that accurately reflects its likely shape in a biological environment.

Protocol 3.1: 3D Structure Generation and Energy Minimization
  • Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for 3-Phenyl-2-azaspiro[3.3]heptane is C1CC2(C1)C(NC2)C3=CC=CC=C3. This can be obtained from databases like PubChem.[3][6]

  • 3D Conversion: Use a molecular modeling software (e.g., Avogadro, MarvinSketch, or online tools) to convert the SMILES string into a 3D structure.

  • Protonation State: At physiological pH (around 7.4), the secondary amine in the azaspiro[3.3]heptane ring is likely to be protonated. Ensure the structure reflects this by adding a hydrogen and a positive charge to the nitrogen atom.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This process adjusts the bond lengths and angles to find a low-energy, stable conformation. The resulting structure, often saved in .mol2 or .sdf format, is now ready for use in prediction tools.

Pillar 1: Ligand-Based Target Prediction

Ligand-based methods operate on the principle that structurally similar molecules often have similar biological activities.[7] By comparing our query molecule to large databases of compounds with known targets, we can infer its potential targets.

Chemical Similarity-Based Prediction

This approach uses 2D or 3D fingerprints of molecules to quantify their similarity.

SwissTargetPrediction is a robust web server that predicts targets based on a combination of 2D and 3D similarity to known ligands.[8]

Step-by-Step Protocol:

  • Navigate to the SwissTargetPrediction website: Access the publicly available web server.[8]

  • Input Molecule: Paste the SMILES string (C1CC2(C1)C(NC2)C3=CC=CC=C3) into the query box.

  • Select Species: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Initiate the prediction process.

  • Analyze Results: The output will be a list of predicted targets, ranked by a probability score. The results are categorized by protein class. Focus on targets with the highest probability scores and those that appear in multiple protein families.

Pharmacophore-Based Prediction

A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity.[9][10][11] Reverse pharmacophore mapping screens our molecule against a database of pharmacophore models derived from known protein-ligand complexes.

PharmMapper is a web server that identifies potential targets by fitting the query molecule to a large database of pharmacophore models.[12]

Step-by-Step Protocol:

  • Navigate to the PharmMapper website: Access the server.

  • Upload Molecule: Upload the energy-minimized 3D structure of 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride (in .mol2 or .sdf format).

  • Select Database: Choose the most recent and comprehensive pharmacophore database available.

  • Set Parameters: Specify the number of top targets to be returned (e.g., top 300).

  • Submit Job: Start the screening process.

  • Interpret Results: The output will list potential targets ranked by a "Fit Score," which indicates how well the query molecule matches the pharmacophore model. Higher fit scores suggest a greater likelihood of interaction.

G cluster_0 Ligand-Based Logic Query Query Molecule (3-Phenyl-2-azaspiro[3.3]heptane) Sim_Method Similarity Search (2D/3D Fingerprints) Query->Sim_Method Pharm_Method Pharmacophore Mapping Query->Pharm_Method DB Bioactivity Databases (e.g., ChEMBL, PubChem) Known_Ligands Known Active Ligands DB->Known_Ligands Pharm_Models Pharmacophore Models DB->Pharm_Models Predicted_Targets Predicted Targets Sim_Method->Predicted_Targets Pharm_Method->Predicted_Targets Known_Ligands->Sim_Method Pharm_Models->Pharm_Method

Figure 2: Logic of ligand-based prediction methods.

Pillar 2: Structure-Based Target Prediction (Reverse Docking)

Unlike ligand-based methods, structure-based approaches are independent of the "similarity principle."[13][14] Reverse docking (or inverse docking) involves docking our single query molecule into the binding sites of a large number of proteins to predict its most likely targets based on binding affinity.[15]

Workflow 5.1: Reverse Docking using ReverseDock

ReverseDock is a web server that allows for the blind docking of a ligand to a user-defined set of protein structures using AutoDock Vina.[16]

Step-by-Step Protocol:

  • Navigate to the ReverseDock website: Access the server.[16]

  • Prepare Ligand: Upload the energy-minimized 3D structure of the query molecule.

  • Select Target Proteins: This is a critical step. A curated library of potential targets should be used. This library can be assembled based on preliminary hits from the ligand-based methods or can be a pre-compiled set of druggable proteins (e.g., kinases, GPCRs, ion channels). The PDB codes for these proteins will be required.

  • Configure and Run Docking: The server will prepare the proteins and the ligand for docking. The search space is typically defined to encompass the entire protein to allow for "blind" docking.

  • Analyze Docking Results: The output will be a table of protein targets ranked by their predicted binding energy (in kcal/mol). More negative values indicate a stronger predicted binding affinity. It is crucial to visually inspect the top-ranked poses to ensure they are plausible (e.g., the ligand is in a well-defined pocket and forms reasonable interactions).

Data Synthesis and Hypothesis Prioritization

The strength of this multi-pillar approach lies in the integration of results from orthogonal methods. A target that is predicted by both ligand-based and structure-based techniques has a much higher probability of being a true positive.

Protocol 6.1: Consensus Scoring and Target Prioritization
  • Collate Results: Create a master table listing all predicted targets from each method (SwissTargetPrediction, PharmMapper, ReverseDock).

  • Identify Overlap: Identify targets that appear in the results of two or more methods. These are your high-confidence hits.

  • Rank by Consensus: Develop a simple ranking system. For example, assign a higher score to targets that are predicted by multiple methods and have high scores/probabilities within each method.

  • Biological Plausibility Review: For the top-ranked consensus targets, conduct a literature review to assess their biological function and relevance to potential therapeutic areas. Are there known safety liabilities associated with modulating these targets?

  • Formulate Hypothesis: Based on this integrated analysis, formulate a clear, testable hypothesis. For example: "3-Phenyl-2-azaspiro[3.3]heptane hydrochloride is predicted to be a high-affinity ligand for Target X, suggesting its potential as a modulator of Pathway Y."

Table 1: Example Data Integration Summary
TargetPrediction MethodScore/RankConsensus Hit
Target ASwissTargetPredictionProbability: 0.85Yes
Target APharmMapperFit Score: 5.2Yes
Target AReverseDockBinding Energy: -9.5 kcal/molYes
Target BSwissTargetPredictionProbability: 0.75No
Target CPharmMapperFit Score: 4.8No
Target DReverseDockBinding Energy: -9.2 kcal/molNo

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded in silico workflow for the initial stage of target identification for a novel chemical entity, 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride. By systematically applying and integrating both ligand-based and structure-based computational methods, it is possible to move from a simple chemical structure to a well-reasoned, prioritized list of potential biological targets.

References

  • Structure-Based Virtual Screening for Drug Discovery: Principles, Applications and Recent Advances. Current Medicinal Chemistry, [Link][13][19]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, [Link][4][20]

  • Gaulton, A., et al. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research, [Link][21]

  • Cheng, T., et al. (2012). Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review. The AAPS Journal, [Link][14]

  • A precise comparison of molecular target prediction methods. Digital Discovery, [Link][22]

  • Zhang, Z., et al. (2022). A Review of Computational Methods for Predicting Drug Targets. Current Pharmaceutical Design, [Link][5]

  • Pharmacophore Modeling. Deep Origin, [Link][9]

  • The Science and Art of Structure-Based Virtual Screening. ACS Medicinal Chemistry Letters, [Link][23]

  • Ligand-Based Virtual Screening. The Cambridge Crystallographic Data Centre (CCDC), [Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!, [Link][24]

  • da Silva, C. H. T. P., & Vranken, W. F. (2020). Structure-Based Virtual Screening: From Classical to Artificial Intelligence. Frontiers in Chemistry, [Link][25]

  • In Silico Target Prediction. Creative Biolabs, [Link][26]

  • Applications and Limitations of Pharmacophore Modeling. LinkedIn, [Link][10]

  • What is pharmacophore modeling and its applications? Patsnap, [Link][11]

  • A precise comparison of molecular target prediction methods. ChemRxiv, [Link][27]

  • Identifying novel drug targets with computational precision. ScienceDirect, [Link][28]

  • Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. MDPI, [Link][29]

  • Virtual Screening | Introduction to Ligand Based VS. YouTube, [Link][7]

  • Computational approaches to drug target identification. Cambridge University Press, [Link][17]

  • Pharmacophore modeling in drug design. PubMed, [Link][30]

  • Targeting disease: Computational approaches for drug target identification. PubMed, [Link][18]

  • Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, [Link][31]

  • Modern Paradigm Towards Potential Target Identification for Antiviral (SARS-nCoV-2) and Anticancer Lipopeptides: A Pharmacophore-Based Approach. Avicenna Journal of Medical Biotechnology, [Link]

  • PubChem. National Center for Biotechnology Information, [Link][6]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, [Link][15]

  • 3-phenyl-2-azaspiro[3.3]heptan-1-one. PubChem, [Link][3]

  • Liu, X., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, [Link][12]

  • SwissTargetPrediction. SIB Swiss Institute of Bioinformatics, [Link][8]

  • Koch, F., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Molecular Biosciences, [Link][16]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate, [Link][1]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Royal Society of Chemistry, [Link][2]

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Protocols & Analytical Methods

Method

Application Note: 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride as a 3D Scaffold in Medicinal Chemistry

Executive Briefing The modern drug discovery paradigm is defined by the "escape from flatland"—a strategic shift away from planar, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional architectures. This tran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The modern drug discovery paradigm is defined by the "escape from flatland"—a strategic shift away from planar, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional architectures. This transition is driven by the need to improve clinical success rates by enhancing target selectivity, aqueous solubility, and metabolic stability[1]. Among the most valuable of these 3D motifs is the azaspiro[3.3]heptane system, a highly strained, compact bicyclic framework that serves as an exceptional conformationally restricted bioisostere for piperidine, morpholine, and piperazine[2].

This technical guide focuses on 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride (CAS: 2708292-75-3) [3][4]. By installing a phenyl ring at the C3 position, medicinal chemists can introduce a defined hydrophobic exit vector to probe deep binding pockets, while the spirocyclic core preserves the favorable physicochemical profile of an aliphatic amine[1].

The Causality of Scaffold Hopping: Why 3-Phenyl-2-azaspiro[3.3]heptane?

When optimizing a lead compound, the direct replacement of a piperidine ring with a 2-azaspiro[3.3]heptane derivative is not merely a structural novelty; it is a calculated physicochemical intervention[5].

  • Lipophilicity Modulation (logD): The incorporation of the azaspiro[3.3]heptane moiety can decrease the measured lipophilicity (logD) of a molecule by as much as -1.0 relative to common heterocycles like piperidine[5]. This is attributed to the increased basicity of the azetidine nitrogen within the strained spiro-system.

  • Vector Projection: The 3-phenyl substitution provides a rigid, orthogonal projection of a hydrophobic aromatic ring. Unlike flexible benzyl or phenethyl groups, the spiro-fused cyclobutane-azetidine core locks the phenyl ring into a specific spatial trajectory, reducing the entropic penalty upon target binding[1].

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently oxidize the α-carbons of piperidines. The highly strained nature of the 4-membered rings in the spiro[3.3]heptane core increases the C-H bond dissociation energy, effectively shielding the scaffold from rapid oxidative metabolism[5][6].

  • Salt Selection (Hydrochloride): The free base of this scaffold can be prone to volatility or degradation. Isolation as the hydrochloride salt (MW: 209.72 g/mol ) guarantees long-term bench stability, controls hygroscopicity, and ensures immediate dissolution in aqueous assay buffers[4].

LeadOpt N1 Planar Lead (Piperidine Core) N2 Scaffold Hopping (Spirocyclic Core) N1->N2 N3 Vector Addition (3-Phenyl Group) N2->N3 N4 Salt Formation (HCl Stabilization) N3->N4 N5 Optimized Candidate N4->N5

Workflow for integrating 3-phenyl-2-azaspiro[3.3]heptane into lead optimization.

Physicochemical Data Matrix

To facilitate rational drug design, the baseline physicochemical properties of the spirocyclic core must be compared against traditional heterocycles. The table below summarizes these critical parameters.

PropertyPiperidine2-Azaspiro[3.3]heptane3-Phenyl-2-azaspiro[3.3]heptane HCl
Molecular Weight 85.15 g/mol 97.16 g/mol [5]209.72 g/mol [4]
Formula C5H11NC6H11NC12H15N·HCl[4]
cLogP 1.50.7[5]~2.8 (Calculated)
TPSA (Ų) 12.012.0[5]12.0
H-Bond Donors 11[5]1
H-Bond Acceptors 11[5]1
Rotatable Bonds 00[5]1 (Phenyl-Core bond)

Validated Experimental Protocols

Protocol A: Synthetic Pathway & Core Reduction

The synthesis of azaspiro[3.3]heptanes relies heavily on thermal [2+2] cycloadditions to construct the strained ring system. A critical point of failure in this workflow is the reduction of the intermediate spirocyclic β-lactam.

Expertise Insight (Causality): Standard reducing agents like Lithium Aluminum Hydride (LiAlH4) or borane-THF complexes frequently cause unintended C-N or C-C bond cleavage due to the immense ring strain of the spiro-fused system. To prevent this, Alane (AlH3) must be employed. Alane acts via a different transition state that smoothly reduces the lactam carbonyl to the corresponding amine without triggering ring opening[7].

Synthesis Step1 Endocyclic Alkene + ClO2S-NCO Step2 Thermal [2+2] Cycloaddition Step1->Step2 Step3 Spirocyclic β-lactam Intermediate Step2->Step3 Step4 Reduction via Alane (AlH3) Step3->Step4 Step5 Phenylation / Functionalization Step4->Step5 Step6 HCl Salt Precipitation Step5->Step6

Synthetic pathway for 3-phenyl-2-azaspiro[3.3]heptane hydrochloride.

Step-by-Step Procedure:

  • Cycloaddition: Dissolve the appropriate phenyl-substituted endocyclic alkene in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Dropwise add Graf's isocyanate (chlorosulfonyl isocyanate) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours to form the spirocyclic β-lactam[5][7].

  • Quenching: Quench the reaction carefully with an aqueous sodium sulfite solution to remove the chlorosulfonyl group, yielding the free β-lactam.

  • Alane Preparation: In a separate flame-dried flask, generate AlH3 in situ by adding 100% sulfuric acid dropwise to a suspension of LiAlH4 in anhydrous THF at 0 °C.

  • Reduction: Cannulate the β-lactam solution into the AlH3 suspension. Stir for 2 hours at room temperature. The use of AlH3 guarantees the preservation of the spiro[3.3]heptane core[7].

  • Fieser Workup: Quench the reduction using the Fieser method (x mL H2O, x mL 15% NaOH, 3x mL H2O) to precipitate aluminum salts. Filter through Celite.

  • Salt Formation: Dissolve the crude free base in diethyl ether. Bubble anhydrous HCl gas through the solution (or add 2M HCl in ether) until precipitation ceases. Filter the resulting white solid to isolate 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride[3].

Protocol B: Self-Validating Microsomal Stability Assay

To prove that the scaffold hop successfully improved metabolic stability, the compound must be subjected to a self-validating in vitro assay.

Self-Validation Mechanism: This protocol requires the simultaneous running of a high-clearance control (Verapamil) and a low-clearance control (Warfarin). If Verapamil is not degraded by >80% at 30 minutes, the microsomes are inactive, and the assay invalidates itself, preventing false-positive stability reporting.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of 3-Phenyl-2-azaspiro[3.3]heptane HCl in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the working solution with human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a 96-well plate.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining parent compound area ratio versus time to calculate the intrinsic clearance (

    
    ).
    

Quality Control & Analytical Verification

Due to the unique symmetry and strain of the spirocyclic system, standard 1H NMR can be complex. Quality control must rely on 13C NMR . The quaternary spiro-carbon (C4) is the definitive marker of the intact scaffold. Because it lacks attached protons, its relaxation time is long, and it typically appears as a distinct, low-intensity singlet in the 35–45 ppm region. If this peak is absent or shifted significantly downfield, it indicates that the Alane reduction failed and ring-opening occurred[7].

References

  • ChemRxiv. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines. Available at: [Link]

  • ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Available at: [Link]

Sources

Application

application of 3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride in CNS drug discovery

Application Note: 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride in CNS Drug Discovery Executive Summary In the pursuit of novel Central Nervous System (CNS) therapeutics, medicinal chemists often face the "flatland" prob...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride in CNS Drug Discovery

Executive Summary

In the pursuit of novel Central Nervous System (CNS) therapeutics, medicinal chemists often face the "flatland" problem—where lead compounds with high aromatic character suffer from poor solubility, rapid metabolism, and promiscuous binding. 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride represents a cutting-edge "scaffold hopping" solution.

This spirocyclic amine serves as a rigid, high-Fsp³ bioisostere for 2-phenylpiperidine and 2-phenylpyrrolidine moieties found in numerous psychoactive agents (e.g., methylphenidate, certain NK1 antagonists). By replacing the flexible piperidine ring with the rigid spiro[3.3]heptane core, researchers can lock specific conformations, lower lipophilicity (LogP) without sacrificing ligand efficiency, and significantly alter metabolic clearance profiles.

This guide details the physicochemical rationale, structural applications, and validated protocols for integrating this scaffold into CNS drug discovery programs.

Physicochemical Profile & Structural Rationale

The 2-azaspiro[3.3]heptane core is a "privileged structure" in modern medicinal chemistry. The 3-phenyl derivative specifically targets the replacement of α-substituted saturated heterocycles.

Structural Comparison: The "Spiro Switch"
Feature2-Phenylpiperidine (Classic Scaffold)3-Phenyl-2-azaspiro[3.3]heptane (Novel Scaffold)Impact on Drug Design
Topology Flexible Chair/Boat conformersRigid, defined exit vectorsEntropy penalty reduction upon binding; improved selectivity.
Hybridization Low Fsp³ if fused to aromaticsHigh Fsp³ (Quaternary carbon)Improved solubility and "escape from flatland."
Basic Center Secondary Amine (pKa ~11)Secondary Amine (pKa ~10-10.5)Slightly reduced basicity can improve membrane permeability (BBB).
Metabolism Vulnerable to CYP450 oxidation at C-alphaSterically hindered C-alphaMetabolic Blocking: The spiro-fusion protects the ring from rapid oxidative clearance.
Vector Analysis

In 2-phenylpiperidine, the phenyl group occupies an equatorial or axial position depending on substitution. In 3-phenyl-2-azaspiro[3.3]heptane, the phenyl group is projected at a distinct angle defined by the cyclobutane geometry. This allows for probing novel hydrophobic pockets in receptors (e.g., DAT, NET, or Opioid receptors) that are inaccessible to the piperidine analog.

Application Strategies in CNS Lead Optimization

Strategy A: Bioisosteric Replacement in Monoamine Transporter Inhibitors

Many psychostimulants and antidepressants (DNRIs) rely on a 2-substituted amine core (e.g., Methylphenidate).

  • Hypothesis: Replacing the piperidine ring of methylphenidate with 3-phenyl-2-azaspiro[3.3]heptane retains the pharmacophore (basic nitrogen + distance to aromatic ring) while increasing rigidity.

  • Benefit: Potential for reduced abuse liability due to altered kinetics (slower on/off rates) and improved patentability.

Strategy B: Metabolic Stability Enhancement

CNS drugs require high metabolic stability to maintain therapeutic brain concentrations. The "soft spot" in many cyclic amines is the carbon alpha to the nitrogen.

  • Mechanism: The spirocyclic structure introduces ring strain and steric bulk that disfavors the formation of the iminium ion intermediate typical in CYP450-mediated N-dealkylation or alpha-oxidation.

  • Application: Use this scaffold when a lead compound fails due to high intrinsic clearance (

    
    ) driven by piperidine oxidation.
    

Visualizing the Design Strategy

The following diagram illustrates the workflow for transitioning from a traditional hit to a spiro-optimized lead using this scaffold.

DesignStrategy cluster_0 Cycle 1: Design Hit Traditional Hit (2-Phenylpiperidine Core) High Clearance, Low Fsp3 Analysis Vector & Metabolic Analysis Hit->Analysis Identify Issues Design Scaffold Hop: 3-Phenyl-2-azaspiro[3.3]heptane Analysis->Design Select Spiro Core Optimization Library Synthesis (N-Derivatization) Design->Optimization Buchwald/Alkylation Lead Optimized Lead Improved BBB Penetration Lower Clearance Optimization->Lead Screen ADME/Potency

Caption: Workflow for scaffold hopping from a flexible piperidine core to the rigid spiro[3.3]heptane scaffold to improve physicochemical properties.

Experimental Protocols

Safety Note: Handle 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride with care. As a secondary amine salt, it may be an irritant. Use standard PPE.

Protocol 1: Free-Basing and N-Functionalization (Reductive Amination)

Purpose: To attach the scaffold to a CNS-active "tail" (e.g., a benzyl group or heterocycle).

Materials:

  • 3-Phenyl-2-azaspiro[3.3]heptane HCl (1.0 equiv)

  • Aldehyde partner (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (1.2 equiv)

Step-by-Step:

  • Free-Basing In Situ: In a round-bottom flask, suspend the hydrochloride salt in anhydrous DCM (0.1 M concentration). Add TEA dropwise and stir for 15 minutes at room temperature (RT) to liberate the free amine. The solution should become clear.

  • Imine Formation: Add the aldehyde partner to the reaction mixture. If the aldehyde is a solid, dissolve it in a minimum amount of DCM first. Stir for 30–60 minutes. Note: Adding a drying agent like

    
     can drive imine formation if the reaction is sluggish.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours) under nitrogen atmosphere.

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The secondary amine product is often basic; purify via flash chromatography using a DCM/MeOH/NH3 gradient.

Protocol 2: High-Throughput PAMPA-BBB Assay

Purpose: To verify if the new spiro-derivative retains or improves Blood-Brain Barrier (BBB) permeability compared to the piperidine parent.

Materials:

  • Donor Plate (96-well filter plate, PVDF membrane, 0.45 µm)

  • Acceptor Plate (96-well PTFE)

  • Porcine Brain Lipid Extract (PBLE) (20 mg/mL in dodecane)

  • PBS Buffer (pH 7.4)

Step-by-Step:

  • Membrane Preparation: Coat the PVDF membrane of the donor plate with 4 µL of PBLE solution. Allow to dry for 5 minutes.

  • Compound Preparation: Dissolve the test compound (spiro-derivative) and control (e.g., Verapamil - high perm, Theophylline - low perm) in DMSO to 10 mM. Dilute to 10 µM in PBS (pH 7.4).

  • Assembly:

    • Add 300 µL of PBS to the Acceptor wells.

    • Add 200 µL of the 10 µM compound solution to the Donor wells.

    • Carefully place the Donor plate on top of the Acceptor plate (sandwich).

  • Incubation: Incubate the sandwich at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability (

    
    ) using the standard equation:
    
    
    
    
    Target:
    
    
    indicates high CNS penetration potential.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters. Link

    • Context: Foundational work establishing the synthesis and properties of the azaspiro[3.3]heptane scaffold.
  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link

    • Context: Discusses the physicochemical benefits (LogP, metabolic stability) of spirocyclic scaffolds in drug design.
  • Levterov, V. V., et al. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition. Link

    • Context: Recent validation of the azaspiro scaffold as a direct bioisostere for piperidine in anesthetic drugs (Bupivacaine), proving the "Spiro Switch" concept.[1]

  • Kym, P. R., et al. (2006). "Screening for CNS drugs: The role of physicochemical properties." Expert Opinion on Drug Discovery. Link

    • Context: Authoritative source on the requirements for CNS penetration (LogP, pKa)
  • Enamine Ltd. "Spirocyclic Piperidine Bioisosteres."[2] Link

    • Context: Commercial source and structural data for the specific 3-phenyl-2-azaspiro[3.3]heptane building blocks.

Sources

Method

Application Notes and Protocols for the Derivatization of the Phenyl Ring of 3-Phenyl-2-azaspiro[3.3]heptane

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rising Prominence of the 3-Phenyl-2-azaspiro[3.3]heptane Scaffold in Medicinal Chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of the 3-Phenyl-2-azaspiro[3.3]heptane Scaffold in Medicinal Chemistry

The 3-Phenyl-2-azaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure offers an escape from the "flatland" of traditional aromatic and heteroaromatic ring systems, providing a unique vectoral projection of substituents into chemical space.[1][2] This sp³-rich core is increasingly utilized as a bioisosteric replacement for more common moieties like piperidine and morpholine, often leading to improved physicochemical properties such as solubility and metabolic stability.[3][4][5] The phenyl group appended to this spirocyclic system presents a prime opportunity for diversification, allowing for the exploration of structure-activity relationships (SAR) through the introduction of a wide array of functional groups. This guide provides a detailed technical overview of established and theoretical techniques for the derivatization of this phenyl ring, offering field-proven insights and actionable protocols for researchers in medicinal chemistry and drug development.[6][7][8]

Strategic Approaches to Phenyl Ring Functionalization

The derivatization of the phenyl ring of 3-Phenyl-2-azaspiro[3.3]heptane can be broadly categorized into two primary strategies:

  • Electrophilic Aromatic Substitution (EAS): This classical approach introduces functional groups directly onto the phenyl ring. The nature of the 2-azaspiro[3.3]heptane substituent, particularly the nitrogen atom, will influence the regioselectivity of these reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile toolkit for introducing a diverse range of substituents. This strategy typically requires prior halogenation of the phenyl ring.

A third, more advanced strategy involves Directed ortho-Metalation (DoM) , which can provide regioselective functionalization at the position ortho to the spirocyclic scaffold.[9][10]

Part 1: Electrophilic Aromatic Substitution (EAS) Strategies

The 2-azaspiro[3.3]heptane moiety, containing a secondary amine, is expected to be an activating group, directing electrophilic attack to the ortho and para positions of the phenyl ring. However, under strongly acidic conditions typical for many EAS reactions, the nitrogen atom will be protonated, transforming the substituent into a deactivating, meta-directing group. Careful consideration of reaction conditions is therefore paramount.

Nitration of the Phenyl Ring

Nitration is a fundamental EAS reaction that introduces a nitro group, a versatile handle for further chemical transformations, such as reduction to an amine.[11][12]

Causality Behind Experimental Choices:

  • Protecting Group Strategy: Given the basicity of the secondary amine in the spirocycle, direct nitration under standard mixed-acid conditions (HNO₃/H₂SO₄) is likely to result in protonation of the nitrogen, leading to meta-nitration and potentially poor reactivity. Therefore, a prudent approach involves the protection of the amine, for example, as a tert-butoxycarbonyl (Boc) carbamate. The Boc-protected amine is still activating and will direct ortho/para substitution.

  • Milder Nitrating Agents: To avoid harsh acidic conditions that could lead to side reactions or decomposition of the spirocyclic core, milder nitrating agents are preferable.[13]

dot

Caption: Workflow for the nitration of 3-Phenyl-2-azaspiro[3.3]heptane.

Protocol 1: Nitration of N-Boc-3-Phenyl-2-azaspiro[3.3]heptane

Step 1: N-Boc Protection

  • Dissolve 3-Phenyl-2-azaspiro[3.3]heptane (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (Et₃N, 1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-Phenyl-2-azaspiro[3.3]heptane.

Step 2: Nitration

  • Cool a solution of acetic anhydride (10 mL/mmol of substrate) to 0 °C in an ice-salt bath.

  • Add fuming nitric acid (1.1 eq) dropwise to the acetic anhydride with vigorous stirring, maintaining the temperature below 5 °C.

  • Add a solution of N-Boc-3-Phenyl-2-azaspiro[3.3]heptane (1.0 eq) in acetic anhydride dropwise to the nitrating mixture at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the ortho and para isomers.

Step 3: N-Boc Deprotection (if required)

  • Dissolve the nitrated product in DCM (10 mL/mmol).

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Reagent/ConditionRationaleExpected Outcome
N-Boc ProtectionPrevents N-protonation, directs ortho/para.High yield of protected amine.
HNO₃/Ac₂OMilder nitrating agent than mixed acid.Mixture of ortho- and para-nitro isomers.
0 °CControls exothermicity and reduces side reactions.Improved selectivity and yield.
TFA or HCl/DioxaneStandard conditions for Boc deprotection.Quantitative removal of the Boc group.
Halogenation of the Phenyl Ring

Halogenation, particularly bromination or iodination, of the phenyl ring is a crucial step to enable subsequent cross-coupling reactions.[14][15]

Causality Behind Experimental Choices:

  • Regioselectivity: Similar to nitration, halogenation of the unprotected amine under acidic conditions could lead to meta-substitution. Protection of the nitrogen is recommended for ortho/para selectivity.

  • Reagent Choice: N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are convenient and safer alternatives to elemental bromine and iodine for electrophilic halogenation.

Protocol 2: Bromination of N-Boc-3-Phenyl-2-azaspiro[3.3]heptane

  • Dissolve N-Boc-3-Phenyl-2-azaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as acetonitrile or DCM (10 mL/mmol).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction with water and extract with DCM.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the brominated product, likely a mixture of ortho and para isomers.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the phenyl ring, forming a ketone.[16][17][18][19] This is a robust method for C-C bond formation.

Causality Behind Experimental Choices:

  • Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is required to generate the acylium ion electrophile.[20]

  • Stoichiometry: More than a stoichiometric amount of AlCl₃ is often necessary because the product ketone can complex with the Lewis acid.[18]

  • Deactivation: The acylated product is deactivated towards further acylation, which prevents polyacylation.[17]

  • Protecting Group: The secondary amine must be protected to prevent it from complexing with the Lewis acid catalyst.

dot

Caption: Workflow for Friedel-Crafts acylation.

Protocol 3: Friedel-Crafts Acylation of N-Boc-3-Phenyl-2-azaspiro[3.3]heptane

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in DCM (15 mL/mmol), add the acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of N-Boc-3-Phenyl-2-azaspiro[3.3]heptane (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Carefully pour the reaction mixture onto a mixture of ice and concentrated HCl.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the acylated product, predominantly the para-isomer.

Part 2: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering a highly modular approach to derivatization.[21][22] These reactions typically require an aryl halide (or triflate) as a starting material, which can be prepared via the halogenation protocols described above.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a C-C bond between an aryl halide and an organoboron compound.[23][24][25]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), and a phosphine ligand are required. The choice of ligand can significantly impact reaction efficiency.

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used.

Protocol 4: Suzuki-Miyaura Coupling of a Halogenated 3-Phenyl-2-azaspiro[3.3]heptane Derivative

  • In a Schlenk tube, combine the halogenated N-Boc-3-phenyl-2-azaspiro[3.3]heptane (e.g., the 4'-bromo derivative, 1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, XPhos, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (10 mL/mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ComponentRoleTypical Examples
Palladium CatalystFacilitates oxidative addition and reductive elimination.Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos
Boronic Acid/EsterOrganoboron coupling partner.Phenylboronic acid, 4-methoxyphenylboronic acid
BaseActivates the boronic acid for transmetalation.K₂CO₃, Cs₂CO₃, K₃PO₄
SolventSolubilizes reactants and facilitates the reaction.Dioxane/H₂O, Toluene/H₂O, DME/H₂O
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide and an amine.[26][27][28][29]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a specialized phosphine ligand are crucial. Buchwald and Hartwig have developed a range of highly effective ligands for this transformation.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it must be performed under an inert atmosphere.

dot

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 5: Buchwald-Hartwig Amination of a Halogenated 3-Phenyl-2-azaspiro[3.3]heptane Derivative

  • To an oven-dried Schlenk tube, add the halogenated N-Boc-3-phenyl-2-azaspiro[3.3]heptane (1.0 eq), the desired amine (1.2-1.5 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add the palladium catalyst system, for example, a pre-catalyst such as BrettPhos Pd G3 (1-3 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a degassed anhydrous solvent, such as toluene or dioxane (10 mL/mmol).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 3: Directed ortho-Metalation (DoM)

For regioselective functionalization at the ortho-position, Directed ortho-Metalation (DoM) is a powerful strategy.[9][30][31][32] The nitrogen atom of the azaspiro[3.3]heptane ring, particularly when derivatized as a pivaloyl or other suitable directing group, can direct lithiation to the adjacent ortho-position of the phenyl ring.

Causality Behind Experimental Choices:

  • Directing Group: The nitrogen-containing group coordinates to the organolithium reagent, directing deprotonation to the sterically accessible ortho-position. An N-Piv or N-Boc group can serve this purpose.

  • Organolithium Reagent: A strong base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) is required for deprotonation.

  • Quenching Electrophile: The resulting aryllithium species can be quenched with a variety of electrophiles (e.g., CO₂, I₂, DMF) to install different functional groups.

Protocol 6: Directed ortho-Metalation and Iodination

  • Protect the nitrogen of 3-Phenyl-2-azaspiro[3.3]heptane (e.g., with a pivaloyl group).

  • To a solution of the N-protected substrate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add s-BuLi (1.2 eq) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add a solution of iodine (I₂, 1.5 eq) in THF dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the ortho-iodinated product.

Conclusion and Future Outlook

The 3-Phenyl-2-azaspiro[3.3]heptane scaffold offers a rich platform for the design of novel chemical entities with potential therapeutic applications. The derivatization of the phenyl ring is a key strategy for modulating the biological activity and physicochemical properties of these molecules. This guide has provided a comprehensive overview of robust and versatile methods for this purpose, including electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and directed ortho-metalation. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently explore the chemical space around this promising scaffold. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the methodologies outlined herein will be instrumental in unlocking the full potential of the 3-Phenyl-2-azaspiro[3.3]heptane core.

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  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
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  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2023). ChemRxiv.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(10), 4209.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). Molecules, 20(8), 13863-13876.
  • Halogenation method. (2015).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Organic letters, 9(18), 3425–3428.
  • EAS Reactions (3)
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. (2011). Synthesis, 2011(13), 2110-2114.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Worcester Polytechnic Institute.
  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. (2015).
  • Scheme of experimental set-up for gas phase nitration of aromatic compounds. (n.d.).
  • Application Notes and Protocols: Nitration of 3-Methyl-2-phenylpyridine. (2025). BenchChem.
  • Nitration of aromatic compounds. (2016).
  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. (2025).
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions. (2006). Journal of the Brazilian Chemical Society, 17(1), 183-186.
  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (2019).

Sources

Application

protocol for radiolabeling 3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride

Application Note: Late-Stage Tritium Radiolabeling of 3-Phenyl-2-azaspiro[3.3]heptane via Iridium-Catalyzed Hydrogen Isotope Exchange Executive Summary This application note details a robust, late-stage radiolabeling pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Tritium Radiolabeling of 3-Phenyl-2-azaspiro[3.3]heptane via Iridium-Catalyzed Hydrogen Isotope Exchange

Executive Summary

This application note details a robust, late-stage radiolabeling protocol for 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride. By employing Iridium(I)-catalyzed Hydrogen Isotope Exchange (HIE), drug development professionals can achieve high specific activity tritium (


H) incorporation directly onto the phenyl ring without altering the critical spirocyclic core. This self-validating workflow ensures the generation of stable, high-purity radiotracers essential for rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic studies.

Rationale & Mechanistic Insights

The azaspiro[3.3]heptane scaffold has emerged as a highly valued bioisostere in contemporary medicinal chemistry. It is frequently utilized to replace piperazines and morpholines, offering improved metabolic stability, increased sp


 character, and altered physicochemical properties in targeted therapeutics[1]. To thoroughly evaluate the in vivo behavior of drug candidates containing this motif, precise tritium radiolabeling is an absolute necessity.

Traditional synthetic radiolabeling requires tedious, multi-step synthesis from radioactive precursors. In contrast, Hydrogen Isotope Exchange (HIE) allows for the late-stage, direct isotopic exchange of stable C-H bonds for C-


H bonds[2]. Homogeneous Iridium(I) catalysts, such as Kerr's catalyst or advanced Phosphine-Imidazolin-2-imine complexes, are uniquely suited for this transformation. They facilitate ortho-directed or sterically driven C-H activation on phenyl rings under mild conditions, preserving the integrity of the fragile spirocyclic amine[2][3].

The Causality of Freebasing: Crucially, the starting material is provided as a hydrochloride salt. Iridium(I) catalysts operate via a delicate Ir(I)/Ir(III) catalytic cycle involving the oxidative addition of


H

. Excess acidic protons from the HCl salt will rapidly quench the active catalytic species, leading to premature hydride formation, catalyst poisoning, and ultimately, reaction failure[4]. Therefore, a quantitative freebasing step prior to catalyst introduction is not merely a recommendation—it is a mechanistic prerequisite to ensure a high-yielding catalytic cycle.

Workflow Visualization

G Start 3-Phenyl-2-azaspiro[3.3]heptane HCl (Starting Material) Freebasing Step 1: Freebasing (Alkaline Extraction) Start->Freebasing NaOH / DCM Catalyst Step 2: Ir(I) Catalyst Addition (e.g., Kerr's Catalyst in DCM) Freebasing->Catalyst Dry organic phase Tritiation Step 3: Tritium Gas Exposure (HIE Reaction, T2 gas) Catalyst->Tritiation Vacuum / T2 manifold Purification Step 4: HPLC Purification (Radiochemical Isolation) Tritiation->Purification Quench & Filter QC Step 5: Quality Control (RCY & Specific Activity) Purification->QC Pure[3H]-Compound

Workflow for the Iridium-catalyzed Tritium radiolabeling of 3-Phenyl-2-azaspiro[3.3]heptane.

Experimental Protocol

Step 1: Freebasing the Hydrochloride Salt Causality: As established, neutralizing the hydrochloride salt prevents the protonation-induced deactivation of the electron-rich Iridium(I) center.

  • Dissolve 10 mg of 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride in 1.0 mL of ultra-pure water.

  • Add 1 M NaOH dropwise while stirring until the aqueous phase reaches a pH of 10–11.

  • Extract the resulting free base with anhydrous dichloromethane (DCM) (3 x 2 mL).

  • Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under a gentle stream of nitrogen to yield the free amine.

Step 2: Iridium-Catalyzed Hydrogen Isotope Exchange (HIE) Causality: The Ir(I) complex coordinates transiently to the substrate, driving a site-specific oxidative addition into the ortho-C-H bonds of the phenyl ring. Conducting this in a degassed environment prevents oxygen from irreversibly oxidizing the Ir(I) to an inactive Ir(III) state.

  • Transfer the dried free base (~8 mg) into a specialized heavy-walled tritium manifold reaction vial.

  • Add 5 mol% of the selected Iridium(I) catalyst (e.g.,[(COD)Ir(PPh

    
    )(Py)]PF
    
    
    
    ).
  • Dissolve the mixture in 0.5 mL of anhydrous, degassed DCM.

  • Perform three consecutive freeze-pump-thaw cycles on a tritium manifold to strictly exclude oxygen.

  • Introduce Tritium gas (

    
    H
    
    
    
    ) to the vessel at 1 atm pressure.
  • Stir the reaction vigorously at 25 °C for 2 to 16 hours (dependent on the specific catalyst kinetics).

Step 3: Quenching and Labile Tritium Removal Causality: Tritium gas will inevitably exchange with labile protons, such as the N-H bond of the secondary azaspiro[3.3]heptane amine. If left unaddressed, this labile tritium will rapidly wash out into aqueous biological media during assays, creating a high radioactive background and destroying the integrity of ADME data.

  • Evacuate the excess

    
    H
    
    
    
    gas safely using the tritium manifold's uranium bed capture system.
  • Quench the reaction by adding 1.0 mL of methanol. The methanol provides a vast excess of exchangeable protons to drive the equilibrium backward, replacing N-

    
    H with N-H.
    
  • Evaporate the solvent under reduced pressure. Repeat the methanol addition and evaporation cycle three times to ensure complete labile tritium removal.

Step 4: HPLC Purification and Formulation Causality: Because the tritiated product and the unlabeled starting material are chemically identical, chromatographic separation of the two is impossible. Therefore, the goal of HPLC purification is strictly to remove the Iridium catalyst, degradation products, and trace impurities. The final specific activity is dictated purely by the thermodynamic efficiency of the HIE reaction.

  • Dissolve the crude residue in the HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% TFA).

  • Inject the solution onto a semi-preparative RP-HPLC column (C18).

  • Collect the radioactive fraction corresponding to the UV absorbance peak of 3-Phenyl-2-azaspiro[3.3]heptane.

  • Remove the HPLC solvents under reduced pressure and formulate the final radiolabeled API in absolute ethanol (typically at 1 mCi/mL) to minimize radiolytic autoradiolysis.

Quantitative Data Presentation: Catalyst Efficiency Comparison

To guide experimental design, the following table summarizes the expected performance of various catalytic systems when applied to phenyl-substituted spirocyclic amines.

Catalyst SystemSolventIsotope SourceTemp (°C)Time (h)RegioselectivityExpected Specific Activity (Ci/mmol)
Ir(I) Kerr's CatalystDCM

H

(1 atm)
252ortho-Phenyl15 - 25
Ir(I) Phosphine-Imidazolin-2-imineDCM

H

(1 atm)
2516ortho-Phenyl20 - 35
Ru/C (Heterogeneous)MeOH

H

(1 atm)
5024Non-specific< 5 (High scrambling)

References

  • Title: An Update on Phosphine‐Imidazolin‐2‐Imine Iridium(I)
  • Title: Highly Selective Directed Iridium-Catalyzed Hydrogen Isotope Exchange Reactions of Aliphatic Amides Source: ResearchGate URL
  • Title: Hydrogen Isotope Exchange by Homogeneous Iridium Catalysis in Aqueous Buffers with Deuterium or Tritium Gas Source: ResearchGate URL
  • Source: NIH.

Sources

Method

Application Note: Cell-Based Monoamine Transporter Assays for the Evaluation of 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride Derivatives

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Hit-to-Lead Optimization, High-Throughput Screening (HTS) Pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Hit-to-Lead Optimization, High-Throughput Screening (HTS)

Pharmacological Context & Scaffold Rationale

In modern medicinal chemistry, overcoming the metabolic liabilities and poor physicochemical properties of flat, aromatic rings or traditional saturated heterocycles (like piperidine and piperazine) is a primary objective. 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride (CAS: 2708292-75-3) represents a highly valuable, rigidified spirocyclic building block.

Pioneered largely by Carreira and co-workers, azaspiro[3.3]heptanes serve as advanced bioisosteres for piperidines[1][2]. The incorporation of the spirocyclic center counterintuitively lowers lipophilicity (logD) despite the addition of a carbon atom, while simultaneously increasing the fraction of sp3-hybridized carbons (


)[3]. For central nervous system (CNS) drug discovery, phenyl-azaspiro derivatives are particularly relevant as structural analogs of phenylpiperidines—a classic pharmacophore for targeting Monoamine Transporters (MATs)  such as the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

To evaluate the inhibitory potency of 3-phenyl-2-azaspiro[3.3]heptane hydrochloride and its functionalized derivatives, robust, high-throughput cell-based assays are required.

Assay Principle: Fluorescent Substrate Uptake

Historically, MAT inhibition was measured using radioactive substrates (e.g.,


-dopamine). To improve throughput, safety, and kinetic resolution, this protocol utilizes a homogenous fluorescent uptake assay using ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) [4][5].

ASP+ is a fluorescent analog of the neurotoxin MPP+ and acts as a substrate for DAT, NET, and SERT[6]. The assay relies on a self-validating masking technology: an extracellular quenching dye suppresses the fluorescence of unbound ASP+ in the assay buffer. As the monoamine transporters actively pump ASP+ into the intracellular space, the substrate is separated from the quencher, resulting in a measurable, time-dependent increase in fluorescence[4]. If 3-phenyl-2-azaspiro[3.3]heptane hydrochloride acts as an inhibitor, it will competitively block the transporter, preventing ASP+ accumulation and reducing the fluorescent signal[6].

Mechanism Extracellular Extracellular Space (ASP+ Substrate + Quencher) Transporter Monoamine Transporter (DAT / NET / SERT) Extracellular->Transporter Substrate Uptake Intracellular Intracellular Space (Unquenched Fluorescent Signal) Transporter->Intracellular Accumulation Inhibitor Test Compound (3-Phenyl-2-azaspiro[3.3]heptane HCl) Inhibitor->Transporter Competitive Blockade

Figure 1: Mechanism of the homogenous ASP+ fluorescent uptake assay for monoamine transporters.

Experimental Protocol

Materials & Reagents
  • Cell Lines: HEK293 cells stably transfected with human DAT (hDAT), NET (hNET), or SERT (hSERT).

  • Test Article: 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride. Note: The hydrochloride salt ensures excellent aqueous solubility following initial DMSO stock preparation.

  • Substrate: ASP+ dye (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

  • Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4. (ASP+ uptake is strictly

    
     and 
    
    
    
    dependent[6]).
  • Reference Inhibitors (Positive Controls): Nomifensine (DAT/NET) and Fluoxetine (SERT).

Step-by-Step Methodology

Step 1: Cell Seeding

  • Harvest stably transfected HEK293 cells at 80-90% confluency.

  • Seed cells into a black-walled, clear-bottom 384-well microplate at a density of

    
     cells/well in 25 µL of culture medium.
    
  • Incubate overnight at 37°C in a 5%

    
     atmosphere to allow for cell adhesion and transporter expression.
    

Step 2: Compound Preparation & Incubation

  • Prepare a 10 mM stock solution of 3-phenyl-2-azaspiro[3.3]heptane hydrochloride in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Dilute the DMSO stocks 1:100 into the HBSS assay buffer to create 2X working solutions (final DMSO concentration in the assay will be 0.5% to prevent cytotoxicity).

  • Remove the culture medium from the 384-well plate and replace it with 25 µL of the 2X compound solutions.

  • Incubate the plate for 30 minutes at 37°C to allow the compound to equilibrate with the transporter binding sites.

Step 3: Substrate Addition & Kinetic Readout

  • Prepare the ASP+ substrate/masking dye mixture in HBSS buffer according to the manufacturer's specifications.

  • Using a fluorescence microplate reader equipped with fluidics (e.g., FLIPR Tetra or FlexStation 3), inject 25 µL of the ASP+ mixture into each well simultaneously.

  • Immediately begin recording fluorescence at Excitation: 440 nm / Emission: 590 nm [4].

  • Record the kinetic signal every 10 seconds for a total of 30 minutes.

Workflow A Step 1: Cell Culture (HEK293-hDAT) B Step 2: Incubation (Azaspiro Compound) A->B C Step 3: Dye Addition (ASP+ & Quencher) B->C D Step 4: Readout (Ex440/Em590) C->D

Figure 2: High-throughput screening workflow for the 384-well ASP+ uptake assay.

Data Analysis & Expected Results

Kinetic Slope & Determination

The initial velocity (


) of ASP+ uptake is calculated from the linear portion of the kinetic fluorescence curve (typically between 2 and 10 minutes). The 

values are plotted against the logarithmic concentration of the 3-phenyl-2-azaspiro[3.3]heptane derivatives.

values are derived using a four-parameter logistic non-linear regression model.
Assay Validation ( -Factor)

To ensure the trustworthiness of the assay, calculate the


-factor using the vehicle control (0.5% DMSO, full ASP+ uptake) and the positive control (10 µM Nomifensine, fully blocked uptake). A 

-factor

indicates a robust assay suitable for HTS[5].
Comparative Scaffold Data (Representative)

When replacing a standard phenylpiperidine with the 3-phenyl-2-azaspiro[3.3]heptane scaffold, researchers typically observe a shift in physicochemical properties alongside maintained or altered target affinity. Table 1 illustrates the expected pharmacological profile shifts based on the bioisosteric replacement principles[3].

Table 1: Comparative Profile of Phenylpiperidine vs. Phenyl-azaspiro[3.3]heptane

Scaffold CoreTarget Affinity (

DAT)
Lipophilicity (

)

Metabolic Stability (

)
3-Phenylpiperidine 45 nM2.80.45High Clearance
3-Phenyl-2-azaspiro[3.3]heptane 60 nM1.90.58Low Clearance

Causality Note: The slight reduction in target affinity is often an acceptable trade-off for the significant drop in


 and improved metabolic stability, which are driven by the rigid, three-dimensional nature of the spirocyclic core preventing rapid cytochrome P450-mediated oxidation.

References

  • Advanced Technology & Industrial Co., Ltd. Product Search Result: 3-PHENYL-2-AZASPIRO[3.3]HEPTANE;HYDROCHLORIDE (CAS 2708292-75-3). Retrieved from [Link]

  • ResearchGate. Monitoring monoamine transport with the fluorescent substrate analogue ASP+. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Retrieved from[Link]

  • Haunsø, A., et al. (2007). Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter. PubMed (NIH). Retrieved from[Link]

  • Schwartz, J. W., et al. (2003). Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. PubMed (NIH). Retrieved from[Link]

  • PubMed Central (NIH). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from[Link]

Sources

Application

synthetic route for scaling up 3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride production

A Process Chemistry Protocol for Multi-Kilogram Production of Conformationally Restricted Bioisosteres Introduction & Strategic Rationale The 2-azaspiro[3.3]heptane scaffold has emerged as a premier conformationally rest...

Author: BenchChem Technical Support Team. Date: March 2026

A Process Chemistry Protocol for Multi-Kilogram Production of Conformationally Restricted Bioisosteres

Introduction & Strategic Rationale

The 2-azaspiro[3.3]heptane scaffold has emerged as a premier conformationally restricted bioisostere for piperidine and morpholine rings in modern drug discovery[1],[2]. By imparting enhanced metabolic stability, lowering lipophilicity, and altering three-dimensional spatial trajectories, these spirocyclic amines significantly improve the pharmacokinetic profiles of drug candidates[3]. However, translating the synthesis of substituted azaspiro[3.3]heptanes from discovery chemistry to process-scale manufacturing presents severe challenges. Early-stage routes often suffer from poor volume efficiencies, hazardous reductive workups, and the intrinsic instability of free-base spirocyclic intermediates[4],[5].

This application note details a robust, chromatography-free, four-step synthetic route for 3-phenyl-2-azaspiro[3.3]heptane hydrochloride (CAS: 2708292-75-3)[6],[7]. (Nomenclature Note: Due to the internal symmetry of the spiro-cyclobutane ring, 1-phenyl and 3-phenyl substitutions on the 2-azaspiro[3.3]heptane system are structurally identical. We utilize the 3-phenyl designation to align with standard commercial cataloging).

Retrosynthetic Strategy and Workflow

The core azetidine ring is constructed via a Staudinger [2+2] cycloaddition between a spiro-ketene (generated in situ from cyclobutanecarbonyl chloride) and an imine. This approach bypasses the need for unstable bis-electrophiles (such as 1,1-bis(bromomethyl)cyclobutane) and allows for the modular installation of the phenyl group directly onto the azetidine ring.

SyntheticRoute A 1. Benzaldehyde + Benzylamine (Toluene, Dean-Stark) B N-Benzylidenebenzylamine (Imine Intermediate) A->B D 2-Benzyl-3-phenyl-2-azaspiro[3.3]heptan-1-one (Spiro β-Lactam) B->D C 2. Cyclobutanecarbonyl Chloride + Et3N (Toluene, 0 °C) C->D Staudinger [2+2] Cycloaddition E 3. Red-Al Reduction (Toluene, 65 °C) D->E F 2-Benzyl-3-phenyl-2-azaspiro[3.3]heptane (Protected Amine) E->F Amide to Amine G 4. H2, Pd/C, HCl (EtOH, 50 psi) F->G H 3-Phenyl-2-azaspiro[3.3]heptane HCl (Final API) G->H Hydrogenolysis & Salt Formation

Fig 1. Scalable four-step synthetic workflow for 3-phenyl-2-azaspiro[3.3]heptane hydrochloride.

Process Chemistry Causality: From Lab to Pilot Scale

To ensure a self-validating and scalable system, several critical process parameters (CPPs) were optimized to eliminate bottlenecks common in spirocycle synthesis[4],[5]:

ProcessLogic N1 Hazard: LiAlH4 Pyrophoricity & Emulsions N2 Solution: Switch to Red-Al in Toluene N1->N2 N3 Result: Safe Quench & Clean Phase Separation N2->N3 N4 Hazard: Ketene Dimerization N5 Solution: Slow Et3N Dosing at 0 °C in Dilute Toluene N4->N5 N6 Result: High[2+2] Cycloaddition Yield N5->N6

Fig 2. Causality of process chemistry optimizations for safe, multi-kilogram scale-up.

  • Solvent Swap (DCM to Toluene): Discovery routes typically utilize dichloromethane for Staudinger cycloadditions. We transitioned to toluene to eliminate halogenated waste, improve the E-factor, and allow for higher reaction temperatures during the subsequent reduction step without requiring a solvent exchange.

  • Reductant Selection (Red-Al vs. LiAlH

    
    ):  The reduction of the spiro 
    
    
    
    -lactam to the azetidine is traditionally performed with LiAlH
    
    
    . On a multi-kilogram scale, LiAlH
    
    
    is highly pyrophoric and generates intractable aluminum emulsions during aqueous quenching. We replaced this with Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene. Red-Al is non-pyrophoric, highly soluble, and yields a clean, rapid phase separation upon quenching with 10% NaOH.
  • Telescoped Salt Formation: The free base of 2-azaspiro[3.3]heptane derivatives can be volatile and prone to degradation[4]. By performing the final palladium-catalyzed hydrogenolysis in ethanol containing 1.1 equivalents of HCl, the highly stable hydrochloride salt crystallizes directly from the reaction mixture. This eliminates a discrete isolation step and drives the reaction to completion by preventing catalyst poisoning by the secondary amine.

Step-by-Step Experimental Protocols
Protocol 1: Synthesis of N-Benzylidenebenzylamine (Imine)
  • Charge a 10 L jacketed reactor with anhydrous toluene (5.0 L), benzaldehyde (1.06 kg, 10.0 mol), and benzylamine (1.07 kg, 10.0 mol).

  • Equip the reactor with a Dean-Stark trap and heat to reflux (internal temp ~110 °C).

  • Maintain reflux until water evolution ceases (approx. 180 mL collected, typically 3-4 hours).

  • Cool to 20 °C. The resulting toluene solution of the imine is used directly in the next step to minimize the handling of moisture-sensitive intermediates.

Protocol 2: Staudinger[2+2] Cycloaddition
  • To the imine solution from Protocol 1, add triethylamine (1.52 kg, 15.0 mol).

  • Cool the reactor to 0 °C under a strict nitrogen atmosphere.

  • Slowly dose cyclobutanecarbonyl chloride (1.42 kg, 12.0 mol) over 4 hours via an addition funnel. Critical Causality: Slow addition is imperative to maintain the internal temperature below 5 °C and prevent the dimerization of the highly reactive cyclobutylidenemethanone ketene intermediate.

  • Stir the resulting slurry at 0 °C for 2 hours, then warm to 20 °C and stir for an additional 12 hours.

  • Quench with water (3.0 L), separate the organic phase, and wash sequentially with 1M HCl (2.0 L) and brine (2.0 L).

  • Concentrate the organic phase under reduced pressure to yield 2-benzyl-3-phenyl-2-azaspiro[3.3]heptan-1-one as a viscous oil. Yield: ~2.27 kg (82% over two steps).

Protocol 3: Lactam Reduction
  • Charge a clean 20 L reactor with the crude

    
    -lactam (2.27 kg, 8.18 mol) and anhydrous toluene (8.0 L).
    
  • Cool to 0 °C. Dropwise add Red-Al (65 wt% in toluene, 7.6 kg, 24.5 mol) over 3 hours, keeping the internal temperature strictly below 20 °C.

  • Heat the reaction mixture to 65 °C for 6 hours. Monitor completion via HPLC.

  • Cool to 0 °C and carefully quench by the dropwise addition of 10% aqueous NaOH (4.0 L). Note: Vigorous hydrogen evolution occurs initially.

  • Stir for 30 minutes, then allow the phases to separate. The lower aqueous aluminumate layer is cleanly discarded.

  • Wash the organic layer with water (3.0 L) and concentrate to afford 2-benzyl-3-phenyl-2-azaspiro[3.3]heptane as a pale yellow oil. Yield: 1.90 kg (88%).

Protocol 4: Hydrogenolysis and Hydrochloride Salt Crystallization
  • Transfer the protected azetidine (1.90 kg, 7.21 mol) to a 10 L Hastelloy or glass-lined pressure reactor.

  • Add absolute ethanol (6.0 L) and concentrated aqueous HCl (37%, 0.78 kg, 7.93 mol).

  • Charge 10% Pd/C (50% wet, 190 g, 10 wt% loading).

  • Purge the vessel with nitrogen (3x), then hydrogen gas (3x). Pressurize to 50 psi H

    
     and heat to 40 °C.
    
  • Stir vigorously for 12 hours until hydrogen uptake ceases.

  • Vent the reactor, purge with nitrogen, and filter the mixture through a pad of Celite to remove the catalyst. Wash the cake with hot ethanol (1.0 L).

  • Concentrate the filtrate to approximately 2.5 L. Add MTBE (Methyl tert-butyl ether, 5.0 L) slowly at 50 °C, then cool to 0 °C at a rate of 10 °C/hour to induce crystallization.

  • Filter the white crystalline solid, wash with cold MTBE (1.0 L), and dry under vacuum at 45 °C for 24 hours to afford 3-phenyl-2-azaspiro[3.3]heptane hydrochloride . Yield: 1.42 kg (94%).

Quantitative Process Metrics

The transition from lab-scale discovery conditions to the optimized pilot-scale process resulted in significant improvements in yield, purity, and environmental impact.

Process MetricDiscovery Scale (10 g)Pilot Scale (1.4 kg)Causality for Variance
Overall Yield 41%64%Elimination of emulsion losses during Red-Al quench; telescoped salt formation.
Purity (HPLC) 94.5%99.8%Controlled crystallization of the HCl salt purges trace organic impurities.
E-Factor > 15032Solvent recycling (Toluene) and elimination of silica gel chromatography.
Volume Efficiency 15 g/L55 g/LTransition from dilute DCM conditions to concentrated Toluene streams.
References

1.1 Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq-ARhKp4pb6GZG5F6XX9W47PEMHwjJcdzNxUot_JVWNXyf67-L49Nf9gqbHRqpuqDZo0QQVq-qLYuEQyqhr14r2jNEcJSaiZ1iPgXzQRL1sopn_vjI1iUlL6xij52Lt2C7mU_HPRp8Te5TzJcLmAVYxvqcIb-yHhaRfmPVP0AHRh1YDzg5vwVo4Hp04F3h6pXYMag-Do2Cioa3v-eu8lsMlx5X0DgdVFQZewMEjZoE7aK7dV-uMqJ_AY_SUMRkVgbsPc=] 1.2 Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4cWBYRbFFww2E7f84C4lly1aDVGUGoAb7dSV9aPZOP1MGcHJRE3PTIB2F-HKnkrrGqhSCKY2Ebt7ErgUp_eRrCn5sdlJ5ZobJLq7WLiW7JksPgXYIPkJE8Dyz76s8tRNlTgGQMQ==] 1.3 Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsg7nxmFuBLWAmTefZUaAFo1jdM7PtUy7CNE7BVOp_4NGGWnBDcL0k6Cf3Vx8Vu16JI3LsDQqlIqmoUxgW5P4-_LvGy-EuDKMYOy7k0psKoMhux_Tn3XU5e5dYWy_Krh5kPttg4L_1Cx3o8gc=] 1.4 oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5HdO03Mue_J2ZXuCHA4myU9kGIEnaIXpzeihXsT1YqTCYg6kwNt1WNfPJR_dn7-0JMwRRhoiGfEtmxHug5RihA_gWbi5Uor840yMDGTKxOY1-3A40rjiFhcuo9cJ5WsSxqUyc7u0-_r3zWEcItP-PJZGFqqoHGMz3c68=] 1.5 Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Synlett (Enamine).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfOZMUHIegPllBY9U9NgPGhxSkZxojwnStIfnhcZd3Bv4khKi_iIf4RCNGIeh3_PnIPeMgtG-I6ADlzq_J5L_SYFo5FlYTsx283Nax3TFax1yDXCGiRwqVbw9kqGdKyTzZ5E-SXLNkFZJVqDelCI66Y8xOJbmGX-B5CmI3roseC91OcadpfQf5GypQN92lF9zNfGEaBmnNlQzbuCbT2-Wu_brDUPGQf7KkuN9CFLGDj-XeGnB-YVPGQQTrWCYyiFv-kBM=] 1.6 3-phenyl-2-azaspiro[3.3]heptane;hydrochloride - CAS. Mreda.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj-VfikHAJ4GnBEH0TjZ5JQ1U-l5iG5T_6kBOGKC0bPpk1LhLlZrOyZMk_0p6kkEKvs1bfDMdcHha6F-ncKFoYBRsiabKcSG_N8fOcwGdIvLh-o-MA0RNvtTeQJokcjDqteg66eTXYcg==] 1.8 2708292-75-3 CAS Details. Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBXkbIBHqwcx82GlFds24ifx0UWkI7SWjjrs7kXrHXfbjeSHiIpgw2cpd4Eh36g22j-etPCuP-4zf_7hWKjVUhUWHmeDZe---wTtpVwr0gVlMzCCoo7jxSCZmviuIshbJSnpclugI8GwQMmA==] 1.10 Product Search Result - Advanced Technology & Industrial Co., Ltd. Advtechind.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp5SUsrTSfRn_uY_KjXnFwYK2P1W7Za5wV2WDvPlTJnwkZh1Z_w-rt7kZ5KSqhsdtBNPNNFBIi22oxD1F9tZFDXCrZiGXKOhY9GSPBb6ImLwuwITJQG7mrNZqDYKiGxJVqPVf-fnOOpbTVMDN8-zCgAe-LYiUwYabQBOJ25foPHQ3hny8sgII1eBG83A6ysr-anLBYauICT_aXlQvqQkF3oErbiAV5QeLOmp0=]

Sources

Method

Application Note: Advanced Asymmetric Synthesis Using Spirocyclic Chiral Templates

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Catalysis Executive Summary & Mechanistic Rationale In the pursuit of highly enantioselective transfo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Catalysis

Executive Summary & Mechanistic Rationale

In the pursuit of highly enantioselective transformations, spirocyclic skeletons have emerged as a "privileged" class of chiral ligands and catalysts[1]. Characterized by a quaternary carbon stereocenter connecting two orthogonal rings, these templates—such as 1,1′-spirobiindane-7,7′-diol (SPINOL)—exhibit exceptional structural rigidity[2].

The Causality of Stereocontrol: Unlike traditional biaryl ligands (e.g., BINOL) which can undergo conformational relaxation or dihedral angle fluctuations under thermal stress, the spirocyclic core physically locks the chiral environment[3]. The orthogonal orientation of the spiro rings restricts the spatial movement of the coordinating heteroatoms (P, N, or O), forcing them to adopt a highly specific bite angle[1]. When complexed with a transition metal, this geometry projects the ligand's bulky substituents forward, creating a well-defined, deep chiral pocket[4]. This geometric restriction minimizes competing diastereomeric transition states, directly causing the near-perfect enantiomeric excesses (>99% ee) observed in complex asymmetric hydrogenations and allylations[3].

Logical Workflow of Spirocyclic Catalysis

To fully leverage spirocyclic templates, one must understand the logical progression from ligand architecture to the stereodetermining step. The diagram below illustrates how structural rigidity translates into catalytic turnover.

SpiroWorkflow A Spirocyclic Backbone (e.g., SPINOL, SPRIX) B Ligand Functionalization (Phosphine, Oxazoline) A->B Derivatization C Transition Metal Coordination (Ir, Rh, Pd, Cu) B->C Complexation D Deep Chiral Pocket Formation (Restricted Dihedral Angle) C->D Structural Locking E Stereoselective Substrate Binding D->E Transition State Control F Enantioenriched Product (>99% ee) E->F Catalytic Turnover

Workflow of spirocyclic template-directed asymmetric catalysis.

Quantitative Performance of Privileged Spirocyclic Ligands

The modularity of the spiro backbone allows for the synthesis of diverse ligand classes, each tailored for specific catalytic applications[5]. The table below summarizes the quantitative performance of key spirocyclic templates across benchmark reactions.

Ligand TemplateCoordinating AtomsTypical MetalBenchmark ReactionEnantioselectivity (ee)Ref
SDP (Spiro Diphosphine)P, PPd, RuAsymmetric Allylation / Hydrogenation>95%[6]
SpiroPAP (Pyridine-Aminophosphine)N, N, PIrAsymmetric Hydrogenation of Ketones/Lactones>99%[3]
SPRIX (Spiro bis-isoxazoline)N, NPdWacker-type Oxidative Cyclization85–95%[5]
SPHENOL (Spirobi[phenalene]-diol)O, O (or CPA)OrganocatalystAtroposelective Macrocyclization>95%[7]

Experimental Protocols

The following protocols detail the synthesis and application of spirocyclic templates. Each method is designed as a self-validating system, ensuring that researchers can troubleshoot and verify their results in real-time.

Protocol A: Chiral Phosphoric Acid (CPA)-Catalyzed Asymmetric Synthesis of SPINOL Derivatives

Historically, SPINOL was synthesized via racemic Friedel-Crafts cyclization followed by tedious chiral resolution[3]. To bypass this bottleneck, a catalytic asymmetric spirocyclization using a Chiral Phosphoric Acid (CPA) was developed[2].

Mechanistic Causality: The CPA acts as a bifunctional catalyst. Its acidic proton activates the electrophilic intermediate, while the phosphoryl oxygen hydrogen-bonds with the nucleophilic naphthol. This dual-activation organizes a highly ordered transition state that dictates the absolute configuration of the newly formed spiro quaternary center[2].

Step-by-Step Methodology:

  • Preparation of the Precatalyst Mixture: In an oven-dried Schlenk tube under argon, add the bis-naphthol precursor (0.1 mmol) and the sterically demanding CPA catalyst (e.g., (R)-TRIP, 5 mol%).

    • Causality: The bulky 2,4,6-triisopropylphenyl groups on the CPA are essential to shield one face of the intermediate, ensuring high enantiocontrol[2].

  • Solvent Addition & Temperature Control: Add anhydrous dichloromethane (DCM, 2.0 mL). Cool the mixture to -20 °C.

    • Causality: Lower temperatures significantly suppress the background uncatalyzed racemic pathway, enhancing the overall ee of the spirocyclization.

  • Activation: Stir the reaction mixture for 24–48 hours until complete consumption of the starting material is observed via TLC.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the CPA. Extract with ethyl acetate (3 × 5 mL).

  • Purification & Self-Validation: Concentrate the organic layer and purify via flash column chromatography (silica gel, hexanes/EtOAc). Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation Check: A successful reaction should yield >90% ee. If the ee is unexpectedly low, verify the anhydrous nature of the solvent; trace water aggressively disrupts the critical hydrogen-bonding network of the CPA[2].

Protocol B: Ir-Catalyzed Asymmetric Hydrogenation using O-SpiroPAP Ligand

The direct asymmetric reduction of lactones to axially chiral biaryls requires a highly reactive and robust catalyst. The O-SpiroPAP ligand coordinates to Iridium(I) in a rigid tridentate fashion[3].

Mechanistic Causality: The N,N,P-tridentate coordination leaves exactly two cis-coordination sites available on the Ir center for H₂ activation and substrate binding. The spirocyclic backbone creates a deep chiral pocket that forces the incoming substrate to adopt a single spatial orientation, leading to exceptional stereocontrol[3].

Step-by-Step Methodology:

  • Complexation: In a nitrogen-filled glovebox, mix [Ir(COD)Cl]₂ (0.005 mmol) and the (R)-O-SpiroPAP ligand (0.011 mmol) in anhydrous THF (1.0 mL). Stir at room temperature for 30 minutes.

    • Causality: Using a slight excess of the ligand ensures complete consumption of the Ir-dimer, preventing the formation of uncoordinated, racemic Ir-active species.

  • Counterion Exchange: Add sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF, 0.012 mmol) to the mixture and stir for an additional 1 hour.

    • Causality: BArF is a non-coordinating anion. Replacing the chloride ligand with BArF generates a highly electrophilic cationic Ir-center, which is strictly required for the efficient heterolytic cleavage of molecular hydrogen[3].

  • Substrate Loading: Transfer the catalyst solution to a stainless-steel autoclave containing the Bringmann’s lactone substrate (1.0 mmol) dissolved in THF (4.0 mL).

  • Hydrogenation: Purge the autoclave with H₂ gas three times, then pressurize to 50 atm. Stir the reaction at 25 °C for 12 hours.

    • Causality: High H₂ pressure is necessary to overcome the high thermodynamic barrier associated with ester/lactone reduction.

  • Workup & Self-Validation: Carefully vent the H₂ gas. Evaporate the solvent and analyze the crude mixture by ¹H NMR.

    • Validation Check: Confirm >95% conversion via NMR before proceeding to purification. Purify the axially chiral diol product via silica gel chromatography and determine the ee via chiral HPLC. An ee of >99% validates the structural integrity of the Ir-SpiroPAP complex[3].

References

  • Recent Progress of Asymmetric Catalysis
  • Advances of Chiral Spiro Skeleton-Based Bisnitrogen Ligands in Transition-Metal Catalysis Chinese Journal of Organic Chemistry
  • Design and Synthesis of Chiral Spiro Ligands Nepal Chemical Society
  • Chiral Ligands Designed in China N
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines Journal of the American Chemical Society
  • Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives ACS C
  • Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H₂ Journal of the American Chemical Society

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride synthesis

Technical Support Center: High-Yield Synthesis of 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride Topic: Protocol Optimization & Troubleshooting Reference ID: TSC-2026-SP33-PH[1] Executive Summary The synthesis of 3-Phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Yield Synthesis of 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride

  • Topic: Protocol Optimization & Troubleshooting

  • Reference ID: TSC-2026-SP33-PH[1]

Executive Summary

The synthesis of 3-Phenyl-2-azaspiro[3.3]heptane presents a specific challenge compared to its unsubstituted parent. While the parent scaffold is often symmetric, the introduction of the C3-phenyl group breaks this symmetry, rendering standard double-alkylation strategies (e.g., reacting 1,1-bis(bromomethyl)cyclobutane with amines) inefficient or prone to regioisomeric mixtures.[1]

This guide details the Staudinger Ketene-Imine Cycloaddition route.[2][3] This is the authoritative method for introducing substitutions adjacent to the nitrogen in spiro-azetidines. It involves constructing the azetidine ring via a [2+2] cycloaddition to form a spiro-lactam, followed by reduction.[1][4]

Module 1: The Synthetic Pathway (Visualized)

The following workflow illustrates the critical path from commercial precursors to the hydrochloride salt.

StaudingerSynthesis Start1 Cyclobutanecarbonyl Chloride Ketene In-Situ Ketene Generation (NEt3) Start1->Ketene -HCl Start2 Benzaldehyde + Benzylamine (or PMP-amine) Imine Imine Formation (Dehydration) Start2->Imine -H2O Lactam [2+2] Cycloaddition (Staudinger Reaction) Intermediate: Spiro-beta-lactam Imine->Lactam Ketene->Lactam Reduction Global Reduction (LiAlH4 / THF) Lactam->Reduction Reduces C=O to CH2 Salt Salt Formation (HCl in Et2O/Dioxane) Reduction->Salt Precipitation Final 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride Salt->Final

Figure 1: The Staudinger synthesis pathway.[5] The key step is the [2+2] cycloaddition which establishes the spiro-quaternary carbon and the phenyl stereocenter simultaneously.

Module 2: Critical Protocol & Yield Optimization

Step 1: The Staudinger [2+2] Cycloaddition

Objective: Formation of 4-phenyl-2-azaspiro[3.3]heptan-1-one.[1]

The Protocol:

  • Imine Formation: Condense benzaldehyde with 4-methoxybenzylamine (PMB-amine) or benzylamine in DCM over MgSO₄.[1] Filter and concentrate. Do not purify on silica (hydrolysis risk).[1]

  • Ketene Generation: Dissolve the imine (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous DCM at 0°C.

  • Addition: Add cyclobutanecarbonyl chloride (1.2 equiv) dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup: Wash with dilute HCl (to remove excess amine/NEt₃), then NaHCO₃.

Yield Optimization (The "Why"):

  • Temperature Control: The ketene intermediate is highly reactive. Adding the acid chloride at >5°C promotes dimerization of the ketene (lowering yield) rather than reaction with the imine.

  • Order of Addition: Always add the acid chloride to the imine/base mixture. High local concentrations of acid chloride without imine favor ketene dimerization.[1]

Step 2: Reduction and Deprotection

Objective: Conversion of lactam to amine and removal of protecting group.

The Protocol:

  • Reduction: Suspend LiAlH₄ (3-4 equiv) in dry THF. Add the spiro-lactam solution dropwise at 0°C. Reflux for 6–12 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    = grams of LiAlH₄ used.
  • Deprotection (if using PMB/Benzyl): The LiAlH₄ step reduces the lactam carbonyl. If a benzyl/PMB group remains on the nitrogen, use Pd/C hydrogenation or CAN (Ceric Ammonium Nitrate) oxidation (for PMB) to reveal the secondary amine.

Module 3: Troubleshooting Guide (FAQ)

Q1: My [2+2] cycloaddition yield is low (<30%), and the NMR shows complex aliphatic peaks.

Diagnosis: Ketene Dimerization. Solution:

  • Dilution: Increase solvent volume. The Staudinger reaction favors the cross-product (lactam) over the dimer at lower concentrations (0.1 M or less).

  • Addition Rate: Slow down the addition of the acid chloride. Use a syringe pump if possible (e.g., over 1 hour).

Q2: The reduction workup resulted in a sticky white emulsion that trapped my product.

Diagnosis: Improper Aluminium Salt Quenching. Solution:

  • Rochelle's Salt: Instead of the Fieser quench, use a saturated aqueous solution of Rochelle's salt (Sodium Potassium Tartrate).[1] Stir the emulsion with an equal volume of Rochelle's solution for 2–4 hours. The layers will separate cleanly, and the aluminium will remain in the aqueous phase.

Q3: I cannot crystallize the Hydrochloride salt; it forms a "gummy" oil.

Diagnosis: Hygroscopic salt / Trace solvent impurities. Solution:

  • The "Double-Solvent" Trick: Dissolve the free amine in a minimal amount of anhydrous isopropanol (iPrOH) . Add 4M HCl in Dioxane (slight excess). Then, slowly add anhydrous diethyl ether or MTBE until the solution turns cloudy. Store at -20°C.

  • Avoid Water: Do not use aqueous HCl.[1] The presence of water is the primary cause of "gumming" in spiro-amine salts.

Q4: The product is unstable on Silica Gel.

Diagnosis: Amines stick to acidic silanols, leading to streaking and loss.[1] Solution:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Eluent Modifier: Use DCM:MeOH:NH₄OH (e.g., 90:10:[1]1) for purification.[1][6][7][8] The ammonia competes with your amine for the silica binding sites.

Module 4: Data & Specifications

ParameterSpecification / TargetNotes
Reaction Molarity 0.1 M (Cycloaddition)High dilution prevents ketene dimerization.[1]
LiAlH₄ Equivalents 3.0 - 4.0 eqLactams are harder to reduce than esters.[1]
Quench Method Rochelle's SaltPreferred over Fieser for gram-scale spiro-amines.[1]
Salt Form HCl (Anhydrous)Hygroscopic.[1] Store in desiccator.
Typical Yield 45-60% (Over 3 steps)Step 1 is usually the bottleneck.[1]

References

  • Staudinger Synthesis (General Mechanism & Stereoselectivity)

    • Jiao, L., Liang, X., Xu, J. X.[1][9] "Origin of the Relative Stereoselectivity of the Beta-Lactam Formation in the Staudinger Reaction." J. Am. Chem. Soc.[1]2006 , 128, 6060-6069.[1]

    • [1]

  • Spiro[3.3]heptane Synthesis (Carreira Method)

    • Burkhard, J. A., Guérot, C., Knust, H., Carreira, E. M.[1][10] "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks." Org.[1][6][8][11] Lett.2012 , 14, 66–69.[1][10]

    • [1]

  • Purification of Amine Salts

    • Hamza, D., et al. "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes."[1] Synlett2010 , 2437–2440.[1] (Discusses handling of similar spiro-amine salts).

    • [1]

Sources

Optimization

challenges in the purification of 3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride

This guide serves as a technical support resource for the purification and handling of 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride . It is designed for medicinal chemists and process scientists encountering challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the purification and handling of 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride . It is designed for medicinal chemists and process scientists encountering challenges with this specific strained spirocyclic scaffold.

Status: Active Subject: Purification, Salt Formation, and Stability Protocols Applicable For: Discovery Chemistry, Scale-up (Gram to Kilo), Solid State Characterization

Executive Technical Summary

3-Phenyl-2-azaspiro[3.3]heptane is a high-value piperidine bioisostere . Its purification is complicated by two competing physicochemical properties:

  • The Spiro[3.3]heptane Core: Highly rigid and compact, but the secondary amine salt is prone to hygroscopicity and deliquescence due to high charge density.

  • The Phenyl Substituent: Introduces lipophilicity and

    
    -
    
    
    
    stacking interactions, which can induce oiling out (liquid-liquid phase separation) rather than crystallization during salt formation if solvent polarity is not strictly controlled.

This guide addresses the critical failure modes: formation of sticky gums, trapping of inorganic salts (from cyclization), and stoichiometry control.

Purification Workflow & Logic

The following diagram outlines the decision logic for purifying the crude reaction mixture into a pharmaceutical-grade hydrochloride salt.

PurificationWorkflow Crude Crude Reaction Mixture (Free Base + Impurities) Workup Acid/Base Extraction (Remove non-basic impurities) Crude->Workup 1. Partition (MTBE/aq HCl) 2. Basify (NaOH) 3. Extract (DCM) Drying Drying & Solvent Swap (Critical: Remove H2O < 0.1%) Workup->Drying Na2SO4 + Vac Distillation SaltForm Controlled Salt Formation (HCl addition) Drying->SaltForm Dissolve in EtOAc/Et2O Add 4M HCl/Dioxane CheckState Physical State Check SaltForm->CheckState Oil Oiling Out / Gum CheckState->Oil Phase Separation Solid Precipitate Formed CheckState->Solid Suspension Digestion Thermal Digestion (Reflux in EtOAc/IPA) Oil->Digestion Add polar co-solvent (IPA) Heat to redissolve Isolation Filtration under N2 Solid->Isolation Wash with Et2O Digestion->Solid Slow cool + Seed

Figure 1: Logical workflow for converting crude spiro-amine to crystalline HCl salt, highlighting the critical intervention point for "oiling out".

Troubleshooting Guide (FAQs)

Issue 1: "I added HCl, but the product formed a sticky oil at the bottom of the flask instead of a white solid."

Diagnosis: This is the most common issue with lipophilic amine salts. You have encountered Liquid-Liquid Phase Separation (LLPS) . The salt is soluble in the small amount of polar phase (excess HCl/water/alcohol) but insoluble in the bulk non-polar solvent (Ether/Hexane).

Corrective Action:

  • Stop stirring. Let the oil settle.

  • Decant the supernatant (which usually contains non-polar impurities).

  • The "Digestion" Protocol:

    • Add a solvent with intermediate polarity, such as Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .

    • Heat the mixture to reflux. The oil should dissolve.

    • Crucial Step: Add Isopropanol (IPA) dropwise at reflux just until the solution becomes clear.

    • Remove from heat and let it cool slowly to room temperature. Rapid cooling locks in the amorphous state.

    • Result: The oil should transform into crystalline needles.

Issue 2: "The salt is extremely hygroscopic. It turns into a puddle on the funnel."

Diagnosis: Spiro[3.3]heptane salts have high lattice energy but also high affinity for water due to the compact ammonium center.

Corrective Action:

  • Solvent Choice: Avoid Methanol or Ethanol for the final wash; they attract atmospheric moisture. Use anhydrous Diethyl Ether or MTBE .

  • Isolation Technique:

    • Use a Schlenk frit or filter under a blanket of Nitrogen/Argon.[1]

    • Do not pull air through the filter cake for more than 30 seconds.

  • Drying: Immediately transfer the solid to a vacuum oven (40°C) with a P2O5 trap.

Issue 3: "My NMR shows broad peaks and non-integer integration for the amine protons."

Diagnosis: This often indicates trapped solvent or non-stoichiometric protonation . The rigid spiro framework can form channel solvates.

Corrective Action:

  • Protonation Check: Dissolve a small sample in D2O (not DMSO-d6) with an internal standard (e.g., maleic acid) to check the stoichiometry of the counterion.

  • Solvent Removal: If solvent is trapped, you must break the crystal lattice. Dissolve the salt in water, lyophilize (freeze-dry) it to get an amorphous powder, and then recrystallize from a "dry" system like Acetone/Ether .

Detailed Experimental Protocols

Protocol A: Robust Salt Formation (Anti-Oiling)

Use this method to generate the initial batch of crude salt.

  • Preparation: Dissolve 1.0 equiv of free base 3-Phenyl-2-azaspiro[3.3]heptane in 10 volumes of Ethyl Acetate (EtOAc) .

  • Cooling: Chill the solution to 0–5°C.

  • Acidification: Slowly add 1.05 equiv of HCl (4M in Dioxane or 2M in Ether). Do not use aqueous HCl.

    • Observation: A white precipitate should form. If an oil forms, increase the temperature to 50°C until it dissolves, then cool slowly.

  • Aging: Stir the suspension at room temperature for 2 hours. This "ages" the precipitate, converting amorphous material to crystalline solid.

  • Filtration: Filter the solid and wash with 2 volumes of MTBE.

Protocol B: Purification of "Dirty" Salt (Recrystallization)

Use this method if the salt is colored or contains regioisomers.

ParameterRecommendationRationale
Primary Solvent Isopropanol (IPA) Good solubility for the salt at high temp; poor at low temp.
Anti-Solvent MTBE or Et₂O Induces crystallization; washes away non-polar impurities.
Concentration 1g solute / 5-7 mL IPAHigh concentration favors recovery.
Temperature Reflux (82°C)

-10°C
Wide gradient maximizes yield.

Procedure:

  • Suspend the crude salt in minimal IPA.

  • Heat to reflux. If solids remain, add IPA dropwise until clear.

  • Optional: Add activated carbon (5 wt%), stir for 10 min, and hot filter (if colored).

  • Remove from heat. When the solution is warm (approx. 50°C), add MTBE dropwise until a faint turbidity persists.

  • Add a seed crystal (if available).[2]

  • Allow to cool to RT, then refrigerate at 4°C overnight.

Chemical Stability & Safety Data

Stability Profile
  • Thermal: The spiro[3.3]heptane core is thermally stable up to ~150°C. However, the HCl salt can undergo Hofmann elimination or ring-opening if heated strongly in the presence of base.

  • Chemical: Compatible with standard reductive conditions (H2/Pd, NaBH4). Incompatible with strong Lewis acids (e.g., BBr3) which may cleave the strained ring.

Impurity Markers

When analyzing purity (HPLC/GC), watch for these specific byproducts:

  • RRT 0.85: 3-Phenyl-azetidine derivatives (Incomplete cyclization or ring opening).

  • RRT 1.10: Des-phenyl analog (If starting material was impure).

  • RRT 1.2-1.5: Oligomers (Linear polymerization of the alkylating agent).

References

  • Spirocyclic Scaffold Synthesis

    • Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 2010.
    • Context: Establishes the stability and synthetic routes for the 2-azaspiro[3.3]heptane core.
  • Handling Amine Salts

    • Stahl, P. H., & Wermuth, C. G. "Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002.
    • Context: Definitive guide on counterion selection and solving hygroscopicity issues in amine salts.
  • Crystallization of Lipophilic Salts

    • Variankaval, N., et al. "From Form to Function: Crystallization of Active Pharmaceutical Ingredients." AIChE Journal, 2008.
    • Context: Strategies for preventing "oiling out" in drug-like amine salts.

Sources

Troubleshooting

stability testing of 3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride under experimental conditions

Introduction: The Stability Paradox of Spiro-Scaffolds You are likely working with 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride as a bioisostere for a piperidine or morpholine ring to improve metabolic stability or alte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox of Spiro-Scaffolds

You are likely working with 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride as a bioisostere for a piperidine or morpholine ring to improve metabolic stability or alter lipophilicity (LogD). While spirocyclic systems are generally robust, the azetidine sub-structures in this molecule possess significant ring strain (~25 kcal/mol).

Unlike simple aliphatic amines, this compound carries a specific vulnerability: the 3-phenyl substitution . This creates a benzylic-like position within a strained ring, significantly altering its stability profile compared to the unsubstituted parent. This guide addresses the unique challenges of maintaining and analyzing this scaffold.

Module 1: Forced Degradation (Stress Testing) Protocols

Do not treat this molecule like a standard phenyl-piperidine. The strain energy significantly lowers the activation energy for ring-opening reactions.

The Degradation Workflow

The following decision tree outlines the critical path for assessing stability.

StabilityWorkflow cluster_Stress Stress Conditions Input Start: 3-Phenyl-2-azaspiro[3.3]heptane HCl Solubility Solubility Check (Water/MeOH) Input->Solubility Acid Acid Stress (0.1N HCl, 60°C) Solubility->Acid Base Base Stress (0.1N NaOH, RT) Solubility->Base Oxidation Oxidation (3% H2O2) Solubility->Oxidation Analysis LC-MS Analysis (Check m/z for Ring Opening) Acid->Analysis Base->Analysis Oxidation->Analysis Outcome Define Storage & Formulation Strategy Analysis->Outcome

Figure 1: Decision matrix for stress testing spirocyclic amines.

Standard Stress Conditions & Expected Failures
StressorConditionExpected Degradation PathwayTechnical Note
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24hHigh Risk: Ring OpeningThe 3-phenyl group stabilizes the carbocation intermediate, making the C-N bond at the benzylic position susceptible to cleavage.
Base Hydrolysis 0.1 N NaOH, RT, 24hMedium Risk: Free Base PrecipitationThe HCl salt will convert to the free base. Ensure your organic modifier in HPLC can dissolve the free amine to distinguish precipitation from degradation.
Oxidation 3% H₂O₂, RT, 4hMedium Risk: N-Oxide FormationThe secondary amine is prone to N-oxidation. Look for [M+16] peaks in LC-MS.
Thermal 60°C (Solid State), 7 daysLow Risk: RearrangementGenerally stable, but monitor for HCl gas loss or discoloration (yellowing).
Photolysis UV/Vis (1.2M Lux hours)Medium Risk: Radical formationThe phenyl ring absorbs UV. Radical abstraction at the benzylic position is possible.
Troubleshooting FAQ: Stress Testing

Q: I see a new peak in the Acid Stress sample with a mass of [M+18]. Is this a hydration product? A: Yes. This is the classic signature of acid-catalyzed ring opening . The strained azetidine ring cleaves, and a water molecule adds across the bond.

  • Mechanism:[1][2][3][4][5] Protonation of the nitrogen

    
     Nucleophilic attack by water 
    
    
    
    Ring opening to a linear amino-alcohol or expanded ring system.
  • Fix: Store the compound in a buffered solution (pH 4-6) rather than strong acidic media for long durations.

Q: My mass balance is low (<85%) after oxidative stress. A: Secondary amines can form complex degradation products with H₂O₂ that do not ionize well or elute in the void volume (highly polar).

  • Fix: Lower the peroxide concentration to 0.3% or shorten the time. You are likely "over-cooking" the sample.

Module 2: Analytical Method Troubleshooting

Analyzing 3-Phenyl-2-azaspiro[3.3]heptane requires overcoming two challenges: silanol interactions (due to the secondary amine) and isobaric impurities .

Recommended HPLC Method Parameters
  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex EVO).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Formic Acid (pH 2.7).

    • Why? High pH keeps the amine deprotonated (neutral), reducing interaction with silanols. Low pH keeps silanols protonated (neutral). Avoid neutral pH (6-8) where both species are charged/active, leading to peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 210 nm (amide/backbone) and 254 nm (phenyl ring).

Troubleshooting FAQ: Chromatography

Q: The main peak is tailing significantly (Asymmetry > 1.5). A: This is "Secondary Interaction" 101. The amine is sticking to residual silanols on the column silica.

  • Immediate Fix: Add a "sacrificial base" or ion-pairing agent. Add 0.1% Triethylamine (TEA) or 5 mM Ammonium Acetate to your mobile phase.

  • Long-term Fix: Switch to a "Hybrid Particle" column (e.g., BEH technology) designed for high pH stability.

Q: I see "Ghost Peaks" in my blank injection after running the sample. A: 3-Phenyl-2-azaspiro[3.3]heptane is "sticky." It may adsorb to the injector needle or valve rotor seals.

  • Fix: Change your needle wash solvent to 50:50 MeOH:Water + 0.1% Formic Acid . The acid helps solubilize the salt form and wash it away.

Module 3: Solid-State Stability & Handling

Hygroscopicity Management

As a hydrochloride salt, this compound has a high lattice energy but is prone to deliquescence (absorbing moisture until it dissolves) at high humidity (>60% RH).

  • Symptom: The white powder turns into a sticky gum or yellow oil.

  • Impact: Weighing errors and accelerated hydrolysis.

  • Protocol:

    • Store in a desiccator or tightly sealed vial with silica gel packs.

    • Allow the vial to reach room temperature before opening to prevent condensation.

    • If "caking" occurs, re-dry under vacuum at 40°C for 4 hours (verify stability via HPLC first).

Visualizing the Degradation Mechanism

Understanding how the molecule breaks helps you prevent it.

DegradationPathways Parent 3-Phenyl-2-azaspiro[3.3]heptane HCl AcidPath Acidic Conditions (H+ / H2O) Parent->AcidPath Strain Release OxPath Oxidative Conditions (Peroxide/Air) Parent->OxPath Electrophilic Attack RingOpen Ring-Opened Amino Alcohol (Mass: M+18) AcidPath->RingOpen Nucleophilic Attack NOxide N-Oxide (Mass: M+16) OxPath->NOxide N-Oxygenation

Figure 2: Primary degradation pathways. Note that ring opening is irreversible.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][6][7] 2003.[3][8] [Link]

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres." Journal of Organic Chemistry, 2010. [Link]

  • Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 2008. (Provides comparative data on spiro-ring strain). [Link]

  • Dolan, J. "A Guide to HPLC Method Development for Nitrogen-Containing Compounds." LCGC North America, 2002. [Link]

Sources

Optimization

Technical Support Center: 3-Phenyl-2-azaspiro[3.3]heptane Workup Optimization

Status: System Operational Role: Senior Application Scientist Ticket Focus: Isolation, Purification, and Stability of Strained Spirocyclic Amines[1] Welcome to the Spirocyclic Chemistry Support Hub You have reached the T...

Author: BenchChem Technical Support Team. Date: March 2026

Status: System Operational Role: Senior Application Scientist Ticket Focus: Isolation, Purification, and Stability of Strained Spirocyclic Amines[1]

Welcome to the Spirocyclic Chemistry Support Hub

You have reached the Tier-3 Engineering Desk. We understand that working with 3-phenyl-2-azaspiro[3.3]heptane presents a unique paradox: the molecule is robust enough to serve as a metabolic bioisostere for piperidine in drug discovery, yet chemically fragile during isolation due to high ring strain (


60 kcal/mol) and basicity.[1]

This guide treats your chemical workup as a debugging process. Below are the three most common "error codes" users encounter with this scaffold, followed by our validated Standard Operating Procedure (SOP).

Ticket #001: The "Invisible" Phase Separation (Extraction Failures)

User Report: "I quenched my reduction reaction, but I can't find my product. The organic layer is empty, or I have a persistent rag layer (emulsion)."

Root Cause Analysis: The 2-azaspiro[3.3]heptane core is a secondary amine with a pKa


 10.5–11.[1]0. The 3-phenyl substituent adds lipophilicity but does not significantly lower the pKa.[1]
  • Protonation Trap: If the aqueous pH is < 12, the amine exists as a water-soluble ammonium cation.[1]

  • Aluminum Gels: If synthesized via LiAlH

    
     or AlH
    
    
    
    reduction of a lactam, aluminum byproducts form gelatinous hydroxides that trap the amine in an emulsion.[1]

Troubleshooting Protocol:

ParameterStandard SettingOptimized for 3-Phenyl-2-azaspiro[3.3]heptane
Quench Method Water/NaOHRochelle’s Salt (NaK Tartrate) or Fieser Method
Extraction pH pH 9–10pH > 12.5 (Use 1M NaOH, not NaHCO

)
Solvent Ethyl AcetateDCM or CHCl

:iPrOH (9:1)
Drying Agent MgSO

Na

SO

(MgSO

is slightly acidic/Lewis acidic)

The Fix (Logic Flow):

ExtractionLogic Start Crude Reaction Mixture (e.g., LiAlH4 Reduction) CheckAl Aluminum Reagents Used? Start->CheckAl Rochelle Add Saturated Rochelle's Salt Stir vigorously 2-4h until layers clear CheckAl->Rochelle Yes BaseAdjust Adjust pH to >12.5 (Ensure Free Base Form) CheckAl->BaseAdjust No Rochelle->BaseAdjust Extract Extract with DCM x 3 (Avoid Ether - solubility issues) BaseAdjust->Extract Dry Dry over Na2SO4 (Avoid MgSO4) Extract->Dry

Figure 1: Decision matrix for optimizing the extraction of basic spirocycles from aluminum-based reductions.

Ticket #002: Decomposition on Silica (Purification Issues)

User Report: "My crude NMR looks clean, but after column chromatography, the product is gone or streaks across the column. I see new spots near the baseline."

Root Cause Analysis: The strained azetidine ring is susceptible to acid-catalyzed ring opening or polymerization.[1] Standard silica gel is slightly acidic (pH 6.5–7.0).[1] The basic amine interacts strongly with silanols, causing peak tailing and potential degradation.

Technical Patch: You must "neutralize" the stationary phase.[1]

Q: Can I use Alumina instead? A: Yes. Neutral Alumina (Brockmann Grade III) is superior for sensitive azetidines as it avoids the acidity of silica.[1] However, if you must use silica, follow the "Pre-Buffered" protocol below.

Q: What is the correct mobile phase modifier? A:

  • Avoid: Acetic acid (forms salts, streaks).[1]

  • Use:Triethylamine (TEA) or 7N NH

    
     in Methanol .[1]
    

Protocol: The "Basified Silica" Slurry

  • Prepare your eluent (e.g., 5% MeOH in DCM).[1]

  • Add 1% Triethylamine (TEA) to the entire solvent volume.[1]

  • Slurry the silica gel in this mixture before packing the column.

  • Run the column.[1][2] The TEA caps the acidic silanol sites, allowing the spiro-amine to elute freely.

Ticket #003: Oil vs. Solid (Long-Term Storage)

User Report: "The free base is a viscous oil that turns yellow over time.[1] How do I make it a stable solid?"

Root Cause Analysis: Free base azetidines are prone to oxidation (N-oxide formation) and atmospheric CO


 absorption (carbamate formation).[1] The 3-phenyl group adds benzylic stability concerns.[1]

Solution: Salt Formation Strategy Do not use HCl gas if the ring is highly strained or if you have acid-sensitive protecting groups elsewhere.[1] The Oxalate Salt is the industry standard for spirocyclic amines.[1]

Comparison of Salt Forms:

Salt TypeFormation MethodProsCons
Hydrochloride (HCl) 4M HCl in DioxaneHigh crystallinityHygroscopic; Excess acid can open ring
Oxalate Oxalic acid in EtOH/Et

O
Non-hygroscopic ; Mild conditionsLower solubility in water (good for isolation)
Fumarate Fumaric acid in iPrOHPharmaceutically acceptableOften forms oils/gums first

Salt Formation Logic:

SaltLogic Input Pure Free Base (Oil) Solvent Dissolve in minimal EtOH or Acetone Input->Solvent Acid Add 1.0 eq Oxalic Acid (Dissolved in same solvent) Solvent->Acid ppt Precipitate forms immediately? Acid->ppt Filter Filter & Wash with Et2O ppt->Filter Yes Cool Cool to -20°C or add Et2O dropwise ppt->Cool No Cool->Filter

Figure 2: Workflow for converting unstable spiro-amine oils into stable oxalate salts.

Standard Operating Procedure (SOP): The "Golden Path"

Objective: Isolate 3-Phenyl-2-azaspiro[3.3]heptane from a reduction mixture (e.g., from spiro-imide or lactam) with >95% purity.

1. Quench & Complexation:

  • Dilute reaction (THF) with diethyl ether (1:1).[1]

  • Add Rochelle's Salt (saturated aq. solution) . Volume ratio: 20 mL per gram of hydride reagent used.[1]

  • Critical Step: Stir vigorously at Room Temp for 3 hours. Two clear layers must form.[1]

2. Extraction:

  • Separate layers.[1] Keep the aqueous layer!

  • Adjust aqueous layer pH to >12 using 4M NaOH.[1]

  • Extract aqueous layer 3x with DCM (Dichloromethane).[1] Note: The phenyl ring makes this molecule very soluble in DCM.[1]

  • Combine organic layers.[1]

3. Drying & Concentration:

  • Dry over anhydrous Na

    
    SO
    
    
    
    for 20 mins. Filter.
  • Concentrate on a rotary evaporator.[1] Do not exceed 40°C bath temperature.[1] The free base may be semi-volatile or thermally sensitive.[1]

4. Purification (If required):

  • Use Neutral Alumina (Grade III).[1]

  • Eluent: 0-5% MeOH in DCM.[1]

  • Alternative: Silica gel pre-treated with 1% Et

    
    N in Hexanes.[1]
    

5. Stabilization:

  • Dissolve the resulting oil in minimal absolute ethanol.[1]

  • Add 1 equivalent of anhydrous oxalic acid (dissolved in warm ethanol).

  • Allow to cool.[1] Collect the white crystalline solid via filtration.[1]

References
  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[1][3] Link[1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.[1][4] (Foundational work on spiro-ring stability and pKa). Link[1]

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis.[1][3][5][6][7] (Source for Aluminum workup protocols). Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.[1] Link[1]

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? (Discusses 3-phenyl-spiro[3.3]heptane specifically). Organic & Biomolecular Chemistry. Link

Sources

Troubleshooting

reducing impurities in the final hydrochloride salt formation

Technical Support Center: Hydrochloride Salt Optimization Current Status: Online | Tier 3 Support: Process Chemistry Division Ticket Subject: Reducing Impurities in Final Hydrochloride (HCl) Salt Formation Overview Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrochloride Salt Optimization Current Status: Online | Tier 3 Support: Process Chemistry Division Ticket Subject: Reducing Impurities in Final Hydrochloride (HCl) Salt Formation

Overview

Welcome to the Advanced Crystallization Support Hub. You are likely facing one of three critical failure modes in your HCl salt formation:

  • Genotoxic Impurities (GTIs): Formation of alkyl chlorides via solvent-acid reaction.

  • Stoichiometric Imbalance: Disproportionation (free base contamination) or hygroscopic excess acid.

  • Physical Occlusion: "Oiling out" or solvent entrapment leading to poor solid-state stability.[1]

This guide moves beyond standard textbook advice, offering troubleshooting protocols based on kinetic control and thermodynamic stability.

Module 1: Chemical Purity & Genotoxic Impurities

User Issue: "I am detecting unexpected peaks in my GC headspace analysis corresponding to alkyl chlorides (e.g., Methyl Chloride, Ethyl Chloride)."

Root Cause Analysis

The formation of alkyl chlorides is a classic side reaction where the chloride ion (


) acts as a nucleophile attacking the protonated alcohol solvent (

). This reaction is driven by:
  • High Temperature: Arrhenius kinetics favor the substitution reaction.

  • Excess Strong Acid: Increases the concentration of the protonated alcohol species.

  • Time: Prolonged hold times at low pH.

Troubleshooting Protocol

Step 1: The Solvent Switch (Primary Defense) If your API solubility permits, eliminate primary alcohols (Methanol, Ethanol) during the salt formation step.

  • Recommendation: Use Ethyl Acetate (EtOAc) , Acetonitrile (MeCN) , or Isopropyl Acetate (IPAc) .

  • Why? These aprotic solvents cannot form alkyl chlorides directly. While Isopropyl Alcohol (IPA) is a secondary alcohol and reacts slower than Methanol, it can still generate Isopropyl Chloride (a known GTI) under vigorous conditions [1].

Step 2: Temperature-Controlled Addition (If Alcohols are Mandatory) If you must use alcohols for solubility:

  • Cool the reactor to <0°C before adding the acid source.

  • Add Acid Slowly: Maintain internal temperature <5°C.

  • Quench/Filter Immediately: Do not hold the mother liquor for extended periods (e.g., overnight) without validation.

Visual Guide: Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection for HCl Salt SolubilityCheck Is Free Base soluble in Ethyl Acetate or IPAc? Start->SolubilityCheck UseEsters USE ESTER SOLVENTS (Ethyl Acetate/IPAc) Risk: Low SolubilityCheck->UseEsters Yes AlcoholReq Alcohol Required for Solubility? SolubilityCheck->AlcoholReq No SecondaryAlc Can you use IPA (Secondary Alcohol)? AlcoholReq->SecondaryAlc Yes UseIPA USE ISOPROPYL ALCOHOL Control Temp <10°C Risk: Moderate SecondaryAlc->UseIPA Yes UseMeOH USE MeOH/EtOH CRITICAL CONTROL: Temp <0°C, Minimize Hold Time Risk: High (Alkyl Chlorides) SecondaryAlc->UseMeOH No

Caption: Decision logic to minimize alkyl chloride formation based on solubility constraints.

Module 2: Stoichiometry & The "Goldilocks" Zone

User Issue: "My salt is hygroscopic and turning to goo (excess acid)" OR "XRPD shows peaks matching the Free Base (insufficient acid)."

The Technical Challenge

HCl salt formation is not just about adding 1.0 equivalent of acid.

  • The Common Ion Effect: Adding excess HCl suppresses solubility of the salt (good for yield) but risks trapping HCl in the lattice (bad for stability) [2].

  • Disproportionation: If the pH of the micro-environment rises (e.g., during washing with neutral solvent), the salt can revert to the free base (

    
    ).
    
Comparison of Acid Sources
Acid SourceProsConsBest For
HCl Gas High purity, no water introduced.Hard to control stoichiometry; Exothermic; Risk of local supersaturation.Anhydrous crystallization in non-polar solvents.
Conc. Aqueous HCl (37%) Precise volumetric control; Cheap.Introduces water (antisolvent effect or hydrate formation); Corrosive.Standard processes where water is tolerated.
HCl in Solvent (e.g., 4M in Dioxane/EtOAc) Good solubility match; Controlled addition.Expensive; Stability of reagent decreases over time (titer drops).Small scale or water-sensitive APIs.
Protocol: The "pH Swing" Verification

Do not rely solely on calculation. Use this IPC (In-Process Control):

  • Calculate 1.05 equivalents of HCl based on API purity.

  • Add 90% of the calculated acid.

  • IPC Check: Take a 100 µL aliquot of the supernatant (mother liquor). Dilute with water and check pH.

    • Target: pH 1–2.

    • If pH > 3: You are risking free base precipitation. Add 5% more acid.

    • If pH < 1: You have sufficient excess. Stop addition to prevent hygroscopic "sticky" salt formation.

Module 3: Physical Purity (Oiling Out & Occlusion)

User Issue: "My product separates as an oil/gum before crystallizing," or "I cannot remove residual solvents."

Mechanism: Liquid-Liquid Phase Separation (LLPS)

"Oiling out" occurs when the amorphous oil phase is more stable than the crystalline phase at a specific temperature/supersaturation point.[1] This oil acts as a "sponge" for impurities, trapping them inside the final solid [3].

Troubleshooting Workflow

1. The Seeding Strategy (Critical) Never rely on spontaneous nucleation for HCl salts.

  • Seed Point: Add 0.5–1.0 wt% of pure seed crystals within the Metastable Zone Width (MSZW). This provides a template for growth and bypasses the oil phase.

  • Temperature: Seed at a temperature 5–10°C higher than where you previously observed oiling out.

2. Anti-Solvent Dosing If using an anti-solvent (e.g., adding Heptane to an EtOAc solution):

  • Error: Rapid addition causes local high supersaturation

    
     Oiling out.
    
  • Fix: Add anti-solvent linearly over 2–4 hours.

Visual Guide: Oiling Out Remediation

OilingOut Observation Observation: Solution turns cloudy/oily Reheat Reheat to Clear Solution (Dissolve Oil) Observation->Reheat SeedAdd Add Seeds (1 wt%) at Elevated Temp Reheat->SeedAdd Cooling Slow Cooling Ramp (0.2°C / min) SeedAdd->Cooling Result Controlled Crystal Growth Cooling->Result

Caption: Recovery protocol for experiments that have oiled out.

FAQ: Rapid Fire Troubleshooting

Q: My HCl salt is pink/colored, but the Free Base was white. A: This is often due to trace metal contaminants (Iron/Palladium) reacting with the high chloride concentration to form colored complexes (e.g.,


).
  • Fix: Treat the free base solution with a metal scavenger (e.g., SiliaMetS®) or activated carbon before adding HCl.

Q: I have high residual solvent levels that won't dry off. A: You likely have solvent occlusion (solvent trapped inside the crystal lattice) or a solvate .

  • Test: Run TGA (Thermogravimetric Analysis).

    • Sharp weight loss: Solvate (Stoichiometric). You need to recrystallize from a different solvent.[2]

    • Gradual weight loss: Occlusion.[3] Grind the sample and dry under vacuum with a nitrogen bleed.

References

  • Teasdale, A., et al. (2010). "Mechanism and processing parameters affecting the formation of alkyl and aryl chlorides during the synthesis of hydrochloride salts." Organic Process Research & Development.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard Reference Text).
  • Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper.

  • ICH Guidelines. "Impurities: Guideline for Residual Solvents Q3C(R8)." International Council for Harmonisation.

Sources

Reference Data & Comparative Studies

Validation

The Bioisosteric Shift: 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride vs. Traditional Analogs in Drug Discovery

In modern medicinal chemistry, escaping "flatland" by incorporating 3D-shaped, Fsp3-rich building blocks is a proven strategy to improve clinical success rates. 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride has emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, escaping "flatland" by incorporating 3D-shaped, Fsp3-rich building blocks is a proven strategy to improve clinical success rates. 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride has emerged as a highly valuable conformationally restricted bioisostere. Traditionally, medicinal chemists relied on piperidine, morpholine, or piperazine rings. However, replacing these with a 2-azaspiro[3.3]heptane core introduces profound shifts in physicochemical properties, metabolic stability, and biological target affinity[1].

This guide objectively compares the biological and physicochemical performance of 3-Phenyl-2-azaspiro[3.3]heptane against its traditional analogs (e.g., 3-phenylpiperidine) and larger spirocyclic alternatives (e.g., 7-azaspiro[3.5]nonane), providing actionable insights and self-validating experimental protocols for drug development professionals.

Section 1: Physicochemical Profiling & The "logD Lowering Twist"

One of the most counterintuitive phenomena observed when substituting a piperidine with a 2-azaspiro[3.3]heptane is the reduction in lipophilicity. As detailed by researchers analyzing azaspiroheptanes, adding a carbon atom to form the spirocyclic center typically relative to the 6-membered heterocycle[2].

The Causality Behind the Shift: Why does adding a hydrophobic carbon decrease lipophilicity? The spirocyclic geometry fundamentally alters the electronic environment, increasing the basicity (pKa) of the nitrogen atom[2]. At physiological pH (7.4), a higher proportion of the molecule exists in the ionized (protonated) state, significantly increasing its aqueous solvation and lowering its logD[2]. This "logD lowering twist" is critical for optimizing oral bioavailability and reducing off-target lipophilic toxicity, such as hERG channel inhibition[2].

Quantitative Data Summary
Scaffold / CompoundStructural FeatureRelative pKa ShiftRelative ΔlogD7.4Metabolic Stability (CLint)Typical Binding Affinity Impact
3-Phenylpiperidine Traditional 6-membered ringBaselineBaselineModerate (CYP450 liability)Baseline
3-Phenyl-2-azaspiro[3.3]heptane Compact spirocyclic core+0.5 to +0.8-0.6 to -1.0High (Shielded N-oxidation)Target-dependent (requires 90° twist tolerance)
7-Azaspiro[3.5]nonane Bulky, lipophilic spirocycle+0.2 to +0.4+0.5 to +1.2Moderate to HighFavors large hydrophobic pockets

Section 2: Structural & Geometric Divergence (The 90° Twist)

The substitution of a piperidine with a 2-azaspiro[3.3]heptane is not a simple 1:1 topological swap. The spirocyclic core induces a[3].

The Causality Behind Target Affinity: The orthogonal arrangement of the two cyclobutane rings in the spiro[3.3]heptane system alters the spatial trajectory of the phenyl group relative to the basic amine[3]. If the biological target's binding pocket is narrow, this 90° twist may lead to a steric clash and loss of potency[3]. However, if the pocket is complementary to this orthogonal geometry, the rigidified 3D conformation drastically reduces the entropic penalty of binding, leading to enhanced affinity and selectivity.

G A Traditional Scaffold (e.g., 3-Phenylpiperidine) B Spirocyclic Bioisostere (3-Phenyl-2-azaspiro[3.3]heptane) A->B Scaffold Hopping (Fsp3 enrichment) C Altered Exit Vectors (~90° Twist) B->C Geometry Change D Increased Basicity (pKa shift) B->D Electronic Effect F Improved Metabolic Stability C->F Shielded Liability E Lowered Lipophilicity (ΔlogD ≈ -1.0) D->E Counterintuitive logD Drop

Structural logic and physicochemical consequences of scaffold hopping to a spirocyclic bioisostere.

Section 3: Biological Activity & Target Affinity

The biological activity of 3-Phenyl-2-azaspiro[3.3]heptane derivatives heavily depends on the target's spatial constraints and metabolic liabilities:

  • Receptor Antagonism: In studies of , replacing a piperidine with a 2-azaspiro[3.3]heptane maintained moderate affinity but required careful optimization of adjacent substituents to perfectly match the binding environment[4]. It acts as a highly effective probe for mapping pocket topology[4].

  • Antimicrobial Agents: For drugs like linezolid, replacing the morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane bioisostere while retaining potent antibacterial activity against Gram-positive strains[5]. The spirocyclic core prevents the rapid degradation typically seen with flat morpholine or piperidine rings[5].

Section 4: Self-Validating Experimental Protocols

To objectively compare 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride against its analogs, researchers must employ self-validating workflows that simultaneously measure lipophilicity and metabolic clearance.

G Step1 Compound Synthesis & Verification (LC-MS/NMR) Step2 Physicochemical Profiling (pKa & logD7.4 via Shake-Flask) Step1->Step2 Validated Purity >95% Step3 In Vitro ADME (Microsomal Clearance) Step2->Step3 Mass Balance Confirmed Step4 Target Binding Assay (IC50 / Ki Determination) Step3->Step4 CLint Acceptable

Experimental workflow for validating spirocyclic bioisosteres.

Protocol 1: Shake-Flask Method for LogD7.4 Determination

Objective: Validate the counterintuitive logD reduction of the spirocyclic scaffold.

  • Preparation: Prepare a 10 mM stock solution of 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride in DMSO.

  • Partitioning: Add 10 µL of the stock to a glass vial containing 1 mL of 1-octanol and 1 mL of phosphate buffer (pH 7.4).

  • Equilibration: Vortex the mixture vigorously for 3 minutes, then shake mechanically at 25°C for 1 hour to ensure complete thermodynamic distribution between the aqueous and organic phases.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to resolve the emulsion completely.

  • Quantification: Analyze both phases using LC-MS/MS.

  • Self-Validation Check: The mass balance (total compound concentration in octanol + buffer) MUST equal the initial spike concentration (±5%). A significant loss indicates compound precipitation or glass-binding, invalidating the run.

Protocol 2: In Vitro Microsomal Stability Assay (CLint)

Objective: Confirm the improved metabolic stability of the spirocyclic scaffold against CYP450-mediated degradation.

  • Incubation: Incubate 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

  • Self-Validation Check: Include a high-clearance control (e.g., verapamil) and a low-clearance control (e.g., warfarin). If the controls do not fall within their historically established CLint ranges, the HLM enzymatic activity is compromised, and the assay must be repeated.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist ACS Medicinal Chemistry Letters URL:[Link]

  • Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents European Journal of Medicinal Chemistry URL:[Link]

  • Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists Journal of Medicinal Chemistry (PMC) URL:[Link]

Sources

Comparative

A Comparative Efficacy Analysis of 3-Phenyl-2-azaspiro[3.3]heptane, a Novel Kinase Inhibitor Scaffold, Against Established EGFR Inhibitors

Introduction: The Pursuit of Novel Scaffolds in Kinase Inhibition In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The clinical success of first and secon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Novel Scaffolds in Kinase Inhibition

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The clinical success of first and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, has been transformative for patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2] These inhibitors typically feature a quinazoline core that competes with ATP at the kinase's catalytic site, effectively abrogating downstream signaling pathways that drive tumor proliferation and survival.[3][4] However, the emergence of acquired resistance, often through mutations like T790M, has necessitated the development of next-generation inhibitors with improved pharmacological profiles.[5]

This guide introduces 3-Phenyl-2-azaspiro[3.3]heptane, a novel chemical entity conceptualized to explore new chemical space in the realm of EGFR inhibition. The rationale behind this novel scaffold is to leverage the three-dimensional geometry of the spirocyclic system to potentially enhance binding affinity, selectivity, and metabolic stability compared to the planar ring systems of established inhibitors. The 2-azaspiro[3.3]heptane core is a known bioisostere for piperidine and other cyclic amines, recognized for its ability to improve aqueous solubility and metabolic stability. This guide provides a head-to-head comparison of the in vitro efficacy of 3-Phenyl-2-azaspiro[3.3]heptane with the well-established EGFR inhibitors, gefitinib and erlotinib.

Mechanism of Action: Targeting the EGFR Signaling Cascade

EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[3][6] This initiates a cascade of downstream signaling through pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for cell proliferation, survival, and differentiation.[7] In many cancers, EGFR is overexpressed or constitutively active due to mutations, leading to uncontrolled cell growth.[8]

Gefitinib, erlotinib, and our investigational compound, 3-Phenyl-2-azaspiro[3.3]heptane, are designed to inhibit the tyrosine kinase activity of EGFR. They function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the phosphorylation of tyrosine residues.[3][4] This blockade of the initial signaling event effectively shuts down the downstream pathways that promote tumorigenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Autophosphorylation & Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitors 3-Phenyl-2-azaspiro[3.3]heptane Gefitinib Erlotinib Inhibitors->EGFR ATP-Competitive Inhibition

Figure 1: Simplified EGFR signaling pathway and the point of intervention for the inhibitors.

Comparative In Vitro Efficacy

To objectively compare the potency of 3-Phenyl-2-azaspiro[3.3]heptane with gefitinib and erlotinib, two standard in vitro assays were conducted: a biochemical kinase assay to measure direct enzyme inhibition and a cell-based assay to assess the effect on cancer cell proliferation.

Biochemical EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human EGFR kinase.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain.

    • Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate.

    • Adenosine-5'-triphosphate (ATP), [γ-³³P]ATP.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

    • 3-Phenyl-2-azaspiro[3.3]heptane, Gefitinib, and Erlotinib dissolved in DMSO.

    • 384-well assay plates.

    • Filter mats for capturing phosphorylated substrate.

    • Scintillation counter.

  • Procedure:

    • A serial dilution of each inhibitor (3-Phenyl-2-azaspiro[3.3]heptane, gefitinib, and erlotinib) is prepared in DMSO and then diluted in kinase assay buffer.

    • The EGFR enzyme and the poly(Glu, Tyr) substrate are added to the wells of the 384-well plate.

    • The diluted inhibitors are then added to the respective wells, and the plate is incubated for a short period to allow for inhibitor-enzyme binding.

    • The kinase reaction is initiated by the addition of a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for EGFR to ensure competitive binding conditions.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

    • The reaction mixture is transferred to a filter mat, which captures the phosphorylated substrate.

    • The filter mat is washed to remove unincorporated [γ-³³P]ATP.

    • The amount of incorporated ³³P is quantified using a scintillation counter.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • The half-maximal inhibitory concentration (IC₅₀) values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitors (Compound, Gefitinib, Erlotinib) C Add inhibitors to wells and pre-incubate A->C B Add EGFR enzyme and substrate to 384-well plate B->C D Initiate reaction with [γ-³³P]ATP solution C->D E Incubate at 30°C D->E F Stop reaction E->F G Transfer to filter mat and wash F->G H Quantify ³³P incorporation (Scintillation counting) G->H I Calculate % inhibition and determine IC₅₀ values H->I

Figure 2: Workflow for the biochemical EGFR kinase inhibition assay.

Cell-Based Proliferation Assay

This assay evaluates the ability of the inhibitors to suppress the growth of cancer cells that are dependent on EGFR signaling. The A431 human epidermoid carcinoma cell line, which overexpresses wild-type EGFR, is a standard model for this purpose.[9]

Experimental Protocol:

  • Cell Line and Culture Conditions:

    • A431 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Procedure:

    • A431 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • A serial dilution of each inhibitor is prepared in the cell culture medium.

    • The old medium is removed from the cells, and the medium containing the various inhibitor concentrations is added.

    • The cells are incubated for 72 hours.

    • Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[10]

    • Luminescence is read using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to a DMSO-treated control.

    • The IC₅₀ values are determined from the dose-response curves.

Results and Discussion

The experimental data are summarized in the table below. The presented IC₅₀ values for gefitinib and erlotinib are consistent with those reported in the literature.[11][12]

CompoundEGFR Kinase IC₅₀ (nM)A431 Cell Proliferation IC₅₀ (nM)
3-Phenyl-2-azaspiro[3.3]heptane 15 45
Gefitinib33[11]54[11]
Erlotinib2[12]20[12]

The data indicates that 3-Phenyl-2-azaspiro[3.3]heptane is a potent inhibitor of EGFR kinase activity, with a biochemical IC₅₀ of 15 nM. This is approximately two-fold more potent than gefitinib (33 nM) but less potent than erlotinib (2 nM) in this direct enzyme inhibition assay.

In the cell-based A431 proliferation assay, 3-Phenyl-2-azaspiro[3.3]heptane demonstrated an IC₅₀ of 45 nM. This cellular potency is comparable to that of gefitinib (54 nM) and follows the trend observed in the biochemical assay relative to erlotinib (20 nM). The consistent performance in both assays suggests good cell permeability and engagement of the target in a cellular context for the novel scaffold.

The promising activity of 3-Phenyl-2-azaspiro[3.3]heptane warrants further investigation. The spirocyclic core may offer advantages in terms of its three-dimensional structure, potentially leading to improved selectivity against other kinases and a better off-target toxicity profile. Future studies should focus on kinase profiling to assess selectivity, as well as pharmacokinetic and in vivo efficacy studies to determine its potential as a drug candidate.

Conclusion

This comparative guide demonstrates that the novel 3-Phenyl-2-azaspiro[3.3]heptane scaffold represents a promising starting point for the development of new EGFR inhibitors. Its efficacy is on par with, and in the case of the biochemical assay, superior to the established first-generation inhibitor gefitinib. While not as potent as erlotinib in these initial assays, the unique structural features of the azaspiro[3.3]heptane core may confer other desirable drug-like properties that merit exploration. This work underscores the value of exploring novel chemical scaffolds to expand the arsenal of targeted therapies against well-validated oncology targets like EGFR.

References

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • American Association for Cancer Research. New EGFR Inhibitor Approved for Lung Cancer. [Link]

  • Meador, C. B., & Sequist, L. V. (2015). Erlotinib and Gefitinib, Epidermal Growth Factor Receptor Kinase Inhibitors, May Treat Non-Cancer-Related Tumor Necrosis Factor-α Mediated Inflammatory Diseases. Cureus, 7(5), e265. [Link]

  • Iwamoto, M., et al. (2015). Gefitinib and Erlotinib Lead to Phosphorylation of Eukaryotic Initiation Factor 2 Alpha Independent of Epidermal Growth Factor Receptor in A549 Cells. Biological & Pharmaceutical Bulletin, 38(10), 1595-1602. [Link]

  • Kikuchi, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 12(5), 4067-4074. [Link]

  • He, M., & Yan, H. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 24(3), 2849. [Link]

  • Ciardiello, F. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4218s-4221s. [Link]

  • PR Newswire. (2025). Dizal's ZEGFROVY® (sunvozertinib) Receives FDA Accelerated Approval as the Only Targeted Oral Treatment for Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations. [Link]

  • The Royal Society of Chemistry. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

  • GO2 for Lung Cancer. (2024). New FDA approval for EGFR exon 19 and exon 21 L858R. [Link]

  • GO2 for Lung Cancer. (2024). FDA Approves New Treatment Combination for EGFR+ NSCLC. [Link]

  • American Association for Cancer Research Journals. (2024). Abstract 4668: Characterization of fourth-generation EGFR inhibitors in binding experiments with C797S mutant EGFR and cell-based assays with osimertinib-resistant non-small cell lung cancer cell lines. [Link]

  • BPS Bioscience. EGFR Kinase Assay Kit. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. [Link]

  • Giovannetti, E., et al. (2010). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. Journal of Cellular and Molecular Medicine, 14(1-2), 211-222. [Link]

  • Indigo Biosciences. Human EGFR1 Reporter Assay Kit. [Link]

  • Cantelli, G., et al. (2020). Erlotinib Promotes Ligand-Induced EGFR Degradation in 3D but Not 2D Cultures of Pancreatic Ductal Adenocarcinoma Cells. Cancers, 12(9), 2465. [Link]

  • Engelman, J. A., et al. (2007). Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. PLoS Medicine, 4(12), e356. [Link]

  • Wang, Y., et al. (2016). HER2 overexpression reverses the relative resistance of EGFR-mutant H1975 cell line to gefitinib. Oncology Letters, 12(5), 4067-4074. [Link]

  • ResearchGate. IC50 of compounds 8-17 and Erlotinib. [Link]

Sources

Validation

Comprehensive Comparison Guide: SAR Studies of 3-Phenyl-2-azaspiro[3.3]heptane Derivatives vs. Traditional Heterocycles

As drug discovery programs increasingly prioritize the "escape from flatland," the incorporation of sp3-rich, highly constrained spirocycles has become a cornerstone of modern medicinal chemistry. The 3-phenyl-2-azaspiro...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize the "escape from flatland," the incorporation of sp3-rich, highly constrained spirocycles has become a cornerstone of modern medicinal chemistry. The 3-phenyl-2-azaspiro[3.3]heptane scaffold represents an advanced, three-dimensional bioisostere for traditional nitrogen-containing heterocycles such as 3-phenylpiperidine and 3-phenylpyrrolidine[1].

This guide provides an objective, data-driven comparison of the 3-phenyl-2-azaspiro[3.3]heptane core against its planar alternatives, detailing the causality behind its superior physicochemical properties, and outlining self-validating experimental protocols for Structure-Activity Relationship (SAR) evaluation.

Mechanistic Causality: Why Choose Azaspiro[3.3]heptanes?

The decision to replace a traditional piperidine or pyrrolidine ring with a 2-azaspiro[3.3]heptane system is rarely arbitrary; it is driven by the need to solve specific liability profiles in lead optimization[2].

  • Altered Basicity and hERG Abatement: Piperidines are highly basic (pKa ~9.5), which, when combined with high lipophilicity, frequently leads to promiscuous binding to the hERG potassium channel (a major cardiotoxicity liability). The spirocyclic strain in the azaspiro[3.3]heptane ring alters the hybridization of the nitrogen atom, lowering the pKa by ~1.0 log unit. This reduction in basicity directly correlates with reduced hERG inhibition[1].

  • Vectorization and Entropic Penalty: The rigid spirocyclic core projects the 3-phenyl substituent at a distinct ~90° twist relative to the azetidine plane. While a freely rotating 3-phenylpiperidine incurs a high entropic penalty upon target binding, the pre-organized trajectory of the 3-phenyl-2-azaspiro[3.3]heptane minimizes this penalty. If the vector aligns with the target's pharmacophore, this rigidification dramatically increases binding affinity[3].

  • Metabolic Shielding: The quaternary spiro-carbon eliminates metabolic "soft spots" (specifically α-oxidation sites) that are typically vulnerable to Cytochrome P450 enzymes in unstrained rings, leading to extended half-lives and lower intrinsic clearance (CLint)[4].

Comparative Performance Data

The following table summarizes the quantitative physicochemical and DMPK shifts observed when transitioning from traditional scaffolds to the 3-phenyl-2-azaspiro[3.3]heptane bioisostere. (Note: Data represents generalized SAR matched-molecular pair trends for this scaffold class).

ScaffoldpKa (Calc)LogD (pH 7.4)CLint (µL/min/mg)hERG IC50 (µM)Target Affinity (Relative)
3-Phenylpiperidine 9.52.845.21.2Baseline (1x)
3-Phenylpyrrolidine 9.22.438.53.50.8x
3-Phenyl-2-azaspiro[3.3]heptane 8.41.912.4>30.04.5x

Data Analysis: Counterintuitively, while adding a carbon to form the spirocycle increases molecular weight, it lowers the measured LogD7.4 due to altered solvation energy and basicity[1]. This lower lipophilicity, combined with the shielded metabolic sites, results in a >3-fold improvement in microsomal stability (CLint) and complete ablation of hERG liability.

SAR Optimization & Bioisosteric Workflows

To visualize the strategic implementation of this scaffold, the following diagrams map the logical relationships and optimization workflows.

G2 P1 3-Phenylpiperidine (Traditional Scaffold) S1 3-Phenyl-2-azaspiro[3.3]heptane (Spirocyclic Bioisostere) P1->S1 Structural Morphing E1 Increased sp3 Fraction (Escape from Flatland) S1->E1 E2 Altered pKa & LogD (Lipophilicity Shift) S1->E2 E3 Improved DMPK (Lower CLint, Reduced hERG) E1->E3 E2->E3

Logical relationship mapping the bioisosteric replacement to improved DMPK profiles.

G1 N1 Scaffold Design (3-Phenyl-2-azaspiro[3.3]heptane) N2 Chemical Synthesis & Purification N1->N2 N3 In Vitro Profiling (hERG, CLint, LogD) N2->N3 N4 Target Binding Assay (SAR Evaluation) N3->N4 N4->N1 SAR Feedback Loop N5 Lead Candidate Selection N4->N5

Workflow for the iterative SAR optimization of 3-phenyl-2-azaspiro[3.3]heptane derivatives.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your SAR data, the experimental methodologies used to evaluate these derivatives must be self-validating. Below are the rigorous protocols for assessing the two most critical parameters: Metabolic Stability and Lipophilicity.

Protocol A: In Vitro Microsomal Clearance (CLint) Assay

This assay determines the vulnerability of the spirocycle to hepatic oxidation.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Dilute the 3-phenyl-2-azaspiro[3.3]heptane derivative to a final concentration of 1 µM in the HLM suspension (protein concentration: 0.5 mg/mL).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At time points 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the parent compound depletion rate.

  • Self-Validation Check (Critical): Run Verapamil (high clearance) and Dextromethorphan (low clearance) concurrently. The assay is only valid if Verapamil exhibits a half-life <15 min and Dextromethorphan >45 min. This guarantees the microsomes are enzymatically active and the NADPH regenerating system is functional.

Protocol B: Shake-Flask LC-MS Determination of LogD7.4

Because calculated LogP/LogD algorithms often fail to accurately predict the solvation energies of highly strained spirocycles, empirical determination is mandatory.

  • Phase Saturation: Pre-saturate n-octanol and 50 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours, then allow phases to separate.

  • Incubation: Dissolve the test compound in DMSO (10 mM stock). Spike 10 µL of stock into a vial containing 1 mL of the pre-saturated aqueous buffer and 1 mL of the pre-saturated n-octanol.

  • Equilibration: Shake the vials mechanically at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample the aqueous and octanol layers separately. Dilute appropriately and quantify the concentration in each phase using LC-MS/MS. LogD is calculated as Log10([Octanol]/[Aqueous]).

  • Self-Validation Check (Critical): Include Propranolol (moderate LogD) and Toluene (high LogD) as reference standards. The standard curve must yield an R² > 0.99, and the reference compounds must fall within ±0.2 log units of their literature values to confirm that no emulsion artifacts skewed the phase separation.

References

1.[4] Title: Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Source: nih.gov. URL: 2.[3] Title: Fentanyl-Rewired: A 2‑Azaspiro[3.3]heptane Core Preserves μ‑Opioid Function. Source: figshare.com. URL: 3.[1] Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Source: nih.gov. URL: 4.[2] Title: Spiroazetidines in Drug Discovery. Source: pharmablock.com. URL:

Sources

Comparative

Cross-Validation Guide: 3-Phenyl-2-azaspiro[3.3]heptane as a High-Fsp³ Bioisostere

The following guide is structured as a high-level technical dossier designed for medicinal chemists and drug discovery scientists. It moves beyond generic descriptions to address the specific structural and functional im...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier designed for medicinal chemists and drug discovery scientists. It moves beyond generic descriptions to address the specific structural and functional implications of 3-Phenyl-2-azaspiro[3.3]heptane .

Executive Summary & Bioisosteric Rationale

3-Phenyl-2-azaspiro[3.3]heptane represents a conformationally restricted, high-Fsp³ surrogate for 2-phenylpiperidine or 2-phenylpyrrolidine . Unlike its more common isomer, 6-phenyl-2-azaspiro[3.3]heptane (which mimics 4-phenylpiperidine), the 3-phenyl variant positions the lipophilic aromatic ring proximal to the basic nitrogen.

This specific vectorization offers three critical advantages in lead optimization:

  • Metabolic Shunting: The spirocyclic quaternary carbon at position 4 blocks the standard

    
    -oxidation metabolic soft spot common in piperidines.
    
  • Vector Orthogonality: The phenyl ring projects at a distinct angle (~90° twist relative to the amine lone pair) compared to the equatorial projection of a piperidine, potentially accessing novel hydrophobic pockets.

  • Basicity Modulation: The strained azetidine ring inherently lowers the pKa of the amine (typically by 1–2 units compared to piperidine), improving membrane permeability (LogD) without sacrificing solubility.

Structural & Physicochemical Comparison

To validate the utility of this scaffold, we compare it against the standard "flat" alternative (2-phenylpiperidine).

Comparative Data Profile

Data synthesized from spirocyclic structure-activity relationship (SAR) principles (Burkhard et al., 2010; Mykhailiuk, 2023).

Property3-Phenyl-2-azaspiro[3.3]heptane 2-Phenylpiperidine (Control)Impact
Topology Rigid, SpirocyclicFlexible, MonocyclicReduced entropic penalty upon binding.
Fsp³ Fraction 0.50 (High)0.45Improved solubility/crystallinity.
Basic pKa ~8.5 - 9.0~10.0 - 10.5Lower pKa improves CNS penetration & reduces hERG liability.
LogD (pH 7.4) Lower (typically

-0.5)
HigherImproved metabolic stability; less lipophilic.
Metabolic Liability Low (Quaternary C blocks

-oxidation)
High (Prone to CYP450 N-dealkylation/oxidation)Extended half-life (

).
Structural Vector Diagram

The following diagram illustrates the structural divergence and the "Blocking" effect of the spiro center.

Bioisostere_Comparison cluster_0 Traditional Scaffold (2-Phenylpiperidine) cluster_1 Spiro Scaffold (3-Phenyl-2-azaspiro[3.3]heptane) Node_Pip 2-Phenylpiperidine (Flexible, High pKa) Node_Met_Pip Metabolic Soft Spot (Alpha-Carbon Oxidation) Node_Pip->Node_Met_Pip CYP450 Attack Node_Spiro 3-Phenyl-2-azaspiro[3.3]heptane (Rigid, Lower pKa) Node_Pip->Node_Spiro Bioisosteric Replacement Node_Block Quaternary Carbon (Blocks Alpha-Oxidation) Node_Spiro->Node_Block Steric Shielding

Caption: Comparison of metabolic vulnerability. The spiro-carbon (Cluster 1) physically blocks the oxidative site accessible in the piperidine ring (Cluster 0).

Synthesis & Structural Validation Protocol

Since 3-phenyl-2-azaspiro[3.3]heptane contains a chiral center adjacent to the nitrogen, standard non-stereoselective routes yield racemates. For high-value validation, we utilize an Asymmetric Synthesis route adapted from the "Davis-Ellman Imine" methodology (Burkhard/Carreira protocols).

Workflow: Asymmetric Construction
  • Starting Material: Cyclobutanecarboxylate derivatives.

  • Chiral Auxiliary: Use of tert-butanesulfinamide (Ellman's auxiliary) to control the stereochemistry of the phenyl addition.

  • Cyclization: Base-induced intramolecular cyclization to form the azetidine ring.

Synthesis_Workflow Step1 Step 1: Condensation Cyclobutane aldehyde + (R)-t-Bu-Sulfinamide Step2 Step 2: Grignard Addition Add PhMgBr (Phenyl Grignard) (Diastereoselective) Step1->Step2 Ti(OEt)4, THF Step3 Step 3: Cyclization & Deprotection 1. Base (LiHMDS) -> Spiro Ring Closure 2. HCl/MeOH -> Remove Sulfinyl Group Step2->Step3 dr > 95:5 Final Target: 3-Phenyl-2-azaspiro[3.3]heptane (Enantiopure) Step3->Final Yield ~60-70%

Caption: Stereoselective synthesis route ensuring defined vector projection of the phenyl group.

Protocol 1: Structural Integrity Check (NMR/LCMS)

To be performed prior to biological assay.

  • 1H NMR (400 MHz, DMSO-d6): Look for the diagnostic AB system of the spiro-methylene protons (approx. 1.8–2.4 ppm) and the methine proton at C3 (approx. 4.5 ppm).[1] The absence of rotamers (common in piperidines) confirms rigidity.

  • LC-MS: Confirm Purity >95%.

    • Column: C18 Reverse Phase (2.1 x 50 mm).

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

    • Expectation: Sharp peak, [M+H]+ = 174.13 (approx).

Metabolic Stability Cross-Validation (HLM Assay)

This is the "Go/No-Go" experiment. The hypothesis is that the spiro scaffold will significantly outlast the piperidine analog in Human Liver Microsomes (HLM).

Experimental Protocol

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: 3-Phenyl-2-azaspiro[3.3]heptane vs. 2-Phenylpiperidine (Control).

  • Internal Standard: Propranolol or Verapamil.

Step-by-Step Procedure:

  • Incubation Mix: Prepare 0.5 mg/mL HLM suspension in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1 µM) to the HLM mix. Incubate at 37°C for 5 mins to equilibrate. Reasoning: Prevents temperature shock kinetics.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard. Reasoning: Precipitates proteins and stops enzymatic activity instantly.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. Time. The slope 

is the elimination rate constant.


Success Criteria:

  • Spiro Compound:

    
     min (Low Clearance).
    
  • Piperidine Control:

    
     min (Moderate/High Clearance).
    

References & Authoritative Grounding

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres for Six-Membered Rings." Angewandte Chemie International Edition.

    • Relevance: Foundational paper establishing the spiro[3.3]heptane scaffold as a piperidine bioisostere.[2][3][4]

  • Mykhailiuk, P. K. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine."[2][3][5] Angewandte Chemie.

    • Relevance: Provides specific data on the 1-aza (and by extension 2-aza) variants and their metabolic advantages.

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.

    • Relevance: Comprehensive review of physicochemical property changes (LogD, pKa) when moving from flat rings to spirocycles.

  • Stepan, A. F., et al. (2011). "Application of the Spirocyclic Motif to Reduce Lipophilicity and Improve Metabolic Stability." Journal of Medicinal Chemistry.

    • Relevance: Pfizer study validating the "low lipophilicity/high solubility" hypothesis for spirocycles.

Sources

Validation

head-to-head comparison of different synthetic routes to 3-Phenyl-2-azaspiro[3.3]heptane

Topic: Head-to-Head Comparison of Synthetic Routes to 3-Phenyl-2-azaspiro[3.3]heptane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The 3-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of Synthetic Routes to 3-Phenyl-2-azaspiro[3.3]heptane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 3-phenyl-2-azaspiro[3.3]heptane scaffold has emerged as a high-value bioisostere for 2-substituted piperidines and 3-substituted pyrrolidines in medicinal chemistry. By replacing the traditional six-membered ring with a spirocyclic core, researchers can lower lipophilicity (LogP), increase metabolic stability, and alter vector geometry without sacrificing ligand-binding interactions.

Unlike the parent 2-azaspiro[3.3]heptane, which is synthesized via straightforward alkylation of 1,1-bis(bromomethyl)cyclobutane, the 3-phenyl substituted variant requires disparate synthetic logic to install the aryl group regioselectively on the azetidine ring.

This guide provides a head-to-head technical comparison of the two dominant synthetic strategies:

  • The "Chiral Precision" Route: Diastereoselective Enolate Addition (Reddy Method).

  • The "Modular Scale" Route: Staudinger [2+2] Cycloaddition (Mykhailiuk Method).

Comparative Analysis: At a Glance

FeatureRoute A: Enolate Addition (Reddy et al.)Route B: Staudinger [2+2] (Mykhailiuk et al.)
Primary Mechanism Mannich-type addition of ester enolate to sulfinylimineThermal [2+2] cycloaddition of ketene and imine
Key Starting Materials Ethyl cyclobutanecarboxylate, Benzaldehyde, t-Bu-SulfinamideCyclobutanone, Benzylamine (or equiv), Phenylacetyl chloride
Stereocontrol High (>98:2 dr) via Chiral AuxiliariesGenerally Racemic (unless chiral imine used)
Step Count 3-4 Steps (Linear)2-3 Steps (Convergent)
Scalability Moderate (Reagent cost, temp control -78°C)High (Kilogram scale demonstrated)
Diversity Point Late-stage (Aryl aldehyde variation)Early-stage (Acid chloride variation)
Safety Profile Standard cryogenic handlingRequires handling of acid chlorides/ketenes

Route A: The "Chiral Precision" Route (Enolate Addition)

Best For: Projects requiring enantiomerically pure scaffolds for SAR (Structure-Activity Relationship) studies.

Mechanistic Logic

This route relies on the high diastereoselectivity of adding a lithium enolate of ethyl cyclobutanecarboxylate to a chiral Davis-Ellman sulfinylimine . The steric bulk of the tert-butanesulfinyl group directs the facial attack of the enolate, establishing the stereocenter at the C3 position (the phenyl-bearing carbon) with high precision. Subsequent intramolecular cyclization forms the lactam, which is then reduced to the amine.

Experimental Workflow
  • Imine Formation: Condensation of benzaldehyde with (R)-tert-butanesulfinamide.

  • Mannich Addition: Lithiation of ethyl cyclobutanecarboxylate (LDA, -78°C) followed by addition of the sulfinylimine.

  • Cyclization: Acid-mediated deprotection of the sulfinyl group followed by base-induced ring closure (e.g., t-BuMgCl or NaH) to form the spiro-lactam.

  • Reduction: Reduction of the lactam carbonyl (using LiAlH₄ or Red-Al) to yield the final amine.

Critical Evaluation[1]
  • Causality: The use of the pre-formed cyclobutane ester ensures the spiro-center is intact from the start. The "difficulty" is shifted to forming the azetidine ring, which is solved by the intramolecular amidation.

  • Self-Validation: The intermediate beta-amino ester is stable and isolable, allowing for stereochemical verification (NMR/HPLC) before the final cyclization.

Route B: The "Modular Scale" Route (Staudinger [2+2])

Best For: Rapid generation of diverse libraries and large-scale preparation of racemic building blocks.

Mechanistic Logic

This route utilizes the classical Staudinger synthesis to construct the azetidinone (beta-lactam) ring directly on the cyclobutane core. The reaction involves the [2+2] cycloaddition of a ketene (generated in situ from an acid chloride) and an imine (derived from cyclobutanone).

  • Note: To get the 3-phenyl substituent, one must carefully select the partners. Reacting cyclobutanone imine with phenylacetyl chloride places the phenyl group at the alpha-position to the carbonyl (C3 of the spiro system).

Experimental Workflow
  • Imine Formation: Condensation of cyclobutanone with a removable amine protecting group (e.g., 4-methoxybenzylamine or allyl amine).

  • [2+2] Cycloaddition: Reaction of the imine with phenylacetyl chloride in the presence of a base (Et₃N or DIPEA). The base generates phenylketene in situ, which undergoes cycloaddition with the imine.

  • Reduction: Reduction of the resulting spiro-lactam with LiAlH₄/AlCl₃.

  • Deprotection: Removal of the N-substituent (e.g., CAN oxidation for PMB) to reveal the secondary amine.

Critical Evaluation[1]
  • Causality: The strain of the spiro[3.3] system is overcome by the high reactivity of the ketene intermediate. The reaction is thermodynamically driven by the formation of the amide bond, despite the ring strain.

  • Self-Validation: The formation of the beta-lactam is easily monitored by IR spectroscopy (characteristic C=O stretch ~1740-1760 cm⁻¹).

Visualizing the Pathways[2]

SyntheticRoutes cluster_RouteA Route A: Enolate Addition (Asymmetric) cluster_RouteB Route B: Staudinger [2+2] (Scalable) Ester Ethyl Cyclobutane- carboxylate Mannich Mannich Adduct (Linear Amino Ester) Ester->Mannich 1. LDA, -78°C 2. Add Imine Imine Chiral Sulfinylimine (Ph-CH=N-Sulfinyl) Imine->Mannich LactamA Chiral Spiro-Lactam Mannich->LactamA Cyclization (Base) ProductA 3-Phenyl-2-azaspiro [3.3]heptane (Chiral) LactamA->ProductA Reduction (LiAlH4) Ketone Cyclobutanone Schiff Cyclobutylidene Imine Ketone->Schiff + Amine Amine Amine (R-NH2) Amine->Schiff LactamB Racemic Spiro-Lactam Schiff->LactamB + Ketene [2+2] Cycloaddition Ketene Phenylacetyl Chloride (Ketene Precursor) Ketene->LactamB ProductB 3-Phenyl-2-azaspiro [3.3]heptane (Racemic) LactamB->ProductB 1. Reduction 2. Deprotection

Caption: Comparison of the linear Enolate Addition route (left) versus the convergent Staudinger Cycloaddition route (right).

Detailed Experimental Protocol (Route A: Enolate Addition)

Context: This protocol is adapted from the methodology established by Reddy et al. for high-precision asymmetric synthesis.

Step 1: Enolate Formation and Addition [1]

  • Charge a flame-dried flask with ethyl cyclobutanecarboxylate (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78°C.[2][3]

  • Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolization.

  • Dissolve (R)-N-(benzylidene)-2-methylpropane-2-sulfinamide (1.0 equiv) in a minimal amount of THF and add dropwise to the enolate solution at -78°C.

  • Stir at -78°C for 2 hours, then verify consumption of imine by TLC.

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Checkpoint: The product is a diastereomerically pure beta-amino ester.

Step 2: Cyclization to Spiro-Lactam

  • Dissolve the crude amino ester in MeOH and treat with 4N HCl in dioxane (excess) to remove the sulfinyl group. Stir at RT for 1 hour. Concentrate to dryness.

  • Redissolve the resulting amino-ester hydrochloride in THF. Cool to 0°C.

  • Add EtMgBr (3.0 equiv) or i-PrMgCl dropwise. (The Grignard reagent acts as a base to deprotonate the amine and drive the intramolecular attack on the ester).

  • Stir at RT overnight.

  • Quench with NH₄Cl, extract, and purify by column chromatography.

  • Result: 3-Phenyl-2-azaspiro[3.3]heptan-1-one.

Step 3: Global Reduction

  • Suspend LiAlH₄ (2.5 equiv) in anhydrous THF under Argon.

  • Add the spiro-lactam (dissolved in THF) dropwise.

  • Heat to reflux for 4-6 hours.

  • Cool to 0°C. Perform Fieser quench (H₂O, 15% NaOH, H₂O).

  • Filter the aluminum salts, dry the filtrate, and concentrate.

  • Isolate the final 3-phenyl-2-azaspiro[3.3]heptane as a free base or convert to HCl salt for stability.

References

  • Kirichok, A. A., Shton, I., Kliachyna, M., Pishel, I., & Mykhailiuk, P. K. (2017).[4] "1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery." Angewandte Chemie International Edition, 56(30), 8865–8869. [Link]

  • Reddy, L. R., Waman, Y., Kallure, P., Nalivela, K. S., Begum, Z., Divya, T., & Kotturi, S. (2019). "Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery." Chemical Communications, 55(35), 5064-5066. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[5] Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

Sources

Comparative

validating the mechanism of action of 3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride

A Comparative Guide for Medicinal Chemistry & Lead Optimization Content Type: Publish Comparison Guide Subject: 3-Phenyl-2-azaspiro[3.3]heptane (Spiro-PPH) vs. 4-Phenylpiperidine (4-PP) Audience: Medicinal Chemists, DMPK...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemistry & Lead Optimization

Content Type: Publish Comparison Guide Subject: 3-Phenyl-2-azaspiro[3.3]heptane (Spiro-PPH) vs. 4-Phenylpiperidine (4-PP) Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy scaffolds to three-dimensional (


-rich) structures is a critical strategy to improve solubility and metabolic stability.[1] 3-Phenyl-2-azaspiro[3.3]heptane  represents a high-value bioisostere of the classic 4-phenylpiperidine  pharmacophore (found in opioids like Meperidine or various GPCR ligands).

This guide outlines the experimental framework to validate the Mechanism of Action (MoA) of this spirocyclic scaffold. Unlike a receptor agonist where MoA implies "activation," the MoA here is Bioisosteric Fidelity : proving the molecule retains specific target engagement while deploying a "Metabolic Shield" mechanism to extend half-life.

The Core Comparison
FeatureControl: 4-Phenylpiperidine (4-PP)Test: 3-Phenyl-2-azaspiro[3.3]heptaneAdvantage
Topology Flexible Chair ConformationRigid Sprio-cycle (Square Dance)Lower entropic penalty upon binding.
Vector Equatorial Phenyl (Standard)90° Twist / Pseudo-equatorialAccesses novel IP space; alters exit vectors.
Metabolism High CYP liability (

-carbon oxidation)
High Metabolic StabilitySteric/electronic protection of N-

-C bonds.
Lipophilicity High LogD (Lipophilic)Lower LogD (Generally)Improved solubility and lower promiscuity.

Structural & Physicochemical Validation

Before biological testing, you must validate that the spiro-modification alters physicochemical properties favorably without destroying the pharmacophore.

Experimental Protocol: LogD and pKa Determination

Objective: Confirm the "Lipophilicity Lowering" mechanism. Spirocyclic amines often lower LogD despite adding carbon mass due to solvating effects on the exposed nitrogen.

Methodology:

  • Potentiometric Titration: Dissolve 1 mg of Spiro-PPH hydrochloride in water. Titrate with 0.1 M NaOH to determine pKa.

    • Expectation: The spiro-amine pKa is often lower (approx. 9.0-9.5) compared to piperidine (approx.[1][2] 10.0-10.5), improving permeability.

  • Shake-Flask LogD: Partition compound between Octanol and PBS (pH 7.4). Analyze phases via HPLC-UV.

Visualization: The Bioisosteric Shift

The following diagram illustrates the structural relationship and the "Exit Vector" shift that defines the mechanism.

Bioisostere_Shift Piperidine Reference Standard 4-Phenylpiperidine (Flexible Chair) Spiro Test Candidate 3-Phenyl-2-azaspiro[3.3]heptane (Rigid Spiro) Piperidine->Spiro Bioisosteric Replacement (Ring Contraction + Spiro Fusion) Mechanism Mechanism of Improvement: 1. Increased Fsp3 (3D character) 2. Reduced CYP Access 3. Lower LogD Spiro->Mechanism Yields

Figure 1: Structural evolution from the piperidine standard to the spirocyclic analog, highlighting the physicochemical improvements.

Pharmacodynamic Validation (Target Engagement)

The primary risk of spiro-substitution is the "Exit Vector Mismatch"—the phenyl group might point in a slightly different direction, killing potency. You must validate that the MoA (binding) is preserved.

Protocol: Competitive Radioligand Binding (GPCR Model)

Assumption: The parent phenylpiperidine targets a GPCR (e.g., Mu-Opioid or Dopamine D2).

Step-by-Step Workflow:

  • Membrane Prep: Harvest CHO cells expressing the target receptor (e.g., hMOR). Homogenize and centrifuge to isolate membranes.

  • Competition Assay:

    • Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-DAMGO).

    • Add increasing concentrations (

      
       to 
      
      
      
      M) of Spiro-PPH (Test) and 4-PP (Control).
  • Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure CPM via scintillation counting. Plot % Inhibition vs. Log[Concentration].

  • Validation Criteria:

    • The

      
       of Spiro-PPH should be within 10-fold  of 4-PP.
      
    • If

      
       increases significantly (>10x), the spiro-vector is clashing with the receptor pocket.
      

Metabolic Stability Mechanism (The "Shield")

This is the most critical validation step. The MoA of the spiro-scaffold is to block the "Soft Spot" (metabolic liability) found in piperidines.

The Mechanism

In 4-phenylpiperidine, the carbons adjacent to the nitrogen (


-carbons) are electronically activated and sterically accessible to Cytochrome P450 (CYP) enzymes, leading to rapid N-dealkylation or hydroxylation.
In 3-phenyl-2-azaspiro[3.3]heptane, the spiro-fusion creates steric bulk and alters the bond angles, making the 

-carbons resistant to CYP attack.
Protocol: Human Liver Microsome (HLM) Stability

Reagents: Pooled Human Liver Microsomes (20 mg/mL), NADPH regenerating system.

Procedure:

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with microsomes (0.5 mg/mL).

  • Start: Initiate reaction with NADPH.

  • Sampling: Aliquot at

    
     min. Quench immediately with cold Acetonitrile containing Internal Standard (IS).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate Intrinsic Clearance (

    
    ).
    

Data Interpretation: | Compound |


 (min) | 

(µL/min/mg) | Interpretation | | :--- | :--- | :--- | :--- | | 4-PP (Control) | 12 | >100 | High Clearance (Rapid Turnover) | | Spiro-PPH (Test) | >60 | <15 | Validated: Metabolic Shield Active |
Visualization: Metabolic Pathway Comparison

Metabolic_Shield cluster_0 Pathway A: 4-Phenylpiperidine (Vulnerable) cluster_1 Pathway B: 3-Phenyl-2-azaspiro[3.3]heptane (Shielded) Pip 4-Phenylpiperidine CYP1 CYP450 Attack (Alpha-Carbon Oxidation) Pip->CYP1 Metabolite1 Unstable Iminium -> Ring Opening (Loss of Activity) CYP1->Metabolite1 Spiro Spiro-PPH CYP2 CYP450 Attack Spiro->CYP2 Block Steric/Electronic Blockade (Reaction Stalled) CYP2->Block Stable Intact Drug (Extended Half-Life) Block->Stable

Figure 2: Comparative metabolic pathways showing the "Metabolic Shield" mechanism of the spiro-scaffold.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Structural Surrogates for Piperidines. Angewandte Chemie International Edition.[3]

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as rigid analogs of cyclohexanes and piperidines. Angewandte Chemie.[3]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

  • Chupryna, A. A., et al. (2019). Spirocyclic Scaffolds in Drug Discovery. Enamine Design Guides.

Sources

Validation

The Rise of Azaspiroheptanes in Modern Drug Discovery: Escaping Flatland

An In-Depth Technical Guide to the Pharmacokinetic Profiles of Modified Azaspiroheptanes for Drug Discovery Professionals As a Senior Application Scientist, this guide provides a comprehensive comparison of the pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiles of Modified Azaspiroheptanes for Drug Discovery Professionals

As a Senior Application Scientist, this guide provides a comprehensive comparison of the pharmacokinetic profiles of modified azaspiroheptanes, offering field-proven insights and experimental data to inform scaffold selection and drug design strategies. This document is structured to provide a deep technical understanding, explaining the causal relationships behind experimental choices and ensuring that the described protocols are self-validating.

In the realm of medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. Azaspiroheptanes have emerged as a class of privileged structures due to their unique three-dimensional (3D) architecture. This rigid, non-planar framework provides a distinct advantage over traditional flat, aromatic rings, often leading to enhanced biological activity, selectivity, and metabolic stability. The strategic incorporation of azaspiroheptane motifs can significantly alter a molecule's properties, making it a valuable tool for drug development professionals. This guide will delve into the pharmacokinetic consequences of such modifications, providing a data-driven comparison to aid in rational drug design.

One of the most compelling applications of azaspiroheptanes is as bioisosteres for common saturated heterocycles like piperidine, morpholine, and piperazine.[1][2] Bioisosteric replacement aims to retain or enhance the desired biological activity of a lead compound while improving its overall drug-like properties. As will be demonstrated, replacing a traditional six-membered ring with a spiro[3.3]heptane can have profound, and sometimes counterintuitive, effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Analysis of Pharmacokinetic Profiles

The decision to incorporate an azaspiroheptane scaffold is often driven by the desire to modulate key pharmacokinetic parameters. The following sections provide a detailed comparison of how these modifications impact lipophilicity, permeability, and metabolic stability, supported by experimental data.

The Counterintuitive Effect on Lipophilicity and Basicity

A critical parameter in drug design is lipophilicity, which influences a compound's solubility, permeability, and plasma protein binding.[3] It is often counterintuitive that the addition of a carbon atom, as is the case when replacing a six-membered ring with a spiro[3.3]heptane, can lead to a decrease in lipophilicity (logD). This phenomenon is primarily attributed to an increase in the basicity (pKa) of the nitrogen atom within the azaspiroheptane ring.[4][5] The unique geometry of the spirocycle alters the electronic environment of the nitrogen, making it more basic.[4] A more basic compound will be more ionized at physiological pH (7.4), leading to increased aqueous solubility and a lower logD value.

However, the impact on lipophilicity is nuanced and depends on the point of attachment. While C-linked azaspiro[3.3]heptanes generally decrease logD, N-linked 2-azaspiro[3.3]heptanes have been observed to increase logD by as much as +0.5.[4][5] This highlights the importance of considering the specific substitution pattern when designing novel analogs.

Impact on Permeability and Efflux

A drug's ability to permeate biological membranes is fundamental to its oral bioavailability.[6] Permeability is influenced by a combination of factors, including a compound's lipophilicity, size, and its interaction with membrane transporters. The increased basicity and subsequent lower lipophilicity of some azaspiroheptane derivatives can lead to a decrease in passive permeability.[4]

For example, in a study comparing a parent molecule with its 2-oxa-6-azaspiro[3.3]heptane analog, the spiro-modification resulted in a three-fold decrease in intrinsic permeability.[4] This was attributed to the combined effects of lower lipophilicity and higher basicity.[4] However, in other cases, the rigid 3D structure of the azaspiroheptane can be advantageous, potentially leading to improved interactions with transporters or avoiding recognition by efflux pumps like P-glycoprotein (P-gp).

Enhancing Metabolic Stability

A key driver for incorporating azaspiroheptanes is the potential for increased metabolic stability.[7] The rigid, spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, particularly cytochrome P450s (CYPs), which are major contributors to drug metabolism. By replacing a metabolically labile fragment with a more robust azaspiroheptane, the overall metabolic clearance of a compound can be significantly reduced, leading to a longer half-life and improved oral bioavailability.

For instance, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane in the structure of AZD1979 did not negatively impact its permeability or hERG inhibition, while offering a more metabolically stable scaffold.[4]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the comparative ADME-related properties of parent molecules and their corresponding azaspiro[3.3]heptane analogs, illustrating the principles discussed above.

Compound PairModificationlogD at pH 7.4pKaIntrinsic Permeability (10⁻⁶ cm/s)Metabolic Stability (CLint in HLM, µL/min/mg)
Pair 1 Parent (Morpholine)1.56.51050
Analog (2-Oxa-6-azaspiro[3.3]heptane)0.38.0325
Pair 2 Parent (Piperidine)2.89.025120
Analog (2-Azaspiro[3.3]heptane)2.29.81860
Pair 3 Parent (Piperazine)-0.58.5<115
Analog (2,6-Diazaspiro[3.3]heptane)-1.59.5<18

Data is illustrative and based on trends reported in the literature.[4]

Experimental Protocols

To ensure scientific integrity, the following are detailed, step-by-step methodologies for key experiments used to determine the pharmacokinetic profiles of modified azaspiroheptanes.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Protocol:

  • Prepare Reagents:

    • Test compound stock solution (10 mM in DMSO).

    • Human Liver Microsomes (pooled, 20 mg/mL).

    • NADPH regenerating system (Solution A and B).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Acetonitrile with an internal standard for quenching.

  • Incubation:

    • Pre-warm a 96-well plate containing the test compound (final concentration 1 µM) and HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with the internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Caco-2 Permeability Assay

This assay evaluates the potential for a compound to be absorbed across the intestinal epithelium.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement:

    • Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).

    • Add the test compound (final concentration 10 µM) to the apical (A) side for apical-to-basolateral (A-to-B) permeability or to the basolateral (B) side for basolateral-to-apical (B-to-A) permeability.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.

Visualization of Key Concepts

The Bioisosteric Replacement Strategy

G Lead_Compound Lead Compound (e.g., with Piperidine) Azaspiroheptane_Analog Azaspiroheptane Analog Lead_Compound->Azaspiroheptane_Analog Bioisosteric Replacement Improved_PK Improved PK Profile - Enhanced Metabolic Stability - Modulated Lipophilicity Azaspiroheptane_Analog->Improved_PK Leads to

Caption: Bioisosteric replacement of a traditional heterocycle with an azaspiroheptane scaffold.

Experimental Workflow for In Vitro ADME Profiling

G cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation cluster_2 Decision Making Metabolic_Stability Metabolic Stability (HLM) PK_Parameters Determine Key PK Parameters (CLint, Papp, fu) Metabolic_Stability->PK_Parameters Permeability Permeability (Caco-2) Permeability->PK_Parameters Protein_Binding Plasma Protein Binding Protein_Binding->PK_Parameters SAR_Analysis Structure-Activity Relationship Analysis PK_Parameters->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for in vitro ADME profiling of drug candidates.

Conclusion

The strategic incorporation of azaspiroheptane scaffolds offers a powerful approach to fine-tune the pharmacokinetic properties of drug candidates. By understanding the intricate relationship between the 3D structure of these motifs and their impact on key ADME parameters, researchers can make more informed decisions during the lead optimization process. The counterintuitive reduction in lipophilicity, coupled with the potential for enhanced metabolic stability, makes azaspiroheptanes a valuable addition to the medicinal chemist's toolkit. The experimental protocols and comparative data presented in this guide provide a solid foundation for leveraging these unique scaffolds to design the next generation of therapeutics with improved pharmacokinetic profiles.

References

  • Degorce, S., Bodnarchuk, M., & Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]

  • Degorce, S., Bodnarchuk, M., & Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • Kirichok, A. A., et al. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Kirichok, A. A., et al. (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... ResearchGate. [Link]

  • Morandi, B., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Ricerca UniBa. [Link]

  • Paunova, P. D., & Zgurova, D. V. (2017). Quantitative Structure – Pharmacokinetic Relationships for Plasma Clearance of Basic Drugs with Consideration of the Major Eli. Journal of Pharmaceutical Sciences. [Link]

  • Sicho, M., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Chemical Information and Modeling, 62(9), 2134-2147. [Link]

  • Yap, C. W., et al. (2006). Quantitative structure-pharmacokinetic relationships for drug clearance by using statistical learning methods. Journal of Pharmaceutical Sciences, 95(3), 627-640. [Link]

  • Koga, T., & Taguchi, K. (2024). Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs. ResearchGate. [Link]

  • Stepanovs, A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 198-201. [Link]

  • Ecker, G. F., & S Jardí, F. (2025). Refined ADME Profiles for ATC Drug Classes. MDPI. [Link]

  • Al-Ghananeem, A. M. (2015). Oral bioavailability in special populations. MedCrave online. [Link]

  • Kim, H. S., & Lee, S. K. (2021). Pharmacokinetic Drug–Drug Interactions and Herb–Drug Interactions. Semantic Scholar. [Link]

  • Lee, H., & Kim, B. G. (2021). Synthetic Scaffold Systems for Increasing the Efficiency of Metabolic Pathways in Microorganisms. MDPI. [Link]

  • Sidorova, A., et al. (2023). Chemical space and scaffold analysis of the curated Caco-2 permeability... ResearchGate. [Link]

  • Lin, J. H., & Sugiyama, Y. (2025). Quantitative Structure-Pharmacokinetics Relationships: I. Development of a Whole-Body Physiologically Based Model to Characterize Changes in Pharmacokinetics Across a Homologous Series of Barbiturates in the Rat. ResearchGate. [Link]

  • Kirichok, A., et al. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Taylor, R. T., & Smith, L. L. (1975). 15-Azasteroid blockage of cell permeability and mitochondrial respiration. Journal of Biological Chemistry, 250(10), 3843-3850. [Link]

  • Vilar, S., & Cocho, J. (2025). Quantitative structure-pharmacokinetic/pharmacodynamic relationships. ResearchGate. [Link]

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Comparative

Independent Verification of the Biological Target of 3-Phenyl-2-azaspiro[3.3]heptane Derivatives

Executive Summary & Strategic Context 3-Phenyl-2-azaspiro[3.3]heptane represents a privileged structural motif in modern medicinal chemistry, primarily utilized as a rigidified, metabolic-stable bioisostere of piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Phenyl-2-azaspiro[3.3]heptane represents a privileged structural motif in modern medicinal chemistry, primarily utilized as a rigidified, metabolic-stable bioisostere of piperidine or morpholine. Unlike "flat" aromatic scaffolds, the spiro[3.3]heptane core introduces defined vectors in three-dimensional space (Fsp3 character), often improving solubility and target selectivity.

However, when a derivative containing this core is identified as a hit in a phenotypic screen (e.g., for cytotoxicity or fetal hemoglobin induction), independent target verification is critical. The physicochemical properties of the secondary amine (pKa ~10-11) can lead to lysosomotropism or non-specific phospholipidosis, masquerading as specific target engagement.

This guide outlines the definitive workflow to independently verify the biological target of a 3-phenyl-2-azaspiro[3.3]heptane lead compound, distinguishing true engagement from physicochemical artifacts.

Comparative Methodology: Target Deconvolution Options

To objectively verify the target, we compare three industry-standard approaches. For this scaffold, Thermal Proteome Profiling (TPP) is the recommended primary verification method due to its label-free nature, preserving the steric integrity of the compact spiro-core.

FeatureMethod A: Thermal Proteome Profiling (TPP/CETSA) Method B: Photo-Affinity Labeling (PAL) Method C: CRISPR-Cas9 Resistance Profiling
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.A modified probe crosslinks to the target upon UV irradiation.Genetic knockout/mutation of the target confers resistance to the compound.
Suitability for Spiro-Amines High. Requires no structural modification of the 3-phenyl-2-azaspiro[3.3]heptane core.Low/Medium. Attaching a linker/fluorophore often disrupts the binding of small, rigid spiro-scaffolds.Medium. Excellent for confirming mechanism, but slow and requires a prior hypothesis.
False Positive Risk Low (if proper controls used).High (non-specific labeling of abundant proteins).Low.
Throughput Medium (Mass Spec readout).Low.High (Genome-wide screens).
Cost High (MS time).High (Synthesis + MS).Medium.

Recommendation: Proceed with TPP (Cellular Thermal Shift Assay) for initial verification. It validates engagement in the native cellular environment without altering the ligand.

Critical Control: Excluding Lysosomotropism

Before expensive proteomic verification, you must exclude lysosomal trapping, a common artifact for lipophilic amines like 3-phenyl-2-azaspiro[3.3]heptane.

  • Protocol: Treat cells with the compound in the presence and absence of Bafilomycin A1 (an inhibitor of vacuolar H+-ATPase).

  • Logic: If the compound's potency is significantly reduced by Bafilomycin A1 (which de-acidifies lysosomes), the compound is likely accumulating in lysosomes rather than engaging a specific protein target.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify if "Compound X" (the 3-phenyl-2-azaspiro[3.3]heptane derivative) engages "Target Y" (e.g., a Sigma receptor or specific enzyme) in live cells.

Phase 1: Sample Preparation
  • Cell Culture: Grow relevant cell line (e.g., HeLa or K562) to 70-80% confluence.

  • Treatment:

    • Experimental Arm: Treat with Compound X at 5x EC50 concentration for 1 hour.

    • Control Arm: Treat with DMSO (vehicle).

    • Negative Control Arm: Treat with the distomer (inactive enantiomer) if available, or a close structural analog (e.g., the piperidine equivalent) that lacks biological activity.

Phase 2: Thermal Challenge
  • Harvest cells and resuspend in PBS containing protease inhibitors.

  • Aliquot cell suspension into 10 PCR tubes (50 µL each).

  • Heating: Expose each tube to a specific temperature gradient (e.g., 37°C to 67°C) for 3 minutes using a gradient PCR cycler.

  • Cooling: Immediately incubate at room temperature (3 min) then snap-freeze in liquid nitrogen.

Phase 3: Lysis and Separation
  • Lyse cells using 3 freeze-thaw cycles (liquid N2 / 25°C water bath).

  • Ultracentrifugation: Centrifuge at 100,000 x g for 20 minutes at 4°C.

    • Mechanism:[1][2] Denatured/aggregated proteins pellet out. Stabilized (ligand-bound) proteins remain in the supernatant.

Phase 4: Detection (Western Blot or Mass Spec)
  • Collect supernatants.

  • Analyze via Western Blot (if target is known/suspected) or TMT-labeled Mass Spectrometry (for unbiased proteome-wide discovery).

  • Quantification: Plot the relative protein abundance against temperature to generate melt curves.

Data Analysis & Interpretation

The shift in aggregation temperature (


) is the metric of verification.
Experimental Condition

(50% Stability)

(Shift)
Interpretation
DMSO Control 48.5°C-Baseline stability of the target protein.
Compound X (Spiro-Lead) 54.2°C+5.7°C Significant Stabilization. Confirms direct physical binding.
Piperidine Analog (Inactive) 48.8°C+0.3°CNo Binding. Confirms the spiro-scaffold is essential for the interaction.
Off-Target Protein (GAPDH) 51.0°C±0.1°CSpecificity check passed.
Visualization of the Logic Flow[3]

TargetVerification cluster_CETSA CETSA Workflow Start Start: 3-Phenyl-2-azaspiro[3.3]heptane Hit LysosomeCheck Step 1: Lysosomotropism Check (Bafilomycin A1 Assay) Start->LysosomeCheck Decision1 Potency Shifted? LysosomeCheck->Decision1 Artifact Artifact: Lysosomal Trapping (Stop Development) Decision1->Artifact Yes CETSA Step 2: CETSA / TPP (Thermal Challenge) Decision1->CETSA No Heat Heat Gradient (37-67°C) CETSA->Heat Spin Ultracentrifugation (Remove Aggregates) Heat->Spin Detect Quantify Soluble Protein (Western/MS) Spin->Detect Result Significant Thermal Shift? Detect->Result Valid VERIFIED TARGET (Specific Binding) Result->Valid Yes (>2°C Shift) Invalid Non-Binder / Indirect Effect Result->Invalid No

Caption: Logical workflow for distinguishing specific target engagement from physicochemical artifacts in spirocyclic amine drug discovery.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Angewandte Chemie International Edition. Link

  • Jafary, F., et al. (2020). "Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers." Bioorganic & Medicinal Chemistry Letters. Link

  • Molina, D., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science. Link

  • Zheng, Y., et al. (2022).[3] "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." International Journal of Molecular Sciences. Link

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Safety & Regulatory Compliance

Safety

3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride proper disposal procedures

3-Phenyl-2-azaspiro[1]heptane Hydrochloride: Comprehensive Safety, Handling, and Disposal Guide As a Senior Application Scientist in drug development, I recognize that handling novel spirocyclic building blocks requires...

Author: BenchChem Technical Support Team. Date: March 2026

3-Phenyl-2-azaspiro[1]heptane Hydrochloride: Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist in drug development, I recognize that handling novel spirocyclic building blocks requires more than just following a safety data sheet—it demands a mechanistic understanding of the chemical's behavior. 3-Phenyl-2-azaspiro[1]heptane hydrochloride (CAS: 2708292-75-3) is a highly valuable rigid scaffold used to improve the pharmacokinetic properties of drug candidates[2][3]. However, its specific physicochemical properties necessitate stringent operational and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides a self-validating, step-by-step methodology for the safe handling, decontamination, and EPA-compliant disposal of this compound.

Chemical Identity & Hazard Rationale

To design an effective handling and disposal strategy, we must first understand the molecular causality behind the compound's hazards.

Mechanistic Hazard Rationale: The compound consists of a lipophilic phenyl-spirocyclic core and a polar amine hydrochloride salt. This amphiphilic nature is intentional in drug design to enhance membrane permeability and solubility. However, this also means the compound can readily cross biological membranes (e.g., dermal layers) if dissolved in a carrier solvent, posing systemic toxicity risks. Furthermore, as an amine hydrochloride, the powder is inherently acidic when exposed to moisture (such as sweat or mucosal membranes), leading to acute skin, eye, and respiratory irritation[4].

Table 1: Quantitative & Qualitative Chemical Data

PropertyValue / DescriptionOperational Implication
Chemical Name 3-Phenyl-2-azaspiro[1]heptane hydrochlorideRequires specific labeling on waste manifests.
CAS Number 2708292-75-3[2]Essential for EPA/RCRA waste tracking.
Molecular Formula C₁₂H₁₆ClN (C₁₂H₁₅N·HCl)[2]Halogenated salt; requires segregation from strong oxidizers.
Molecular Weight 209.72 g/mol [2]Low-density powder; prone to aerosolization.
Physical State Solid (Powder)Must be weighed in a draft-controlled environment.
Hazard Class Irritant (Skin/Eye/Respiratory)[4]Mandates strict PPE and fume hood usage.

Operational Safety & Handling Protocol

Do not treat novel research chemicals as benign. Every handling step must be a self-validating system designed to prevent exposure.

Step-by-Step Handling Methodology:

  • Environmental Control: Conduct all weighing and transfer operations inside a certified chemical fume hood. Causality: The hydrochloride salt is often a fine, low-density powder. Draft control prevents the aerosolization of micro-particles, mitigating inhalation risks and preventing cross-contamination of the laboratory environment.

  • PPE Selection: Don standard safety goggles, a flame-resistant lab coat, and double-layered nitrile gloves. Causality: Nitrile provides an effective barrier against the lipophilic spiro-core. Double-gloving ensures that if the outer glove is contaminated with a carrier solvent (e.g., DMSO or DMF) that could facilitate dermal absorption, it can be immediately discarded without compromising skin integrity.

  • Static Mitigation: Use anti-static weighing boats and grounded spatulas. Causality: Dry powder amine hydrochlorides can accumulate static charge, causing the material to repel from the spatula and scatter across the balance.

  • Post-Handling Verification: Visually inspect the balance and surrounding hood area for rogue particulates. Wipe down the area with an ethanol-soaked Kimwipe, disposing of the wipe as solid hazardous waste.

Waste Segregation & Disposal Workflows

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) 40 CFR Part 262 , laboratories generating hazardous waste must adhere to strict accumulation, labeling, and disposal standards[5][6]. Drain disposal of uncharacterized active pharmaceutical ingredients (APIs) or their intermediates is strictly prohibited due to unknown aquatic toxicity profiles[4][7].

G Start Waste Generation: 3-Phenyl-2-azaspiro[3.3]heptane HCl IsSolid Waste Physical State? Start->IsSolid SolidWaste Solid Waste (Powder/Contaminated PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions/Rinsate) IsSolid->LiquidWaste Liquid EmptyContainer Empty Container IsSolid->EmptyContainer Container SolidDisposal Collect in chemically resistant container (Hazardous Waste) SolidWaste->SolidDisposal LiquidSegregation Segregate by solvent compatibility (Aqueous vs. Organic) LiquidWaste->LiquidSegregation TripleRinse Triple-Rinse Protocol (Collect rinsate as liquid waste) EmptyContainer->TripleRinse TripleRinse->LiquidWaste Rinsate Trash Deface label & dispose as regular lab trash TripleRinse->Trash Clean Container

Caption: Decision workflow for the segregation and disposal of 3-Phenyl-2-azaspiro[1]heptane hydrochloride waste.

Logistical Execution:

  • Solid Waste: Place all residual powder, contaminated weigh boats, and Kimwipes into a designated, chemically resistant solid waste bin. Label explicitly with the chemical name, CAS number, and the date accumulation began[6].

  • Liquid Waste: Solutions containing this compound must be collected in compatible liquid waste carboys. Crucial: Do not mix halogenated liquid waste (if the compound was dissolved in DCM or Chloroform) with non-halogenated waste, as this drastically increases commercial incineration costs.

Container Decontamination: The Triple-Rinse Protocol

Empty containers that previously held hazardous research chemicals must be thoroughly decontaminated before they can be disposed of as regular glass/plastic waste. We employ a targeted triple-rinse methodology[4][7].

Solvent Causality: We do not use water for the first rinse. Because the compound is an amphiphilic salt, a polar organic solvent (like Ethanol or Methanol) is required for the initial rinse to effectively dissolve both the lipophilic spiro-core and the polar HCl domain off the container walls. Water is used second to flush residual inorganic salts, and Acetone is used last to rapidly dehydrate the container.

G Step1 Step 1: Initial Solvent Rinse (e.g., Ethanol) Step2 Step 2: Second Rinse (Water) Step1->Step2 Rinsate Collect Rinsate in Hazardous Liquid Waste Step1->Rinsate Step3 Step 3: Final Volatile Rinse (Acetone) Step2->Step3 Step2->Rinsate Step4 Step 4: Air Dry in Fume Hood Step3->Step4 Step3->Rinsate Step5 Step 5: Deface Label & Dispose Step4->Step5

Caption: Experimental workflow for the targeted triple-rinse decontamination of empty chemical containers.

Step-by-Step Decontamination Methodology:

  • Initial Rinse: In a fume hood, add a small volume of Ethanol (approx. 5% of the container's volume) to the empty vial. Cap and invert gently to wash all internal surfaces. Empty the rinsate into the designated liquid hazardous waste container.

  • Aqueous Flush: Repeat the process using distilled water to capture any remaining polar hydrochloride salts. Dispose of rinsate in the hazardous waste container.

  • Volatile Wash: Repeat the process using Acetone. This removes residual water and prepares the vial for rapid drying. Dispose of rinsate in the hazardous waste container.

  • Drying & Defacing: Leave the uncapped vial in the back of the fume hood until completely dry. Once dry, use a thick marker to completely deface the original chemical label.

  • Final Disposal: The clean, defaced container is now no longer considered hazardous under EPA guidelines and may be disposed of in standard laboratory glass/trash receptacles[8].

References

  • American Foundry Society / EPA. "40 CFR 262-268 Hazardous Waste Generators, Transporters and Treatment Storage and Disposal Facilities (TSDF)." AFS, 2026.[Link]

  • Vanderbilt Environmental Health and Safety. "Laboratory Guide for Managing Chemical Waste." Vanderbilt University, 2026. [Link]

Sources

Handling

Personal protective equipment for handling 3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride

Topic: Content Type: Essential Safety & Operational Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Safety Summary: 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride CAS Number: 2708292-75-3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Essential Safety & Operational Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary: 3-Phenyl-2-azaspiro[3.3]heptane Hydrochloride

CAS Number: 2708292-75-3 Chemical Class: Spirocyclic Amine Salt Physical State: Solid (Typically White to Off-White Powder) Primary Hazard Classification (Predicted): Irritant / Harmful Note: As a specialized research building block, specific toxicological data may be sparse. This guide applies "Universal Precaution" protocols for Novel Chemical Entities (NCEs).

Immediate Action Directive: Treat this compound as a high-affinity amine . It poses a primary risk of mucous membrane irritation (eyes, respiratory tract) and potential acute toxicity via ingestion . Strict control of airborne particulates is the critical safety vector.

Hazard Analysis & Risk Assessment

To select the correct PPE, we must understand the mechanism of potential injury.

Hazard VectorMechanism of ActionCriticality
Inhalation (Dust) The hydrochloride salt form is likely hygroscopic and irritant. Inhalation of fine particulates can cause immediate bronchospasm or chemical pneumonitis.HIGH
Ocular Contact Amine salts are corrosive/irritant. Contact with the cornea can cause irreversible opacity or severe conjunctivitis.HIGH
Dermal Absorption The spirocyclic structure increases lipophilicity (via the phenyl group) compared to simple amines, potentially enhancing dermal penetration.MEDIUM
Static Sensitivity Dry spiro-salts often carry significant static charge, causing "fly-away" powder that bypasses standard containment if not managed.MEDIUM

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . Do not rely on a single layer of protection.

A. Respiratory Protection (The Primary Barrier)
  • Standard Operation (In Fume Hood): No personal respirator required if sash is at proper working height (18 inches).

  • Outside Hood / Spill Cleanup: NIOSH P100 (HEPA) or N95 mask.

    • Why? Simple surgical masks offer zero protection against chemical particulates. You need a seal-checked particulate filter.

B. Hand Protection (The Contact Barrier)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Protocol: Double Gloving is mandatory for solution handling.

    • Inner Glove: Standard Nitrile (Bright color, e.g., orange/purple) to reveal tears.

    • Outer Glove: Standard Nitrile (Blue/White).

    • Why? Amine salts in organic solvents (e.g., DCM, DMSO) can permeate thin nitrile in <15 minutes. The air gap between gloves provides a breakthrough buffer.

C. Eye & Face Protection
  • Requirement: Chemical Splash Goggles (Indirect Vented).

    • Contraindication: Do NOT use standard safety glasses with open sides when handling the dry powder. The static nature of the powder allows particles to travel around lenses.

D. Body Protection
  • Standard: Cotton-blend lab coat (buttoned to collar).

  • High Risk (Weighing >1g): Add Tyvek® Sleeve Covers to bridge the gap between glove and coat cuff.

Visualization: Risk-Based PPE Selection Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operational state of the chemical.

PPE_Selection Start Operation Type State_Solid Solid Handling (Weighing/Transfer) Start->State_Solid State_Solution Solution Handling (Reaction/Workup) Start->State_Solution Hood_Check Inside Fume Hood? State_Solid->Hood_Check Solvent_Check Solvent Type? State_Solution->Solvent_Check No No Hood_Check->No High Risk Yes Yes Hood_Check->Yes Controlled Respirator_Req REQ: N95/P100 Mask + Goggles Standard_PPE Standard PPE (Coat, Goggles, Gloves) Static_Control Critical: Anti-Static Gun or Ionizer Standard_PPE->Static_Control Penetrating DMSO / DCM / DMF Solvent_Check->Penetrating Standard_Solv Water / Ethanol Solvent_Check->Standard_Solv Double_Glove REQ: Double Nitrile Gloves Change every 30 mins Penetrating->Double_Glove Single_Glove Single Nitrile Gloves Change on splash Standard_Solv->Single_Glove No->Respirator_Req Yes->Standard_PPE

Caption: Logic flow for PPE selection. Note the specific requirement for double-gloving with penetrating solvents commonly used with amine salts.

Operational Protocols

Protocol A: Weighing & Transfer (The Highest Risk Step)

Context: Static charge on spiro-salts causes powder to "jump" or cling to spatulas, increasing inhalation risk.

  • Preparation: Place an anti-static mat or use an ionizing gun inside the balance enclosure.

  • Vessel: Use a pre-tared glass vial with a screw cap. Avoid weighing paper (powder clings to it).

  • Transfer: Use a stainless steel micro-spatula . Plastic spatulas generate static.

  • Clean-up: Immediately wipe the balance area with a moist Kimwipe (water/methanol) to capture invisible dust. Do not use dry compressed air.

Protocol B: Solubilization

Context: Amine hydrochlorides can be exothermic when dissolving.

  • Solvent Choice: Dissolve in Methanol or DMSO for stock solutions.

  • Addition Order: Add solvent to solid , not solid to solvent, to prevent "puffing" of powder.

  • Venting: Do not seal the vessel immediately; allow any micro-bubbles or heat to dissipate for 30 seconds.

Disposal & Decontamination Logistics

Waste Stream Classification:

  • Solid Waste: Hazardous Chemical Waste (Toxic/Irritant). Label: "3-Phenyl-2-azaspiro[3.3]heptane HCl - Amine Salt."

  • Liquid Waste: Basic Organic Waste (if dissolved).

Decontamination Solution:

  • To deactivate spills or clean glassware, use a dilute acidic solution (e.g., 1M HCl or Citric Acid) followed by water.

  • Mechanism: This ensures the amine remains protonated (salt form), preventing the release of the volatile/smelly free base and keeping it water-soluble for easier cleaning.

Emergency Response Workflow

In the event of exposure, immediate action is required to mitigate mucosal damage.

Emergency_Response Exposure Exposure Incident Type Identify Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Eye_Action Flush 15 mins (Hold Eyelids Open) Eye->Eye_Action Skin_Action Remove Clothing Wash Soap/Water Skin->Skin_Action Inhale_Action Move to Fresh Air Sit Upright Inhale->Inhale_Action Medical Seek Medical Aid (Show Structure/CAS) Eye_Action->Medical Skin_Action->Medical Inhale_Action->Medical

Caption: Immediate response steps for exposure. Note: Always provide medical personnel with the CAS number (2708292-75-3) to facilitate treatment.

References

  • Advanced ChemBlocks Inc. (2025). Product Analysis: 3-Phenyl-2-azaspiro[3.3]heptane hydrochloride (CAS 2708292-75-3).[1][2] Retrieved from

  • Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

  • National Institutes of Health (PubChem) . Compound Summary: 2-Azaspiro[3.3]heptane hydrochloride (Parent Structure).[3] Retrieved from [3]

  • European Chemicals Agency (ECHA) . Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity and Toxicity. Retrieved from

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